2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Description
Properties
IUPAC Name |
2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4/c1-10-4-2-3-5-13(10)19-16(22)12-8-11(20(23)24)6-7-14(12)18-15(21)9-17/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMGVBGVESPOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615579 | |
| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56287-72-0 | |
| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Introduction
This compound (CAS No: 56287-72-0) is a complex benzamide derivative with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a nitro group, an o-tolyl amide linkage, and a fluoroacetamide moiety, suggests a range of potential chemical and biological activities. The incorporation of a fluorine atom is a common strategy in drug development to modulate metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule, grounded in established chemical principles. The narrative is designed for researchers and professionals, emphasizing not just the procedural steps but the underlying rationale for key experimental choices.
The synthesis is logically approached via a two-step sequence. The core benzamide structure is first constructed by forming an amide bond between 2-amino-5-nitrobenzoic acid and o-toluidine. The resulting intermediate, 2-amino-5-nitro-N-(o-tolyl)benzamide, is a known compound used in the synthesis of various active molecules.[4][5][6] This precursor is then selectively acylated at the 2-amino position using a fluoroacetylating agent to yield the final product. This strategy ensures high regioselectivity and provides a reliable pathway to the target compound.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages: (1) Amide coupling to form the benzamide backbone, and (2) N-fluoroacetylation to install the final functional group.
Caption: Two-step synthesis of the target benzamide.
Part 1: Synthesis of Precursor: 2-Amino-5-nitro-N-(o-tolyl)benzamide
Principle and Rationale
The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. However, this reaction does not proceed readily without activation of the carboxylic acid, as the amine is basic and the carboxylic acid is acidic, leading to a non-productive acid-base reaction. The most robust and classical method for activation is the conversion of the carboxylic acid to a highly reactive acyl chloride.
In this protocol, 2-amino-5-nitrobenzoic acid is treated with an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This converts the carboxyl group into the corresponding acyl chloride, a potent electrophile. The subsequent introduction of the nucleophilic amine, o-toluidine, results in a rapid and efficient coupling reaction. A tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing protonation of the reacting amine and driving the equilibrium towards product formation.
Experimental Protocol: Synthesis of 2-Amino-5-nitro-N-(o-tolyl)benzamide
1. Acid Chloride Formation:
- To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-nitrobenzoic acid (1.0 eq).
- Suspend the solid in an excess of thionyl chloride (SOCl₂, ~5-10 eq) or in an inert solvent like dichloromethane (DCM) followed by the addition of oxalyl chloride (1.5-2.0 eq) and a catalytic amount of DMF.
- Heat the mixture to reflux (for SOCl₂) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂, CO, CO₂) evolution.
- Once the reaction is complete, remove the excess thionyl chloride/oxalyl chloride under reduced pressure. This step is critical and should be performed in a well-ventilated fume hood. The resulting crude 2-amino-5-nitrobenzoyl chloride is typically used immediately in the next step without further purification.
2. Amide Coupling:
- Dissolve the crude acyl chloride in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
- In a separate flask, dissolve o-toluidine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq) in the same dry solvent.
- Cool the amine solution to 0 °C in an ice bath.
- Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Work-up and Purification:
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- The resulting crude solid, 2-amino-5-nitro-N-(o-tolyl)benzamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Reagent Summary (Part 1)
| Reagent | Molar Mass ( g/mol ) | Role | Stoichiometry |
| 2-Amino-5-nitrobenzoic acid | 182.14 | Starting Material | 1.0 eq |
| Thionyl Chloride (SOCl₂) | 118.97 | Activating Agent | ~5-10 eq (as reagent/solvent) |
| o-Toluidine | 107.15 | Nucleophile | 1.1 eq |
| Triethylamine (Et₃N) | 101.19 | Base | 1.5 eq |
| Dichloromethane (DCM) | 84.93 | Solvent | - |
Part 2: Synthesis of this compound
Principle and Rationale
The final step involves the selective N-acylation of the 2-amino group of the synthesized precursor. The aniline-type amino group at the C2 position is sufficiently nucleophilic to react with an electrophilic acylating agent. Fluoroacetyl chloride is an excellent choice for this transformation due to its high reactivity. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of fluoroacetyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and release a chloride ion. As in the previous step, a base is required to scavenge the HCl produced. Pyridine is often a good choice as it can also serve as a nucleophilic catalyst. The reaction is typically performed at low temperatures to control its exothermicity and minimize potential side reactions.
Experimental Protocol: N-Fluoroacetylation
1. Reaction Setup:
- Dissolve the purified 2-amino-5-nitro-N-(o-tolyl)benzamide (1.0 eq) from Part 1 in dry dichloromethane (DCM) or acetonitrile in a round-bottom flask under an inert atmosphere.
- Add dry pyridine (1.5-2.0 eq) to the solution.
- Cool the mixture to 0 °C using an ice bath.
2. Acylation:
- Slowly add fluoroacetyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C. Maintain the temperature below 5 °C during the addition.
- Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 6-18 hours.
- Monitor the disappearance of the starting material by TLC.
3. Work-up and Purification:
- After the reaction is complete, dilute the mixture with DCM.
- Wash the organic solution sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
- The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield this compound as a pure solid.
Reagent Summary (Part 2)
| Reagent | Molar Mass ( g/mol ) | Role | Stoichiometry |
| 2-Amino-5-nitro-N-(o-tolyl)benzamide | 271.27 | Starting Material | 1.0 eq |
| Fluoroacetyl Chloride | 96.49 | Acylating Agent | 1.2 eq |
| Pyridine | 79.10 | Base / Catalyst | 1.5-2.0 eq |
| Dichloromethane (DCM) | 84.93 | Solvent | - |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the two-part synthesis.
Characterization and Validation
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity. ¹⁹F NMR is essential to verify the presence of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₆H₁₄FN₃O₄, MW: 331.30).[1]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches, C=O (amide) stretches, and N-O (nitro) stretches.
-
Melting Point: To assess the purity of the final crystalline solid.
Safety Considerations
-
Handling of Reagents: Thionyl chloride, oxalyl chloride, and fluoroacetyl chloride are highly corrosive, toxic, and moisture-sensitive. They must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Nitroaromatic Compounds: The starting material, intermediate, and final product are nitroaromatic compounds. These should be handled with care as this class of compounds can be toxic. Avoid inhalation of dust and skin contact.
-
Reaction Conditions: The acylation steps can be exothermic. The controlled, dropwise addition of reagents at low temperatures is critical to ensure reaction safety.
-
Waste Disposal: All chemical waste, particularly chlorinated solvents and corrosive reagents, must be disposed of according to institutional and local environmental regulations.
Conclusion
This guide outlines a logical and robust two-step synthetic protocol for producing this compound. By first forming the core benzamide structure via an acyl chloride intermediate and then performing a selective N-fluoroacetylation, the target molecule can be obtained in a controlled and efficient manner. The detailed explanation of the rationale behind each step, combined with a clear workflow and safety guidelines, provides researchers with a comprehensive framework for the successful synthesis and future investigation of this compound.
References
-
Photochemical & Photobiological Sciences. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]
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Journal of Visualized Experiments. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
- Google Patents.
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Molecules. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
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MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
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Organic & Biomolecular Chemistry. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. [Link]
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Journal of Medicinal Chemistry. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
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Bioorganic & Medicinal Chemistry Letters. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. [Link]
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CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]
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- 1. This compound [cymitquimica.com]
- 2. 3D-GCA28772 - 2-2-fluoroacetamido-5-nitro-n-o-tolylbenzami… [cymitquimica.com]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-nitro-N-(o-tolyl)benzamide_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide, a compound of interest in medicinal chemistry. While some fundamental properties are known, this document serves as a detailed roadmap for determining critical experimental parameters such as melting point, solubility, lipophilicity (LogP), and pKa. Furthermore, it outlines the application of key spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and UV-Vis—for structural elucidation and verification. The methodologies presented herein are grounded in established analytical principles, ensuring data integrity and reproducibility, which are paramount in drug discovery and development. This guide is intended to empower researchers with the practical knowledge required to generate a complete physicochemical profile of this and similar benzamide derivatives.
Introduction
Benzamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide spectrum of biological activities. The specific compound, this compound, is noted as a functional derivative of fluoroacetic acid and has shown potential as a muscle relaxant with analgesic properties[1]. The journey of such a molecule from a laboratory curiosity to a potential therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety.
This guide provides a holistic approach to characterizing this compound, blending established theoretical principles with practical, field-proven experimental protocols.
Core Physicochemical Properties
A foundational understanding of a compound begins with its basic physicochemical identifiers. The known properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄FN₃O₄ | [2][3] |
| Molecular Weight | 331.298 g/mol | [2][3] |
| CAS Number | 56287-72-0 | [2][3] |
| Synonyms | 2-[(2-Fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | [2][3] |
While this information provides a starting point, a comprehensive profile requires experimental determination of several other key parameters. The subsequent sections of this guide will detail the methodologies for elucidating these properties.
Structural Elucidation and Verification
Confirming the chemical structure of a synthesized compound is a non-negotiable first step in its characterization. The following spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good starting point for complex amides due to its excellent solubilizing power. The resulting spectra will provide information on the number and types of protons and carbons, their chemical environments, and their connectivity.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for optimal resolution).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected signals would include aromatic protons, the methyl group protons of the tolyl moiety, the methylene protons of the fluoroacetamido group, and amide protons.
-
Integration of the signals should correspond to the number of protons in each environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This will provide a single peak for each unique carbon atom in the molecule.
-
-
Data Analysis:
-
Chemical shifts (δ) should be reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
-
Coupling constants (J) in the ¹H NMR spectrum will reveal connectivity between adjacent protons.
-
The presence of a fluorine atom will introduce characteristic splitting patterns in both the ¹H and ¹³C spectra for nearby nuclei.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: For solid samples, the Attenuated Total Reflectance (ATR) method is often preferred over KBr pellets as it requires minimal sample preparation and avoids potential issues with moisture. The resulting spectrum will show characteristic absorption bands for the amide, nitro, and aromatic functional groups.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
ATR: Place a small amount of the solid compound directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the compound with dry potassium bromide and press it into a thin, transparent disk.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands for the key functional groups:
-
N-H stretching (amide): ~3300 cm⁻¹
-
C=O stretching (amide I band): ~1680-1630 cm⁻¹
-
N-H bending (amide II band): ~1640-1550 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1550 and ~1350 cm⁻¹ respectively.
-
C-F stretching: ~1100-1000 cm⁻¹
-
Aromatic C-H and C=C stretching: ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹ respectively.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Determining the purity of a compound is crucial for accurate biological testing and for meeting regulatory standards. Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile organic compounds like benzamide derivatives.
Expertise & Experience: A C18 column is a robust starting point for method development for many benzamide derivatives[4]. The mobile phase composition, particularly the ratio of organic solvent (like acetonitrile) to an aqueous buffer, is optimized to achieve good separation of the main compound from any impurities. A photodiode array (PDA) detector is advantageous as it can provide spectral information for each peak, aiding in peak identification and purity assessment.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation:
-
A gradient-capable HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4].
-
-
Mobile Phase Preparation:
-
Mobile Phase A: A buffered aqueous solution (e.g., 0.1% formic acid in water).
-
Mobile Phase B: An organic solvent (e.g., acetonitrile).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions for linearity assessment.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV-Vis spectrum (see section 6).
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic components.
-
-
Data Analysis:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Caption: Workflow for HPLC purity analysis.
Thermal Properties: Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.
Experimental Protocol: Melting Point Determination
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry compound and pack it into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Use a rapid heating rate to approximate the melting point.
-
For an accurate measurement, repeat with a fresh sample, heating slowly (1-2 °C per minute) as the approximate melting point is approached.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Lipophilicity and Solubility
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Expertise & Experience: The shake-flask method is the gold standard for LogP determination[4]. It is essential to pre-saturate the n-octanol and aqueous phases with each other to ensure thermodynamic equilibrium. The concentration of the compound in each phase can be determined by HPLC or UV-Vis spectrophotometry.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Materials: n-Octanol (pre-saturated with water) and water or a suitable buffer (pre-saturated with n-octanol).
-
Procedure:
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully withdraw aliquots from both the aqueous and n-octanol layers.
-
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Caption: Shake-flask method for LogP determination.
Aqueous and Organic Solubility
Solubility is a critical factor for drug formulation and bioavailability. The equilibrium solubility in various solvents provides essential information for process chemistry and formulation development.
Experimental Protocol: Equilibrium Solubility Determination
-
Procedure:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO).
-
Ensure a visible excess of solid remains.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
-
Sample Preparation:
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Data Reporting: Report the solubility in units of mg/mL or µg/mL.
Ionization Constant (pKa)
The pKa of a compound indicates the pH at which it exists in a 50:50 ratio of its protonated and deprotonated forms. This is crucial for understanding its behavior in different physiological environments.
Expertise & Experience: For compounds with a chromophore, UV-Vis spectrophotometry is a convenient method for pKa determination. The absorbance of the compound is measured at various pH values. A plot of absorbance versus pH will yield a sigmoidal curve from which the pKa can be determined.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same compound concentration but different pH values.
-
Record the UV-Vis spectrum for each solution.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance of the protonated and deprotonated forms differs significantly.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
Conclusion
The comprehensive physicochemical characterization of this compound is a critical endeavor for its advancement as a potential therapeutic agent. This guide has provided a detailed framework of robust and validated experimental protocols for determining its key properties. By systematically applying these methodologies, researchers can generate a complete and reliable data package, facilitating informed decisions in the drug discovery and development pipeline. The principles and techniques outlined here are broadly applicable to the characterization of other novel benzamide derivatives, serving as a valuable resource for the medicinal chemistry community.
References
- BenchChem. (2025). Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide.
-
PubChem. (n.d.). 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide. Retrieved from [Link]
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. Retrieved from [Link]
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2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Abstract
This technical guide delineates the proposed mechanism of action for the novel synthetic compound, this compound. In the absence of direct empirical studies on this specific molecule, this document synthesizes evidence from structurally related compounds to posit a primary mechanism centered on the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. Secondary potential mechanisms involving the modulation of inflammatory signaling pathways are also explored. Detailed experimental protocols are provided to facilitate the empirical validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory and analgesic agents.
Introduction and Molecular Overview
This compound is a synthetic benzamide derivative with potential therapeutic applications as an anti-inflammatory, analgesic, and muscle relaxant agent. Its chemical structure is characterized by a central benzamide scaffold, substituted with a fluoroacetamido group, a nitro group, and an N-o-tolyl group. Each of these moieties is anticipated to contribute to the compound's overall pharmacological profile. Given the established role of benzamide derivatives in modulating inflammatory pathways, this guide will primarily focus on the most plausible mechanism of action: the inhibition of prostaglandin synthesis via interaction with cyclooxygenase enzymes.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₄FN₃O₄ |
| Molecular Weight | 331.30 g/mol |
| IUPAC Name | 2-(2-fluoroacetamido)-5-nitro-N-(2-methylphenyl)benzamide |
| Appearance | Solid |
| Solubility | Soluble in DMSO and other organic solvents |
Proposed Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.[3][4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) predominantly exert their therapeutic effects through the inhibition of these enzymes.[5][6]
The benzamide scaffold is a well-recognized pharmacophore in the design of COX inhibitors.[2][7] The various substituents on the benzamide ring of the topic compound are likely to influence its binding affinity and selectivity for the COX isoforms.
-
Fluoroacetamido Group: The incorporation of fluorine into drug candidates can enhance metabolic stability and binding affinity for target proteins.[8][9] The electronegativity of the fluorine atom may facilitate interactions within the active site of COX enzymes.
-
Nitrobenzamide Moiety: While some nitrobenzamide derivatives have been explored for other biological activities, their presence can influence the electronic properties of the molecule, potentially impacting its interaction with the COX active site.[10][11][12] Furthermore, some benzamides have demonstrated anti-inflammatory effects through pathways independent of COX, such as the inhibition of the transcription factor NF-κB, which could represent a secondary mechanism.[13][14]
-
N-(o-tolyl) Group: The N-aryl substituent is a common feature in many COX inhibitors. The o-tolyl group's size and lipophilicity will likely play a role in the compound's orientation and binding within the hydrophobic channel of the COX active site.
Figure 1: Proposed mechanism of action via the arachidonic acid cascade.
Experimental Protocols for Mechanistic Elucidation
To empirically validate the proposed mechanism of action, a series of in vitro and in vivo experiments are recommended.
In Vitro Cyclooxygenase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2.[15][16][17]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Dilution: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, incubate the enzymes with the test compound or vehicle control for a predetermined time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a specific incubation period (e.g., 10 minutes), terminate the reaction by adding a stopping solution (e.g., a solution of stannous chloride).
-
Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Figure 2: Workflow for the in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model is a standard for evaluating the anti-inflammatory effects of novel compounds.[18][19][20]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally at various doses. A positive control group receiving a known NSAID (e.g., indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model assesses the peripheral analgesic activity of a compound.[19][21][22]
Step-by-Step Methodology:
-
Animal Acclimatization: Use Swiss albino mice, acclimatized as described above.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., aspirin) orally or intraperitoneally.
-
Induction of Nociception: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage protection from writhing for each group relative to the vehicle control group.
Illustrative Data Presentation
The following tables present hypothetical data that would be expected if this compound functions as a COX inhibitor.
Table 2: Hypothetical In Vitro COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | 5.2 | 0.8 | 6.5 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |
Table 3: Hypothetical In Vivo Anti-Inflammatory and Analgesic Activity
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Writhing Inhibition (%) |
| Vehicle Control | - | 0 | 0 |
| Test Compound | 10 | 35 | 40 |
| Test Compound | 30 | 60 | 65 |
| Indomethacin | 10 | 65 | 70 |
Conclusion
Based on a comprehensive analysis of its structural components and the established pharmacology of related benzamide derivatives, the most probable primary mechanism of action for this compound is the inhibition of cyclooxygenase enzymes. This proposed mechanism is consistent with its potential anti-inflammatory and analgesic properties. Further empirical investigation using the detailed protocols provided in this guide is essential to definitively elucidate its molecular targets and therapeutic potential. The possibility of secondary mechanisms, such as the modulation of NF-κB signaling, warrants further exploration to fully characterize the pharmacological profile of this novel compound.
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biological activity of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
An In-Depth Technical Guide to the Prospective Biological Activity of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the prospective biological activities of the novel chemical entity, this compound. While direct experimental data on this specific molecule is not extensively published, its distinct structural motifs—a nitrobenzamide core, a fluoroacetamide group, and an N-aryl substitution—provide a strong basis for hypothesizing its therapeutic potential. This document synthesizes information from analogous compounds to propose primary areas of investigation, including oncology, infectious diseases, and inflammation. We present detailed, field-proven experimental protocols to systematically evaluate these potential activities, offering a roadmap for future research and development.
Molecular Profile and Structural Rationale
This compound (Molecular Formula: C₁₆H₁₄FN₃O₄) is a complex benzamide derivative.[1] Its therapeutic potential can be inferred by deconstructing its architecture:
-
Nitrobenzamide Scaffold : The presence of a nitroaromatic group is a key indicator for several biological functions. Nitroaromatic compounds are extensively investigated as hypoxia-activated prodrugs (HAPs) for cancer therapy, as the low-oxygen environment of solid tumors facilitates the reduction of the nitro group into cytotoxic species.[2][3] Furthermore, various nitrobenzamide derivatives have demonstrated significant antimicrobial and antiprotozoal efficacy.[2][4][5]
-
Fluoroacetamide Moiety : The incorporation of fluorine is a classic strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6] The fluoroacetamide group is structurally related to fluoroacetic acid, suggesting potential interactions with metabolic enzymes.[7]
-
N-(o-tolyl)benzamide Core : This portion of the molecule contributes to its overall lipophilicity and conformational geometry, which are critical for target engagement and pharmacokinetic properties. N-aryl benzamides are a versatile class of compounds with activities ranging from tubulin polymerization inhibition to antimicrobial action.[8][9]
One vendor has noted potential muscle relaxant and analgesic properties through prostaglandin synthesis inhibition, though this is not yet substantiated in peer-reviewed literature.[7] This guide will focus on the more mechanistically plausible activities derived from its core structures.
Prospective Therapeutic Arena I: Oncology
The nitroaromatic functionality of this compound makes it a prime candidate for development as a hypoxia-activated anticancer agent.
Hypothesized Mechanism: Bioreductive Activation in Hypoxic Tumors
Solid tumors frequently contain regions of severe oxygen deprivation (hypoxia), which renders them resistant to radiation and conventional chemotherapy.[2][3] Nitroaromatic compounds can exploit this unique feature. In hypoxic cells, endogenous reductase enzymes can reduce the nitro group to highly reactive and cytotoxic species, such as nitroso and hydroxylamine radicals. These radicals can induce DNA damage and apoptosis, leading to selective killing of cancer cells in the tumor microenvironment.[2] In contrast, under normal oxygen (normoxic) conditions, the initial radical is rapidly re-oxidized back to the parent compound, sparing healthy tissue.[2]
Caption: Mechanism of nitroaromatic hypoxia-activated prodrugs.
Protocol: In Vitro Cytotoxicity Assessment under Normoxia vs. Hypoxia
This protocol determines the compound's selective cytotoxicity towards cancer cells in a low-oxygen environment.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast, HCT116 for colon)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter 96® AQueous One Solution (MTS)
-
Hypoxia chamber or incubator with O₂ control (1% O₂)
-
96-well cell culture plates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into two identical 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X stock of the test compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove medium from plates and add 100 µL of the appropriate compound dilution to each well. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.
-
Incubation:
-
Place one plate in a standard incubator (normoxia: ~21% O₂).
-
Place the second plate in a hypoxic incubator (hypoxia: 1% O₂).
-
Incubate both plates for 48-72 hours.
-
-
Viability Assay (MTS):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot viability against compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) for both normoxic and hypoxic conditions using non-linear regression.
-
Expected Outcome & Interpretation: A successful hypoxia-activated prodrug will exhibit a significantly lower IC₅₀ value under hypoxic conditions compared to normoxic conditions. The ratio of IC₅₀ (normoxia) / IC₅₀ (hypoxia) provides a quantitative measure of its hypoxia-selective cytotoxicity.
| Compound | Cell Line | IC₅₀ (Normoxia) | IC₅₀ (Hypoxia) | Hypoxic Cytotoxicity Ratio (HCR) |
| This compound | MCF-7 | Expected | Expected | Calculated |
| Positive Control (e.g., Tirapazamine) | MCF-7 | ~50 µM | ~1 µM | ~50 |
| Negative Control (e.g., Doxorubicin) | MCF-7 | ~0.5 µM | ~0.5 µM | ~1 |
| Table 1: Hypothetical data presentation for cytotoxicity screening. |
Prospective Therapeutic Arena II: Antimicrobial and Antiprotozoal Activity
The benzamide scaffold is a cornerstone in many antimicrobial agents, and nitro-containing heterocycles are effective against a range of pathogens.[4][5][8]
Rationale and Potential Targets
-
Antibacterial: Nitroaromatic compounds can undergo enzymatic reduction within bacterial cells, creating reactive nitrogen species that damage DNA, proteins, and lipids.[5] The mechanism is analogous to their anticancer effects but relies on bacterial nitroreductases.
-
Antiprotozoal: Drugs like benznidazole and nifurtimox, used to treat Chagas disease, are nitroheterocycles that generate oxidative stress within the parasite Trypanosoma cruzi.[10] The subject compound could potentially interfere with essential parasitic metabolic pathways, such as the pyruvate:ferredoxin oxidoreductase (PFOR) reaction, which is crucial for anaerobic energy metabolism in some protozoa.[11]
Caption: Workflow for MIC and MBC determination.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol establishes the lowest concentration of the compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Protozoan parasite (e.g., Giardia intestinalis trophozoites)
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, TYI-S-33 medium for Giardia)
-
Sterile 96-well microplates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Vehicle control (DMSO)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 1 x 10⁴ trophozoites/mL for protozoa.
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the compound stock solution (e.g., 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.
-
Inoculation: Add 10 µL of the prepared inoculum to each well.
-
Controls: Include wells for a positive control (standard antibiotic), a negative control (inoculum only), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; microaerophilic conditions for Giardia).
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or motile trophozoites (for protozoa) as observed by eye or with an inverted microscope.
Data Presentation: Results are typically presented in a table comparing the MIC values of the test compound against various microorganisms.
| Microorganism | Compound | Positive Control (Ciprofloxacin) |
| S. aureus (Gram +) | Expected MIC (µg/mL) | ~1 µg/mL |
| E. coli (Gram -) | Expected MIC (µg/mL) | ~0.015 µg/mL |
| G. intestinalis | Expected MIC (µg/mL) | ~0.05 µg/mL (Metronidazole) |
| Table 2: Example data table for MIC results. |
Conclusion and Future Directions
This compound is a synthetic compound with significant, albeit unexplored, therapeutic potential. Based on a robust analysis of its chemical structure, the most promising avenues for investigation are in oncology , as a hypoxia-activated prodrug, and in infectious disease , as a novel antimicrobial or antiprotozoal agent. The experimental protocols detailed in this guide provide a validated framework for systematically evaluating these activities.
Future research should prioritize the proposed in vitro screening. Positive results, particularly a high hypoxic cytotoxicity ratio or potent antimicrobial MIC values, would warrant progression to more advanced studies, including mechanism-of-action elucidation, in vivo efficacy testing in animal models, and preliminary pharmacokinetic and toxicity profiling.
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Rasheed, S. et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Retrieved from [Link]
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Wang, S. et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Steinebach, M. F. et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Rivera, G. et al. (2019). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules. Retrieved from [Link]
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Iqbal, M. A. et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Pharmaceuticals. Retrieved from [Link]
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Marín, C. et al. (2018). Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease. ChemMedChem. Retrieved from [Link]
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An In-depth Technical Guide to 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide (CAS No. 56287-72-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide (CAS No. 56287-72-0), a nitrobenzamide derivative with potential pharmacological applications. The document elucidates the compound's chemical properties, proposes a detailed synthetic pathway, and explores its potential biological activities, including its role as a muscle relaxant and analgesic.[1] A hypothesized mechanism of action is presented, focusing on the inhibition of prostaglandin synthesis. Furthermore, this guide outlines a framework for future research, providing detailed experimental protocols for characterization and validation of its therapeutic potential.
Introduction: Unveiling a Potential Therapeutic Agent
This compound is a complex organic molecule belonging to the nitrobenzamide family.[2] Its structure, featuring a fluoroacetamido group, a nitro group, and an o-tolyl moiety, suggests a range of potential biological activities. Preliminary data indicates its potential as a potent muscle relaxant with analgesic properties, possibly acting through the inhibition of prostaglandin synthesis.[1] As a functional derivative of fluoroacetic acid, this compound warrants a thorough investigation into its pharmacological profile and therapeutic utility.[1] This guide serves as a foundational resource for researchers aiming to explore the multifaceted nature of this compound.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 56287-72-0 | [3] |
| Molecular Formula | C16H14FN3O4 | [4][5] |
| Molecular Weight | 331.30 g/mol | [4] |
| Appearance | White solid (predicted) | [6] |
| Purity | ≥95% (commercially available) | [4] |
| Storage | Recommended at 2-8°C | [6][7] |
| Synonyms | 2-[(2-Fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | [5] |
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The proposed pathway is outlined below, leveraging established organic chemistry reactions. The key intermediate for this synthesis is 2-Amino-5-nitro-N-(o-tolyl)benzamide.[8][9]
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2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide molecular structure and properties
Abstract
This technical guide provides a comprehensive overview of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide, a halogenated nitrobenzamide derivative. The document details its molecular structure, physicochemical properties, a probable synthesis pathway, and potential applications based on its structural motifs. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development, offering foundational data to support further investigation and utilization of this compound.
Introduction
This compound is a synthetic organic compound characterized by a complex molecular architecture. Its structure integrates several key functional groups: a benzamide core, a nitro group, an o-tolyl substituent, and a fluoroacetamide moiety. The benzamide framework is a common feature in many pharmacologically active molecules.[1] The presence of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Furthermore, the nitroaromatic group is a well-known electrophilic moiety that can be crucial for certain biological activities or serve as a synthetic handle for further chemical modifications. This guide synthesizes the available information to present a detailed profile of this compound.
Molecular Structure and Physicochemical Properties
The structural integrity of this compound is defined by a central benzene ring substituted at positions 1, 2, and 4. The N-(o-tolyl)benzamide forms the core, with a fluoroacetamido group at the 2-position and a nitro group at the 5-position.
Chemical Structure:
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 56287-72-0 | [3][4] |
| Molecular Formula | C₁₆H₁₄FN₃O₄ | [3] |
| Molecular Weight | 331.30 g/mol | [3][4] |
| Appearance | Neat / Solid | [3] |
| Synonyms | 2-[(2-Fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide, N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine | [3][4] |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [4] |
Synthesis and Characterization
Proposed Synthetic Pathway:
The synthesis would proceed via a nucleophilic acyl substitution, where the primary amino group of 2-amino-5-nitro-N-(o-tolyl)benzamide attacks an activated fluoroacetylating agent, such as fluoroacetyl chloride or fluoroacetic anhydride.
Precursor: 2-Amino-5-nitro-N-(o-tolyl)benzamide (CAS: 23076-31-5)[5][7] Reagent: Fluoroacetyl chloride (or Fluoroacetic anhydride) Solvent: A suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Base: A non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.
-
Step 1: Dissolution Dissolve 1.0 equivalent of 2-Amino-5-nitro-N-(o-tolyl)benzamide (CAS: 23076-31-5) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Step 2: Addition of Base Add 1.1 equivalents of triethylamine to the solution and stir for 10 minutes at 0°C (ice bath). The base acts as a scavenger for the acid generated during the reaction.
-
Step 3: Acylation Slowly add 1.1 equivalents of fluoroacetyl chloride dropwise to the stirring solution, maintaining the temperature at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Reaction Quenching Once the reaction is complete, quench the reaction by adding distilled water.
-
Step 5: Extraction and Purification Separate the organic layer and wash it sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Caption: Proposed synthesis workflow for the target compound.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the molecular structure and the successful incorporation of the fluoroacetyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[3]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O (amide), and N-O (nitro) stretches.
-
Melting Point Analysis: To assess the purity of the final product.
Potential Applications and Fields of Interest
While specific applications for this compound are not documented in publicly available research, its structural components suggest several areas of potential interest for researchers.
-
Medicinal Chemistry Intermediate: The molecule serves as a valuable intermediate.[5][6][8] The nitro group can be readily reduced to an amine, which can then be further functionalized to create a library of derivatives for screening. The fluoroacetamide group is a bioisostere for other functional groups and can enhance biological activity.[9]
-
Probe for Chemical Biology: The presence of a reactive fluoroacetyl group could make this compound a candidate for covalent inhibitors or chemical probes, depending on the biological context.
-
Materials Science: Nitroaromatic compounds can have applications in materials science, for example, as precursors for dyes or compounds with non-linear optical properties.
The introduction of fluoroalkyl groups into aromatic amines is a significant area of research, often catalyzed by visible light, indicating the relevance of such structures in modern synthetic chemistry.[10]
Safety and Handling
This compound is intended for laboratory research use only.[3] As with any chemical, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.
Conclusion
This compound is a multifaceted molecule with potential for further exploration. This guide has provided a consolidated source of its known properties and a scientifically sound, proposed synthesis protocol. The unique combination of a benzamide core, a reactive nitro group, and a modulating fluoroacetyl moiety makes it a compound of interest for synthetic chemists and drug discovery professionals. Further research is warranted to elucidate its biological activity and unlock its full potential in various scientific domains.
References
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CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12151-12159. [Link]
- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
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PubMed. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 20(8), 1017-1033. [Link]
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National Center for Biotechnology Information. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(15), 10343-10361. [Link]
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- 4. BENZAMIDE, 2-[(2-FLUOROACETYL)AMINO]-N-(2-METHYLPHENYL)-5-NITRO- | 56287-72-0 [chemicalbook.com]
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- 10. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Landscape of Nitrobenzamide Derivatives: A Technical Guide to Target Identification and Validation
Abstract
The benzamide scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved therapeutics. The strategic incorporation of a nitro group onto this framework gives rise to nitrobenzamide derivatives, a chemical class endowed with a remarkably diverse and potent spectrum of biological activities. This technical guide provides an in-depth exploration of the established and prospective therapeutic targets of these compounds, moving beyond a simple catalog of activities to elucidate the underlying mechanisms of action. As a resource for researchers, scientists, and drug development professionals, this document details the causality behind experimental choices and furnishes robust, field-proven protocols for target identification and validation, empowering the scientific community to unlock the full therapeutic potential of the nitrobenzamide core.
Part 1: Established & Primary Therapeutic Targets
The versatility of the nitrobenzamide scaffold is demonstrated by its potent activity against a range of validated targets in oncology and infectious disease. This section delves into the primary mechanisms through which these derivatives exert their therapeutic effects.
DNA Damage Response: Poly(ADP-ribose) Polymerase (PARP) Inhibition
Scientific Rationale: Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for sensing and signaling single-strand DNA breaks. In cancers harboring defects in the homologous recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), inhibiting PARP creates a synthetic lethal scenario. The accumulation of unrepaired single-strand breaks leads to double-strand breaks during replication, which cannot be repaired by the deficient HR pathway, resulting in catastrophic DNA damage and selective cancer cell death. The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of PARP's natural substrate, NAD+, making nitrobenzamide derivatives prime candidates for PARP inhibition.[1]
Mechanism of PARP Inhibition and Synthetic Lethality
Caption: PARP inhibition by nitrobenzamides in HR-deficient cancer cells.
Experimental Workflow: PARP Activity/Inhibition Assay (Colorimetric)
This protocol provides a method to quantify PARP activity by measuring the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.
-
Plate Preparation: Use a 96-well plate pre-coated with histones.
-
Sample Preparation:
-
Prepare cell lysates from cancer cell lines of interest. Determine protein concentration using a BCA assay.
-
Dilute lysates to a standard concentration (e.g., 1 mg/mL) in PARP Assay Buffer.
-
-
Reaction Setup: For each well, add:
-
50 µL of 1X PARP Buffer.
-
10 µL of cell lysate or purified PARP enzyme (positive control).
-
10 µL of Nitrobenzamide Derivative (at various concentrations) or vehicle (DMSO control). For an inhibition control, use a known PARP inhibitor like 3-aminobenzamide.[2]
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Initiation: Add 10 µL of 10X PARP Substrate (containing biotinylated NAD+) to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection:
-
Wash wells 3 times with 1X Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.
-
Wash wells 3 times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (15-30 minutes).
-
Add 100 µL of Stop Solution.
-
-
Data Acquisition: Read absorbance at 450 nm using a microplate reader. Calculate IC50 values by plotting the percentage of inhibition versus the log concentration of the nitrobenzamide derivative.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| 2-Cyano-4-nitrobenzamide | Data Not Available | Data Not Available | Data Not Available |
| Olaparib | 1.5 | 0.8 | 0.53 |
| Rucaparib | 7.2 | 1.4 | 0.19 |
| Niraparib | 3.8 | 2.1 | 0.55 |
| Table 1: Comparative IC50 values of established PARP inhibitors. Data for novel nitrobenzamides would be benchmarked against these standards to determine potency and selectivity.[3] |
Antimycobacterial Activity: DprE1 Covalent Inhibition
Scientific Rationale: Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) is an essential enzyme involved in the synthesis of the mycobacterial cell wall component, arabinogalactan. Its absence in mammals makes it a highly attractive and specific target for anti-tuberculosis (TB) drug development.[4] Several nitroaromatic compounds, including nitrobenzamides, function as covalent inhibitors of DprE1.[5]
Mechanism of Action: The mechanism relies on the bioreductive activation of the nitro group. Inside the mycobacterium, the nitro group of the benzamide derivative is reduced by the FAD cofactor of DprE1, forming a highly reactive nitroso intermediate. This intermediate is then susceptible to nucleophilic attack by a key cysteine residue (Cys387) in the DprE1 active site, forming an irreversible covalent bond that permanently inactivates the enzyme and leads to bacterial death.[4][6]
Quantitative Data: Antimycobacterial Activity of Nitrobenzamide Derivatives
The efficacy of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible growth of Mycobacterium tuberculosis (Mtb).
| Compound Series | Example Derivative | MIC against Mtb H37Rv (µg/mL) | Reference |
| 3,5-Dinitrobenzamide | Compound d2 | 0.031 | [4] |
| N-Alkyl 3,5-Dinitrobenzamide | Compound 12 (C8H17 alkyl chain) | 0.016 | [6][7] |
| N-Alkyl 3,5-Dinitrobenzamide | Compound 11 (C6H13 alkyl chain) | 0.016 | [6] |
| Control Drug | Isoniazid (INH) | ~0.05 | [6] |
| Control DprE1 Inhibitor | DNB1 | 0.016 - 0.031 | [6][7] |
| Table 2: MIC values demonstrating the potent activity of dinitrobenzamide derivatives against M. tuberculosis, comparable to or exceeding standard treatments and reference inhibitors. |
Part 2: Emerging & Prospective Therapeutic Targets
The structural features of nitrobenzamide derivatives suggest their potential to modulate a wider array of biological targets, opening new avenues for therapeutic intervention in neurodegeneration and oncology.
Neuroprotection: Sirtuin 2 (SIRT2) Inhibition
Scientific Rationale: SIRT2, a NAD+-dependent deacetylase, has been implicated in the pathology of neurodegenerative disorders like Parkinson's and Huntington's disease.[8] Inhibition of SIRT2 has shown neuroprotective effects, in part by altering the aggregation of toxic proteins such as α-synuclein and huntingtin.[8] While much of the pioneering work has been on 3-(N-arylsulfamoyl)benzamides, the core benzamide scaffold is the key interacting element.[9] This provides a strong rationale for exploring nitro-substituted benzamides as a novel class of SIRT2 inhibitors to achieve enhanced potency or improved pharmacokinetic properties.
Oncology: Hypoxia-Activated Prodrugs (HAPs)
Scientific Rationale: The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia. This state makes cancer cells resistant to conventional radiation and chemotherapy but also presents a unique vulnerability.[10] The nitroaromatic group is an ideal trigger for HAPs. In well-oxygenated normal tissues, the one-electron reduction of the nitro group is a futile cycle, as oxygen rapidly re-oxidizes the resulting radical anion.[11] However, in the absence of oxygen in hypoxic tumors, endogenous nitroreductase enzymes can fully reduce the nitro group to hydroxylamine and amine species. This bio-reduction causes a dramatic electronic shift, leading to the fragmentation of a linker and the release of a potent cytotoxic agent directly at the tumor site, minimizing systemic toxicity.[12][13][14]
Mechanism of Hypoxia-Activated Prodrugs
Caption: Selective activation of a nitrobenzamide prodrug in hypoxic tumors.
Oncology: Tubulin Polymerization Inhibition
Scientific Rationale: Microtubules are dynamic polymers essential for mitotic spindle formation and cell division. Disrupting their dynamics is a clinically validated strategy for cancer treatment. Several classes of drugs target the colchicine binding site on β-tubulin, preventing polymerization and arresting cells in mitosis, which ultimately leads to apoptosis.[15] Recent studies have identified N-benzylbenzamide derivatives as potent tubulin polymerization inhibitors with IC50 values in the low nanomolar range.[16][17] The structural similarity suggests that nitrobenzamide derivatives could also be designed to effectively target the colchicine binding site, representing a promising avenue for developing novel anti-mitotic agents.[18][19]
Part 3: Universal Workflows for Target Deconvolution & Validation
Identifying the molecular target of a bioactive compound and confirming its engagement in a physiological context are paramount steps in drug development. The following workflows provide robust, self-validating systems for moving from a phenotypic observation to a validated mechanism of action.
Workflow for Target Identification and Engagement
This integrated workflow combines an unbiased discovery method (AC-MS) with a gold-standard validation technique (CETSA) to confidently identify and confirm the cellular target of a nitrobenzamide derivative.
Integrated Target ID & Validation Workflow
Caption: A two-phase workflow for target discovery and validation.
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
Causality: This method is designed to isolate direct binding partners of the small molecule from the entire proteome.[20] By immobilizing the "bait" (the nitrobenzamide derivative), we can "fish" for its "prey" (target proteins) in a complex mixture like a cell lysate. Subsequent identification by mass spectrometry provides an unbiased list of high-affinity interactors.[21][22][23]
-
Probe Synthesis: Synthesize a derivative of the lead nitrobenzamide with a linker arm terminating in a reactive group (e.g., NHS ester or an alkyne for click chemistry) suitable for conjugation to a solid support.
-
Immobilization: Covalently couple the derivatized probe to an activated resin (e.g., NHS-activated sepharose or azide-functionalized magnetic beads). A control resin with no coupled ligand must be prepared in parallel.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein structure and interactions.
-
Affinity Pulldown:
-
Incubate the cell lysate with both the probe-coupled resin and the control resin for 1-2 hours at 4°C.
-
Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of the free, non-immobilized nitrobenzamide derivative or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the probe pulldown but absent or significantly reduced in the control lane.
-
Identify the proteins using in-gel digestion followed by LC-MS/MS analysis.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality: This assay validates that the compound binds its target within the complex and crowded environment of an intact cell. The principle is that ligand binding stabilizes a protein's structure, increasing its resistance to heat-induced denaturation.[24] A positive thermal shift is strong evidence of direct physical interaction between the compound and its putative target in a physiological setting.[25][26][27][28]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the nitrobenzamide derivative at a desired concentration (e.g., 10x IC50) or with vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into separate PCR tubes for each temperature point. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the soluble target protein at each temperature point using Western blotting with a specific antibody.
-
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Conclusion
Nitrobenzamide derivatives represent a chemical scaffold of profound therapeutic potential, with established roles as inhibitors of key targets in oncology and infectious disease, such as PARP and DprE1. Furthermore, compelling evidence from related benzamide structures points toward promising new applications in neuroprotection and anti-mitotic cancer therapy. The true value of these compounds, however, can only be realized through rigorous and systematic investigation of their molecular mechanisms. The integrated experimental workflows detailed in this guide, from unbiased proteomic screening to in-cell target engagement validation, provide a robust framework for the scientific community to deconvolve the complex biology of these versatile molecules and accelerate their journey from promising chemical matter to next-generation therapeutics.
References
Sources
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- 4. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 11. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 21. brjac.com.br [brjac.com.br]
- 22. youtube.com [youtube.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. CETSA [cetsa.org]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: A Researcher's Guide to the In Silico Modeling of Small Molecule-Protein Interactions
A Case Study on the Binding of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Abstract
The accurate prediction of how a small molecule binds to its protein target is a cornerstone of modern structure-based drug discovery.[1] This in-depth technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of small molecule-protein interactions, using the novel compound this compound as a case study. As the specific biological target for this compound is not publicly established, this guide will utilize the well-characterized c-Abl tyrosine kinase (PDB ID: 1IEP) as a representative receptor to demonstrate the complete computational pipeline. This framework is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind methodological choices, from initial system preparation and molecular docking to the complexities of molecular dynamics simulations and binding free energy calculations. The protocols detailed herein are built upon widely validated, open-source software and force fields, ensuring a self-validating and reproducible system for assessing ligand binding.
Introduction: The Rationale for a Multi-Step Computational Approach
Computational modeling allows us to build a predictive, atomic-level understanding of the binding event, characterizing the pose, stability, and affinity of a ligand within a protein's active site.[1][2] A single computational method, however, is rarely sufficient. Molecular docking, for instance, is a powerful tool for rapidly predicting binding orientations but often simplifies the dynamic nature of the biological system.[1][3] Molecular Dynamics (MD) simulations address this by introducing explicit solvent and allowing full flexibility of the protein-ligand complex, offering critical insights into the stability and conformational dynamics of the bound state over time.[2] Finally, post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a more rigorous estimation of binding free energy than docking scores alone.[4][5][6]
This guide synthesizes these techniques into a cohesive workflow, demonstrating how each step logically builds upon the last to create a robust model of molecular recognition.
Chapter 1: System Preparation - The Foundation of Accuracy
The quality of any simulation is dictated by the quality of its starting structures. This initial phase involves preparing both the ligand and the receptor to be computationally viable and biologically relevant.
Ligand Preparation Protocol
The ligand, this compound, must be converted into a three-dimensional structure with correct protonation states and atomic charges.
Methodology:
-
2D to 3D Conversion:
-
Draw the 2D structure of the ligand in a chemical drawing tool like ChemDraw or MarvinSketch.
-
Export the structure as a SMILES string or a 2D SDF file.
-
Use a program like Open Babel to convert the 2D representation into a 3D structure, generating an initial conformer.
-
-
Protonation and Charge Assignment:
-
For subsequent MD simulations using the CHARMM force field, it is crucial to assign compatible atom types and partial charges. The CHARMM General Force Field (CGenFF) is specifically designed for this purpose, ensuring compatibility with biomolecular force fields.[7][8]
-
Upload the ligand.mol2 file to an online parameterization server like the CGenFF server. This server will generate a CHARMM-compatible topology (.str) file, which can then be converted to a GROMACS-compatible format (.itp and .prm files).[9][10]
-
Receptor Preparation Protocol
The crystal structure of the receptor, c-Abl kinase, will be retrieved from the Protein Data Bank (PDB) and cleaned for simulation.
Methodology:
-
Fetch Protein Structure:
-
Download the crystal structure of c-Abl kinase complexed with Imatinib (PDB ID: 1IEP) from the RCSB PDB database.
-
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential molecules, including the co-crystallized ligand (Imatinib), water molecules (HOH), and any other co-factors or ions not critical to the binding site of interest. Save this as 1iep_protein.pdb.
-
-
Prepare for Simulation (using GROMACS):
-
Use the pdb2gmx module in GROMACS to process the protein structure. This step adds hydrogen atoms, assigns atomic charges and types according to a chosen force field, and generates a GROMACS-compatible topology.
-
Causality: The CHARMM36m force field is selected here. It is a well-validated, all-atom force field for proteins that provides an accurate description of protein dynamics.[11][12] The -ignh flag tells pdb2gmx to ignore any existing hydrogens and build them according to the force field's definitions, ensuring consistency.
-
Chapter 2: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3] This provides a crucial starting structure for the more computationally intensive MD simulations. We will use AutoDock Vina, a widely used open-source docking program.[13][14]
Docking Protocol with AutoDock Vina
Methodology:
-
Prepare Receptor and Ligand PDBQT Files:
-
AutoDock Tools (ADT) or other preparation scripts are used to convert the prepared 1iep_protein.pdb and ligand.mol2 files into the required PDBQT format, which includes partial charges and atom type definitions.[15]
-
-
Define the Binding Site (Grid Box):
-
The search space for docking must be defined. A common strategy is to center the grid box on the location of the co-crystallized ligand. For 1IEP, the grid box will be centered on the Imatinib binding site.
-
-
Create Configuration File:
-
Create a text file (conf.txt) specifying the input files and search space parameters.[16]
-
Analysis of Docking Results
The output from Vina includes the predicted binding poses and their corresponding binding affinity scores in kcal/mol. The pose with the lowest energy score is typically considered the most likely.
Table 1: Predicted Binding Affinity and Key Interactions
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
|---|---|---|---|
| 1 | -9.2 | MET318, THR315 | LEU248, VAL256, ILE313, LEU370 |
| 2 | -8.8 | GLU286 | PHE382, ALA252 |
| 3 | -8.5 | ASP381 | VAL299, PHE317 |
Note: Data is illustrative for this case study.
The top-ranked pose (docking_results_pose1.pdb) will be selected as the starting structure for the molecular dynamics simulation.
Chapter 3: Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of the protein-ligand complex, revealing the stability of the binding pose and the nature of the interactions in a simulated physiological environment. [2][17]We will use GROMACS, a high-performance and widely-used MD engine. [9][10][18]
Workflow for MD Simulation Setup
Caption: Workflow for MD Simulation from System Building to Production.
MD Simulation Protocol
Methodology:
-
Build the Complex Topology:
-
Combine the coordinates of the protein (1iep_processed.gro) and the selected docked ligand pose.
-
Modify the main topology file (topol.top) to include the ligand's topology file (ligand.itp) generated from CGenFF. [9][10]2. System Solvation and Ionization:
-
Create a simulation box around the complex using gmx editconf.
-
Fill the box with water molecules (e.g., TIP3P water model) using gmx solvate.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration using gmx genion.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration (NVT and NPT):
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for 100 ps at a constant temperature (e.g., 300 K) to allow the solvent to settle around the complex. Position restraints are applied to the protein and ligand heavy atoms.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for another 200 ps at constant temperature and pressure (1 bar) to ensure the system reaches the correct density. Position restraints are typically maintained.
-
-
Production MD:
-
Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 ns) with no position restraints. Trajectory data is saved at regular intervals for analysis.
-
Trajectory Analysis
Analysis of the MD trajectory provides quantitative measures of the complex's stability and dynamics. [19]
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable, converging RMSD plot for both protein and ligand indicates that the complex has reached equilibrium and the binding pose is stable.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values in binding site residues can indicate flexible loops that accommodate the ligand.
-
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions.
Table 2: Summary of MD Simulation Analysis (100 ns)
| Metric | Protein | Ligand | Interpretation |
|---|---|---|---|
| Avg. RMSD (nm) | 0.25 ± 0.03 | 0.12 ± 0.04 | Stable system, ligand remains firmly in the binding pocket. |
| Key Residue Avg. RMSF (nm) | |||
| MET318 | 0.15 | - | Low fluctuation, indicating a stable interaction. |
| THR315 | 0.18 | - | Moderate fluctuation, part of a flexible loop. |
| LEU248 | 0.12 | - | Low fluctuation, stable hydrophobic contact. |
| Persistent H-Bonds (>50% occupancy) | MET318 (backbone) | - | Critical anchor point for the ligand. |
Chapter 4: Binding Free Energy Calculation
While MD simulations confirm stability, methods like MM/PBSA and MM/GBSA provide a quantitative estimate of the binding free energy (ΔG_bind), offering a more refined ranking of potential binders than docking scores. [4][5][6][20]These methods calculate the energy of the complex, protein, and ligand from MD trajectory snapshots and estimate the free energy of binding.
Logical Flow of MM/PBSA Calculation
Caption: Conceptual workflow for MM/PBSA binding free energy calculation.
MM/PBSA Protocol
Methodology:
-
Extract Trajectory Snapshots:
-
Select frames from the stable portion of the production MD trajectory (e.g., the last 50 ns).
-
-
Perform Calculations:
-
Use a tool like GROMACS's g_mmpbsa to calculate the individual energy components for the complex, the protein, and the ligand for each snapshot. [5] * The binding free energy is calculated using the equation: ΔG_bind = <ΔE_MM> + <ΔG_solv> - T<ΔS> Where:
-
<ΔE_MM> is the change in molecular mechanics energy (van der Waals + electrostatic).
-
<ΔG_solv> is the change in solvation free energy (polar + non-polar).
-
T<ΔS> is the conformational entropy change upon binding (often omitted due to high computational cost and potential for large errors, leading to a relative binding energy estimate). [4][6]
-
-
Interpretation of Energy Components
Breaking down the binding free energy reveals the driving forces of the interaction.
Table 3: MM/PBSA Binding Free Energy Components (kcal/mol)
| Energy Component | Average Contribution | Interpretation |
|---|---|---|
| Van der Waals Energy | -45.7 ± 3.1 | Favorable. Driven by shape complementarity and hydrophobic interactions. |
| Electrostatic Energy | -20.5 ± 2.5 | Favorable. Driven by hydrogen bonds and polar interactions. |
| Polar Solvation Energy | +55.2 ± 4.0 | Unfavorable. Energy penalty for desolvating polar groups upon binding. |
| Non-Polar Solvation Energy | -4.8 ± 0.5 | Favorable. Contribution from the hydrophobic effect. |
| ΔG_bind (excluding entropy) | -15.8 ± 5.2 | Overall binding is predicted to be favorable. |
Note: Data is illustrative for this case study.
The analysis shows that while the electrostatic interactions are significant, the binding is strongly driven by favorable van der Waals forces, which overcome the large energetic penalty of desolvation.
Conclusion
This guide has outlined a rigorous, multi-stage computational workflow for modeling the binding of this compound to a representative target, c-Abl kinase. By integrating molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, we have moved from a static binding pose prediction to a dynamic and quantitative assessment of complex stability and affinity. The causality-driven approach—understanding why each step is taken and what the results signify—is paramount for generating scientifically sound and actionable insights in a drug discovery context. This comprehensive methodology serves as a robust template for researchers aiming to elucidate the mechanisms of protein-ligand interactions and accelerate the design of novel therapeutics.
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Methodological & Application
Application Notes and Protocols for Investigating the Muscle Relaxant Properties of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Benzamide Derivative for Muscle Relaxation Studies
The exploration of novel therapeutic agents for muscle relaxation remains a significant endeavor in neuroscience and pharmacology. Benzamide derivatives have emerged as a promising class of compounds with diverse biological activities.[1][2] This document provides a detailed guide for researchers on the potential application of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide in muscle relaxation studies. This compound is a synthetic, functional derivative of fluoroacetic acid and has been identified as a potent muscle relaxant with analgesic properties.[3] Notably, it is a direct precursor in the synthesis of 6-amino-2-fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone (afloqualone), a known centrally acting muscle relaxant.[4][5][6] This structural relationship suggests that this compound may exert its effects through the central nervous system, offering a compelling rationale for its investigation.[7][8]
These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the systematic evaluation of this compound's muscle relaxant efficacy, from initial in vitro characterization to more complex in vivo models.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-[(2-Fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide[9] |
| Molecular Formula | C₁₆H₁₄FN₃O₄[9] |
| Molecular Weight | 331.3 g/mol [3][9] |
| Appearance | Neat (form may vary)[9] |
| Purity | Min. 95%[3] |
In Vitro Assessment of Muscle Relaxation
In vitro muscle testing is a fundamental approach to directly assess the effects of a compound on muscle contractility, independent of systemic physiological variables.[10][11][12] These protocols are designed to characterize the direct effects of this compound on isolated skeletal muscle preparations.
Protocol 1: Isolated Phrenic Nerve-Hemi-Diaphragm Preparation (Rat)
This ex vivo model is a classic preparation for studying neuromuscular transmission and the direct effects of compounds on muscle contraction.
Objective: To determine if this compound directly inhibits muscle contraction at the neuromuscular junction or on the muscle fiber itself.
Materials and Reagents:
-
Male Wistar rats (200-250g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.7), continuously gassed with 95% O₂ / 5% CO₂.
-
This compound (stock solution in DMSO, with final DMSO concentration in the organ bath not exceeding 0.1%)
-
d-tubocurarine (positive control for neuromuscular blockade)
-
Physostigmine
-
Isometric force transducer
-
Stimulator
-
Organ bath (20-50 mL) with temperature control (37°C)
Procedure:
-
Humanely euthanize a rat according to approved animal ethics protocols.
-
Carefully dissect the phrenic nerve and a hemi-diaphragm muscle, ensuring the integrity of the neuromuscular junction.
-
Mount the preparation in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C. The tendinous end of the diaphragm is attached to a fixed hook, and the costal margin is connected to an isometric force transducer.
-
Apply a resting tension of 1-2 g and allow the preparation to equilibrate for 30-45 minutes, with continuous washing.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (0.2 ms duration) at a frequency of 0.2 Hz to elicit twitch contractions.
-
Once a stable baseline of twitch responses is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Record the twitch amplitude for at least 15 minutes at each concentration.
-
To investigate a potential postsynaptic site of action, induce direct muscle stimulation with electrodes placed on the muscle surface and repeat the concentration-response curve.
-
At the end of the experiment, wash out the compound and add a known neuromuscular blocker like d-tubocurarine as a positive control.
Data Analysis: Express the reduction in twitch height as a percentage of the baseline contraction. Calculate the IC₅₀ (half-maximal inhibitory concentration) for the compound.
Protocol 2: Electrically Evoked Contractions in Isolated Extensor Digitorum Longus (EDL) Muscle
The EDL is a fast-twitch muscle that can be isolated to study direct muscle fiber effects.[10]
Objective: To evaluate the effect of the test compound on force generation and relaxation kinetics in a fast-twitch skeletal muscle.
Materials and Reagents:
-
Mouse (e.g., C57BL/6)
-
Physiological Salt Solution (PSS)
-
This compound
-
Force transducer and servomotor system
-
Temperature-controlled bath with platinum wire electrodes for field stimulation
Procedure:
-
Dissect the EDL muscle from a humanely euthanized mouse.
-
Mount the muscle vertically in the bath containing oxygenated PSS at a controlled temperature (e.g., 25-30°C).
-
Attach one tendon to a fixed clamp and the other to the lever of a servomotor/force transducer system.
-
Adjust the muscle length to L₀ (optimal length for maximal twitch force).
-
Record baseline contractile properties:
-
Twitch Contractions: Single supramaximal pulses (1 ms duration). Measure peak twitch tension, time to peak tension (TTP), and half-relaxation time (RT₅₀).[13]
-
Tetanic Contractions: Trains of pulses at varying frequencies (e.g., 30, 50, 80, 100, 150 Hz) to determine the force-frequency relationship.
-
-
Introduce this compound at the desired concentration and allow it to incubate for 20-30 minutes.
-
Repeat the twitch and tetanic stimulation protocols.
-
Wash out the compound to observe reversibility.
Data Analysis: Compare the peak twitch and tetanic forces, TTP, and RT₅₀ before and after compound application. Plot the force-frequency curves to assess for shifts in muscle excitability and contractility.
In Vivo Evaluation of Muscle Relaxant Activity
In vivo studies are essential to understand the compound's effects in a whole organism, considering its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the central nervous system.[14]
Protocol 3: Rotarod Test in Mice
This is a widely used method to assess motor coordination and the muscle relaxant effects of drugs.
Objective: To evaluate the effect of this compound on motor coordination and balance in mice.
Materials and Reagents:
-
Male Swiss albino mice (20-25g)
-
Rotarod apparatus
-
This compound (formulated for intraperitoneal or oral administration)
-
Vehicle control (e.g., saline with 5% Tween 80)
-
Diazepam (positive control, e.g., 5 mg/kg, i.p.)
Procedure:
-
Train the mice on the rotarod (e.g., rotating at 15-20 rpm) for a few days until they can consistently remain on the rod for a set period (e.g., 180 seconds).
-
On the test day, record a baseline time for each mouse on the rotarod.
-
Administer the test compound at different doses, the vehicle, or diazepam to separate groups of mice.
-
At various time points after administration (e.g., 30, 60, 120, and 240 minutes), place the mice back on the rotarod and record the time they remain on the rod (fall-off time).[15] A cut-off time (e.g., 180 seconds) should be set.
Data Analysis: Compare the mean fall-off times of the treated groups with the vehicle control group at each time point using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in the time spent on the rod indicates motor impairment and potential muscle relaxant activity.
Protocol 4: Inclined Plane Test in Rats
This test measures the ability of an animal to maintain its grip on a tilted surface, which is sensitive to muscle relaxation.
Objective: To quantify the muscle relaxant effect of the compound by determining the angle at which a rat can no longer adhere to an inclined plane.
Materials and Reagents:
-
Male Sprague-Dawley rats (180-220g)
-
Adjustable inclined plane with a surface that provides grip (e.g., covered with a rubber mat).
-
This compound
-
Vehicle control
-
Positive control (e.g., Methocarbamol)
Procedure:
-
Administer the test compound, vehicle, or positive control to different groups of rats.
-
At peak effect time (determined from pilot studies or literature on similar compounds), place a rat on the inclined plane, initially set at a low angle (e.g., 25°).
-
Gradually increase the angle of the plane until the rat is unable to maintain its position and slides down.
-
Record the maximum angle at which the rat could hold its position for at least 5 seconds.
Data Analysis: Compare the mean maximum angle for the treated groups against the vehicle control group. A significant decrease in the angle indicates muscle relaxation.
Investigating the Central Mechanism of Action
Given that the derivative of the title compound, afloqualone, is a centrally acting muscle relaxant, it is plausible that this compound also acts on the central nervous system.[5][6]
Potential Signaling Pathways and Experimental Workflow
Centrally acting muscle relaxants often modulate inhibitory neurotransmission, for instance, by enhancing the effects of GABA or glycine.[8][16] A potential mechanism for this compound could involve interaction with GABAₐ receptors or modulation of spinal cord reflexes.
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Experimental Design for Testing the Analgesic Effects of Novel Benzamides
[Application Notes and Protocols]
Introduction: The Imperative for Rigorous Analgesic Discovery
The global burden of pain necessitates the urgent development of novel, effective, and safe analgesics. Benzamides, a versatile class of compounds, have shown promise in this therapeutic area, with some exhibiting analgesic properties through various mechanisms, including cyclooxygenase (COX) inhibition and modulation of inflammatory pathways.[1][2] The successful translation of these promising compounds from the laboratory to clinical use hinges on a robust and meticulously designed preclinical evaluation pipeline.
This comprehensive guide provides a detailed framework for the experimental design of studies aimed at elucidating the analgesic effects of novel benzamides. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of established protocols and field-proven insights to ensure scientific integrity and logical progression from initial screening to more complex pain models. The protocols outlined herein are designed to be self-validating, incorporating appropriate controls and clear endpoints to generate reliable and reproducible data.
Section 1: Foundational Principles of Preclinical Pain Research
A successful preclinical analgesic testing program is built upon a strong foundation of ethical considerations and sound experimental design.
Ethical Considerations: All animal experiments must be conducted in accordance with the ethical guidelines for pain research and receive approval from the Institutional Animal Care and Use Committee (IACUC).[3] Key principles include minimizing animal suffering, using the minimum number of animals necessary to obtain statistically significant results, and providing appropriate housing and care.[3] Stimuli in pain studies should never exceed the animal's tolerance limit, and animals should have the ability to terminate the stimulus.[3]
Experimental Design & Controls: A well-designed study will include the following groups:
-
Vehicle Control: This group receives the solvent in which the novel benzamide is dissolved, providing a baseline for comparison.
-
Positive Control: This group receives a known analgesic (e.g., morphine, indomethacin) to validate the experimental model and provide a benchmark for the efficacy of the test compound.
-
Test Compound Groups: Multiple dose levels of the novel benzamide should be tested to establish a dose-response relationship.
Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and the experimenter should be blinded to the treatment allocation during behavioral testing and data analysis.
Section 2: Acute Nociceptive Pain Models: The First Line of Screening
Acute nociceptive models are essential for the initial screening of compounds with potential analgesic activity. These tests evaluate the response to a short-lasting, noxious stimulus.
Hot Plate Test
The hot plate test is a classic method for assessing centrally mediated analgesia, particularly for compounds that may act on opioid receptors.[4] It measures the latency of a rodent's response to a thermal stimulus.[5]
Principle: The test relies on the reflexive response of an animal to a painful heat stimulus.[5] When placed on a heated surface, the animal will exhibit characteristic pain-related behaviors, such as licking its paws or jumping.[5][6][7] An increase in the time it takes for the animal to show these responses after drug administration indicates an analgesic effect.[5]
Experimental Workflow:
Caption: Workflow for the Hot Plate Test.
Detailed Protocol:
-
Animal Acclimatization: House male or female mice (20-30g) or rats (200-250g) in the laboratory for at least one week before the experiment with ad libitum access to food and water.[5]
-
Apparatus: Use a hot plate analgesia meter with the temperature set to 55 ± 0.5°C.[5][7][8]
-
Baseline Measurement: Before drug administration, place each animal on the hot plate and record the time (in seconds) it takes to lick a hind paw or jump. This is the baseline latency. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[6][7]
-
Drug Administration: Administer the novel benzamide, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the reaction latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Analyze the data using an appropriate statistical test, such as a two-way ANOVA followed by a post-hoc test.
Tail-Flick Test
The tail-flick test is another common method for assessing spinal analgesic effects.[9][10]
Principle: A focused beam of heat is applied to the animal's tail, and the time it takes for the animal to flick its tail out of the beam is measured.[9] An increase in this latency indicates an analgesic effect.[11]
Detailed Protocol:
-
Animal Handling: Gently restrain the mouse or rat.
-
Apparatus: Use a tail-flick analgesia meter.
-
Baseline Measurement: Apply the heat source to the ventral surface of the tail (approximately 3-4 cm from the tip) and record the baseline tail-flick latency.[12] A cut-off time of 10-15 seconds is recommended to prevent tissue damage.[11][12] Animals that do not respond within the normal range (e.g., 3-5 seconds) should be excluded.[13]
-
Drug Administration: Administer the test compound, vehicle, or positive control.
-
Post-Treatment Measurement: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Analyze the data similarly to the hot plate test.
| Parameter | Hot Plate Test | Tail-Flick Test |
| Pain Type | Supraspinal (integrative) | Spinal (reflexive) |
| Stimulus | Thermal (contact) | Thermal (radiant) |
| Endpoint | Paw licking, jumping | Tail flick |
| Primary Utility | Screening for centrally acting analgesics | Screening for spinally acting analgesics |
Section 3: Models of Persistent Pain: Moving Beyond Acute Nociception
To assess the efficacy of novel benzamides in more clinically relevant pain states, it is crucial to employ models of persistent pain, such as inflammatory and neuropathic pain.
Formalin Test: A Model of Inflammatory Pain
The formalin test is a widely used model that produces a biphasic pain response, allowing for the differentiation of analgesic effects on acute nociception and inflammatory pain.[14][15]
Principle: A dilute solution of formalin is injected into the plantar surface of the animal's hind paw, inducing a distinct pattern of nocifensive behaviors (licking and biting of the injected paw).[15]
-
Phase I (Early Phase): Occurs within the first 5-10 minutes and is due to the direct activation of nociceptors.[15][16]
-
Phase II (Late Phase): Begins around 15-20 minutes post-injection and lasts for 20-40 minutes.[16][17] This phase is associated with inflammatory processes and central sensitization.[14][15]
Experimental Workflow:
Caption: Workflow for the Formalin Test.
Detailed Protocol:
-
Acclimatization: Place the animal in a clear observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer the novel benzamide, vehicle, or positive control prior to formalin injection (the pre-treatment time will depend on the route of administration and the compound's pharmacokinetics).
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 2.5-5%) into the plantar surface of the hind paw.[15]
-
Behavioral Observation: Immediately after the injection, record the amount of time the animal spends licking or biting the injected paw for up to 60 minutes.
-
Data Analysis: Sum the time spent in nocifensive behaviors for Phase I and Phase II separately. Analyze the data using an appropriate statistical test to compare the different treatment groups.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
The CFA model is a well-established method for inducing a more prolonged inflammatory pain state, mimicking conditions like arthritis.[18]
Principle: CFA, an emulsion of heat-killed mycobacteria in mineral oil, is injected into the plantar surface of the hind paw, leading to a robust and sustained inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia.[18][19]
Detailed Protocol:
-
Baseline Measurements: Before CFA injection, measure baseline responses to thermal and mechanical stimuli using the hot plate/tail-flick and von Frey tests, respectively.
-
CFA Injection: Inject CFA into the plantar surface of one hind paw.
-
Post-CFA Measurements: At various time points after CFA injection (e.g., 24 hours, 3, 7, and 14 days), re-assess thermal and mechanical sensitivity.
-
Drug Administration: Once a stable hyperalgesia is established, administer the novel benzamide, vehicle, or positive control.
-
Post-Drug Assessment: Evaluate the reversal of hyperalgesia at different time points after drug administration.
-
Data Analysis: Compare the post-drug withdrawal latencies/thresholds to the pre-drug, post-CFA values.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used and reproducible model of peripheral neuropathic pain.[20][21]
Principle: Loose ligatures are placed around the sciatic nerve, causing a partial nerve injury that leads to the development of chronic pain behaviors, including mechanical allodynia and thermal hyperalgesia.[20][22][23]
Detailed Protocol:
-
Baseline Measurements: Assess baseline mechanical and thermal sensitivity before surgery.
-
CCI Surgery: Under anesthesia, expose the sciatic nerve and place loose chromic gut ligatures around it.
-
Post-Surgery Measurements: Monitor the development of allodynia and hyperalgesia over several days to weeks.
-
Drug Administration: Once a stable neuropathic pain state is established, administer the test compound, vehicle, or positive control (e.g., gabapentin).
-
Post-Drug Assessment: Evaluate the attenuation of pain behaviors at various time points after drug administration.
-
Data Analysis: Compare the post-drug withdrawal thresholds/latencies to the pre-drug, post-CCI values.
Section 4: Assessing Mechanical Allodynia: The Von Frey Test
The von Frey test is the gold-standard for assessing mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.
Principle: Calibrated monofilaments are applied to the plantar surface of the animal's paw with increasing force until a withdrawal response is elicited. The force at which the animal withdraws its paw is the mechanical withdrawal threshold.
Detailed Protocol:
-
Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.[24][25]
-
Filament Application: Apply the von Frey filaments to the mid-plantar surface of the hind paw.[25]
-
Up-Down Method: Use the up-down method to determine the 50% withdrawal threshold.[26][27] Start with a filament in the middle of the force range. If the animal withdraws its paw, use the next lighter filament. If there is no response, use the next heavier filament.[27]
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold.
| Pain Model | Primary Pain Type | Key Behavioral Endpoints |
| Formalin Test | Inflammatory | Licking/biting of the injected paw |
| CFA Model | Inflammatory | Thermal hyperalgesia, mechanical allodynia |
| CCI Model | Neuropathic | Mechanical allodynia, thermal hyperalgesia |
Section 5: Investigating the Mechanism of Action
While behavioral assays are crucial for determining analgesic efficacy, understanding the underlying mechanism of action is equally important for drug development.
Potential Mechanisms for Benzamide Analgesia:
-
COX Inhibition: Some benzamides may exert their effects by inhibiting cyclooxygenase enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation.[1]
-
Anti-inflammatory Effects: Benzamides may reduce the production of pro-inflammatory cytokines like TNF-α and interleukins.[2]
-
Ion Channel Modulation: Some compounds may act as local anesthetics by blocking sodium channels in neuronal membranes.[2]
Investigative Approaches:
-
In vitro enzyme assays: To determine the inhibitory activity of the novel benzamide against COX-1 and COX-2.
-
Cytokine profiling: To measure the levels of pro-inflammatory cytokines in tissue samples from animals treated with the benzamide.
-
Electrophysiology: To investigate the effects of the compound on ion channel function in cultured neurons.
Potential Signaling Pathways:
Caption: Potential Mechanisms of Benzamide Analgesia.
Conclusion: A Pathway to Novel Analgesics
The experimental framework detailed in these application notes provides a comprehensive and logical progression for the preclinical evaluation of novel benzamides as potential analgesics. By starting with acute nociceptive models for initial screening and progressing to more complex and clinically relevant models of persistent pain, researchers can build a robust data package to support the further development of promising candidates. A thorough investigation of the underlying mechanism of action will not only strengthen the scientific rationale for a compound's development but also aid in the identification of potential biomarkers and patient populations that are most likely to benefit from the novel therapy. Adherence to rigorous experimental design, ethical principles, and a multi-faceted approach will ultimately pave the way for the successful discovery of the next generation of pain therapeutics.
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Santenna, C., Kumar, S., Balakrishnan, S., Jhaj, R., & Ahmed, S. N. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. Journal of Experimental Pharmacology, 11, 105–110. [Link]
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Preparation, Storage, and Handling of Stock Solutions for 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the preparation of high-quality, reproducible stock solutions of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide (CAS: 56287-72-0). The protocols herein are designed for researchers in drug discovery and the life sciences, emphasizing scientific best practices to ensure experimental accuracy and integrity. We address critical aspects including solvent selection, solubility testing, detailed preparation methodology for a primary stock, and guidelines for stable, long-term storage and the preparation of aqueous working solutions.
Introduction and Scientific Context
This compound is a benzamide derivative containing a nitroaromatic moiety.[1] Compounds within this class are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by benzamides and the unique electrochemical properties of the nitro group.[2][3] The nitro group is a strong electron-withdrawing feature that can influence a molecule's interaction with biological targets and affect its pharmacokinetic properties.[4] In some contexts, nitroaromatic compounds can undergo bioreduction to form reactive intermediates, a mechanism exploited in certain therapeutic agents.[3][5]
The reliability and reproducibility of in vitro and in vivo experimental data are fundamentally dependent on the accurate and consistent preparation of test compound solutions.[6] Improperly prepared stock solutions, issues with solubility, or degradation due to poor storage can lead to erroneous results, wasting significant time and resources. This guide establishes a robust, self-validating framework for preparing and handling solutions of this compound to support rigorous scientific investigation.
Compound Data and Safety Precautions
Physicochemical Properties
A summary of essential quantitative data for the compound is provided below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-[(2-Fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | [1] |
| CAS Number | 56287-72-0 | [1] |
| Molecular Formula | C₁₆H₁₄FN₃O₄ | [1] |
| Molecular Weight | 331.30 g/mol | [1] |
| Appearance | Solid (presumed) | - |
Mandatory Safety Guidelines
Nitroaromatic compounds warrant careful handling due to their potential toxicity.[5][7] Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound. The following are general but essential safety protocols.
-
Personal Protective Equipment (PPE): A standard laboratory coat, chemical-resistant nitrile gloves, and safety glasses with side shields must be worn at all times.[8]
-
Ventilation: All weighing and solution preparation should be performed inside a certified chemical fume hood to prevent inhalation of aerosolized powder or solvent vapors.[7]
-
Handling: Avoid all direct contact with the skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[9]
-
Disposal: All solid waste, contaminated materials, and solutions must be disposed of in accordance with institutional and local hazardous waste regulations.[10]
Core Protocol: Stock Solution Preparation
The primary challenge with many organic small molecules is their limited aqueous solubility. Therefore, a high-concentration stock solution is typically prepared in an organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments.[11]
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. The justification for this choice is multifaceted:
-
Broad Solubility: DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar organic compounds that are poorly soluble in water.[8]
-
Miscibility: It is readily miscible with water and most cell culture media, facilitating the preparation of dilute working solutions.[8]
-
Low Volatility: DMSO has a high boiling point (189 °C), which minimizes solvent evaporation at room temperature and ensures the concentration of the stock solution remains stable during handling.[8]
While DMSO is widely used, it is important to note that it can have biological effects in some experimental systems.[8] Therefore, it is crucial to include a vehicle control (media or buffer containing the same final concentration of DMSO as the test conditions) in all experiments.
Experimental Workflow Overview
The following diagram illustrates the logical flow for preparing a high-quality stock solution, from initial calculation to final storage.
Caption: Workflow for preparing a primary stock solution.
Protocol 1: Preliminary Solubility Assessment (Optional but Recommended)
If the solubility of a specific batch is unknown, performing this small-scale test is a critical self-validating step to prevent wasting valuable compound.
-
Preparation: Add a small, known amount (e.g., 1-2 mg) of the compound into separate microcentrifuge tubes.
-
Solvent Addition: To each tube, add a calculated volume of the test solvent (e.g., DMSO, DMF, Ethanol) to achieve a high target concentration (e.g., 50 mM or 100 mM).
-
Dissolution: Vortex each tube vigorously for 1-2 minutes.
-
Observation: Visually inspect for any undissolved particulate matter against a dark background.
-
Aiding Dissolution: If not fully dissolved, briefly sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.[7] Allow the solution to return to room temperature and observe again, as some compounds may precipitate upon cooling.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of 5 mL of a 10 mM stock solution. Adjust volumes and mass as required.
Materials:
-
This compound (MW: 331.30 g/mol )
-
Anhydrous, high-purity DMSO (Biotechnology Grade or equivalent)
-
5 mL Class A volumetric flask
-
Analytical balance
-
Spatula, weigh paper/boat
-
Vortex mixer and/or sonicator
-
Sterile, low-binding microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Calculation of Required Mass:
-
Use the formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.005 L × 331.30 g/mol × 1000 mg/g
-
Mass (mg) = 16.57 mg
-
-
Weighing the Compound:
-
Inside a chemical fume hood, carefully weigh out exactly 16.57 mg of the compound using an analytical balance and transfer it quantitatively into the 5 mL volumetric flask.
-
-
Initial Dissolution:
-
Add approximately 4 mL (~80% of the final volume) of anhydrous DMSO to the volumetric flask.
-
Cap the flask securely and vortex vigorously until the solid is completely dissolved.[7] A clear, particle-free solution should be obtained.
-
If dissolution is slow, place the flask in a sonicator bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can be used as a last resort, but ensure the solution cools to room temperature before proceeding.[7]
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved and the solution is at ambient room temperature, carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the 5 mL calibration mark on the flask.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use volumes (e.g., 20 µL, 50 µL, or 100 µL) in appropriately labeled, sterile cryovials.
-
Rationale: Aliquoting is critical to prevent degradation that can be caused by repeated freeze-thaw cycles and to minimize water absorption by the hygroscopic DMSO solvent.[12][13]
-
Storage and Stability
Proper storage is paramount for maintaining the integrity of the compound in solution over time.
| Storage Condition | Duration | Rationale |
| -20°C | Short-term (≤ 1 month) | Suitable for routine use, minimizes risk of freeze-thaw cycles if aliquots are used infrequently. |
| -80°C | Long-term (≥ 1 month) | The preferred condition for long-term archival storage to minimize the rate of any potential chemical degradation.[12] |
| Room Temperature | Not Recommended | Storage at room temperature in solution is strongly discouraged as it may lead to degradation over time.[13] |
| Light Exposure | Avoid | Store all solutions protected from light (e.g., in an opaque box within the freezer) as nitroaromatic compounds can be light-sensitive. |
Preparation of Working Solutions
For most biological assays, the high-concentration organic stock must be diluted into an aqueous medium.
Example: Preparation of 1 mL of a 10 µM Working Solution from a 10 mM Stock
-
Determine the Dilution Factor:
-
Dilution Factor = [Stock Concentration] / [Final Concentration]
-
Dilution Factor = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000
-
This is a 1:1000 dilution.
-
-
Calculate Volumes:
-
Volume of Stock = Final Volume / Dilution Factor = 1000 µL / 1000 = 1 µL
-
Volume of Buffer/Media = Final Volume - Volume of Stock = 1000 µL - 1 µL = 999 µL
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Add 999 µL of the desired experimental buffer or cell culture medium to a sterile tube.
-
Add 1 µL of the 10 mM stock solution to the buffer.
-
Immediately vortex the tube for 10-15 seconds to ensure rapid mixing and prevent precipitation.[7] It is advisable to add the small volume of stock directly into the liquid and not onto the side of the tube.
Note on Final DMSO Concentration: In this example, the final concentration of DMSO in the working solution is 0.1%. This concentration is generally well-tolerated by most cell lines, but it should always be matched in the vehicle control.[11]
-
References
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
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Ghasemzadeh, K., et al. (2021). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. ACS Omega, 6(21), 13735–13745. Retrieved from [Link]
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Weaver, J. L., et al. (2008). Acceptable solvents and reagents for cell-based high-throughput screening. Journal of Biomolecular Screening, 13(2), 133–141. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from [Link]
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Cheng, X., et al. (2012). A High-Throughput Screening Method for the Identification of Small Molecules that Enhance the Cryopreservation of Human Embryonic Stem Cells. Journal of Biomolecular Screening, 17(4), 486-496. Retrieved from [Link]
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NileRed. (2018, June 3). Benzamide Preparation from Benzoic Acid. YouTube. Retrieved from [Link]
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Gibson, M. I., & Ben, R. N. (2022). Chemical approaches to cryopreservation. Nature Reviews Chemistry, 6(10), 741–757. Retrieved from [Link]
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Simon, L. L., et al. (2021). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development, 25(6), 1416–1428. Retrieved from [Link]
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Community College of Baltimore County. (n.d.). Preparing Solutions and Making Dilutions. Retrieved from [Link]
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Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Retrieved from [Link]
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Spain, J. C. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 64(3), 521–550. Retrieved from [Link]
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Gupta, S., & Ronen, Z. (2022). Biological Treatment of Nitroaromatics in Wastewater. Water, 14(7), 1162. Retrieved from [Link]
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Application Notes & Protocols: High-Throughput Screening and Mechanistic Elucidation of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Introduction: A Hypothesis-Driven Approach to a Novel Compound
The compound 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide is a novel chemical entity with potential pharmacological activity. While its specific biological targets are not yet defined in the public domain, its structure provides a compelling rationale for investigation as an enzyme inhibitor. This guide outlines a comprehensive high-throughput screening (HTS) cascade designed to identify its molecular targets, determine its potency, and elucidate its mechanism of action, with a specific focus on a key structural feature: the fluoroacetamide group.
The fluoroacetamide moiety is recognized as a potential covalent "warhead".[1] Similar chloroacetamide fragments have been successfully used in screening campaigns to identify new covalent inhibitors that form bonds with cysteine residues in target proteins.[2] The N-(o-tolyl)benzamide core provides a scaffold for specific interactions within a binding pocket, while the nitro group can influence electronic properties and binding.[3]
Therefore, we hypothesize that this compound acts as a covalent enzyme inhibitor . This application note provides the strategic framework and detailed protocols to test this hypothesis, progressing from broad primary screening to specific mechanistic studies.
Compound Properties Summary
| Property | Value | Source |
| IUPAC Name | 2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | [4] |
| CAS Number | 56287-72-0 | [4] |
| Molecular Formula | C₁₆H₁₄FN₃O₄ | [5] |
| Molecular Weight | 331.30 g/mol | [4] |
| Synonyms | This compound | [5] |
The High-Throughput Screening (HTS) Cascade: A Multi-Stage Strategy
A successful screening campaign does not rely on a single experiment. It employs a tiered approach to efficiently identify and validate promising compounds ("hits") while eliminating false positives.[6] Our proposed cascade is designed to first identify enzymes that are inhibited by the title compound, then confirm this activity, and finally, investigate the specific mechanism of inhibition.
Caption: The HTS cascade for target identification and validation.
Protocols for a Biochemical Screening Campaign
The following protocols are designed for execution in multi-well plates (e.g., 384-well format) and are compatible with standard automated liquid handling systems.[7]
Critical First Step: Compound Preparation and Handling
Accurate compound handling is fundamental to reproducible results.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution plate (the "source plate") in DMSO. For an 8-point dose-response curve, you might prepare concentrations ranging from 10 mM down to sub-micromolar concentrations. This plate will be used to dispense nanoliter volumes of the compound into the assay plates.
-
Storage: Store the DMSO stock and source plates at -20°C or -80°C in a desiccated environment to prevent water absorption and compound precipitation.
Protocol: Primary Screen (Fluorescence Intensity Assay)
This protocol describes a generic assay to identify inhibitors of a purified enzyme (e.g., a cysteine protease) that cleaves a fluorogenic substrate.
Principle: The enzyme cleaves a non-fluorescent substrate to release a highly fluorescent product. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal. Fluorescence-based assays are a common and robust method in HTS.[8]
Materials:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Purified Enzyme (e.g., Caspase-3, Papain)
-
Fluorogenic Substrate (e.g., Ac-DEVD-AMC for Caspase-3)
-
Test Compound: this compound
-
Positive Control: A known inhibitor of the target enzyme.
-
Negative Control: DMSO vehicle.
-
384-well, low-volume, black assay plates.
-
Plate reader capable of measuring fluorescence intensity.
Methodology:
-
Plate Layout: Design the plate map to include controls. Typically, columns 1-2 are for negative controls (DMSO) and columns 23-24 are for positive controls (known inhibitor). The remaining wells are for the test compound.
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of the test compound from the source plate to the assay plate wells. Dispense DMSO to the control wells.
-
Enzyme Addition: Add 10 µL of enzyme solution (prepared in assay buffer at 2X final concentration) to all wells.
-
Pre-incubation (Crucial for Covalent Inhibitors): Gently mix the plate and incubate for 30-60 minutes at room temperature. This pre-incubation step allows time for a potential covalent inhibitor to react with the enzyme before the substrate is introduced.
-
Substrate Addition: Add 10 µL of the fluorogenic substrate (prepared in assay buffer at 2X final concentration) to all wells to initiate the reaction. The final assay volume is 20 µL.
-
Kinetic Read: Immediately place the plate in a plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore. Measure the fluorescence signal every 1-2 minutes for 30-60 minutes.
Data Analysis for Primary Screen
The goal is to identify wells where the signal is significantly reduced compared to the negative controls.[9]
-
Calculate Percent Inhibition:
-
For each well, determine the rate of the reaction (slope of fluorescence vs. time). . * Calculate the average rate for the negative (Max Signal) and positive (Min Signal) controls.
-
Percent Inhibition = 100 * (1 - (Rate_Compound - Rate_Min) / (Rate_Max - Rate_Min))
-
-
Assess Assay Quality (Z'-factor): The Z'-factor is a statistical parameter that indicates the quality and robustness of an HTS assay.[10] An assay with a Z' > 0.5 is considered excellent for screening.
-
Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
-
Where SD is the standard deviation and Mean is the average of the control signals.
-
-
Hit Selection: A common threshold for hit identification is a percent inhibition value greater than three standard deviations from the mean of the sample data, or a pre-defined cutoff (e.g., >50% inhibition).[10]
Typical HTS Data Summary
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay quality, good separation between controls. |
| Signal-to-Background | 12 | Strong signal window for detecting inhibition. |
| Hit Rate | 0.8% | A typical hit rate for a primary screen. |
| Hit Threshold | >50% Inhibition | The criterion used to select initial hits for follow-up. |
Hit Confirmation and Mechanism of Action (MoA) Protocols
Any "hit" from the primary screen must be rigorously validated.
Protocol: IC₅₀ Determination
This protocol determines the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC₅₀ value), a key measure of potency.
Methodology:
-
Use the same assay conditions as the primary screen.
-
Instead of a single concentration, test the compound across a range of concentrations (e.g., an 8- or 12-point serial dilution, typically from ~100 µM down to low nM).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This analysis can be performed using software like GraphPad Prism.
Protocol: Investigating Covalent Inhibition (Time-Dependence)
A hallmark of covalent inhibitors is that their inhibitory effect increases with the duration of pre-incubation with the target enzyme.
Methodology:
-
Set up multiple assay plates or sets of wells.
-
Use a single, non-saturating concentration of the inhibitor (e.g., close to its IC₅₀).
-
Vary the pre-incubation time of the enzyme and inhibitor (e.g., 0, 15, 30, 60, 120 minutes) before adding the substrate.
-
Initiate the reaction with the substrate and measure the enzyme activity.
-
Interpretation: If the compound is a covalent inhibitor, the calculated IC₅₀ value will decrease as the pre-incubation time increases.
Caption: Conceptual model of covalent enzyme inhibition.
Protocol: Jump Dilution for Irreversibility
This experiment directly tests whether the inhibition is reversible.
Methodology:
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for a set time (e.g., 60 minutes) to allow for binding and reaction.
-
Rapidly dilute the enzyme-inhibitor mixture 100-fold into assay buffer containing the substrate. This "jump dilution" lowers the concentration of the free inhibitor to a non-inhibitory level (~0.1x IC₅₀).
-
Immediately monitor enzyme activity.
-
Interpretation:
-
Reversible Inhibitor: Enzyme activity will rapidly recover as the inhibitor dissociates from the enzyme's active site upon dilution.
-
Irreversible/Covalent Inhibitor: Enzyme activity will not recover, as the inhibitor is permanently bound to the enzyme.
-
Transition to Cellular Systems
While biochemical assays are essential for initial discovery, it is critical to determine if a compound is active in a cellular context.[11]
-
Target Engagement Assays: These assays confirm that the compound can enter the cell and bind to its intended target.
-
Cell Viability/Cytotoxicity Assays: These are crucial counter-screens to ensure that the observed cellular phenotype is due to specific target inhibition and not general toxicity.[12] A common method is to measure cellular ATP levels using a luminescent assay (e.g., CellTiter-Glo®), as ATP is a marker of metabolically active, viable cells.[11]
Conclusion and Future Directions
This application note provides a robust, hypothesis-driven framework for the high-throughput screening and characterization of this compound. By following this HTS cascade, researchers can efficiently move from an uncharacterized compound to a validated lead with a defined mechanism of action. The protocols herein are designed to be adaptable to various enzyme targets and can serve as a template for the discovery of novel covalent inhibitors. Successful identification of a target would pave the way for structure-activity relationship (SAR) studies and lead optimization in a drug discovery program.
References
-
Seo, J., et al. (2012). High-throughput assays for promiscuous inhibitors. PubMed Central. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Iversen, P. W., et al. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]
-
Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. [Link]
-
Assay Genie. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Assay Genie. [Link]
-
Hattersley, K., et al. (2011). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]
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Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2012). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. [Link]
-
Gamo, F. J., et al. (2001). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE. [Link]
-
Macarron, R., et al. (2011). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Nature Reviews Drug Discovery. [Link]
-
Malo, N., et al. (2006). Data normalization methods recommended for the analysis of HTS and HCS data. Nature Biotechnology. [Link]
-
Horn, T., et al. (2017). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]
-
Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. [Link]
-
Yoshino, H., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. [Link]
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Kim, D., et al. (2010). Fluoroalkene modification of mercaptoacetamide-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Edwards, B. S., et al. (2013). Cell-Based Screening Using High-Throughput Flow Cytometry. Current Protocols in Cytometry. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. PubChem. [Link]
-
Furet, P., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide. PubChem. [Link]
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Patel, N. B., & Patel, J. C. (2013). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
-
Fields, M. A., et al. (2019). High-throughput Screening Identifies Compounds That Protect RPE Cells From Physiological Stressors Present in AMD. Experimental Eye Research. [Link]
-
Domainex. (n.d.). Biochemical Assays. Domainex. [Link]
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APEX science. (n.d.). This compound. APEX science. [Link]
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PharmaCompass. (n.d.). 2-(Acetolyloxy)-N-(5-nitro-2-thiazolyl)benzamide. PharmaCompass. [Link]
-
Martinez, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
-
Ohta, K., et al. (2016). An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. Biochemistry and Biophysics Reports. [Link]
-
Klebba, P. E., et al. (2017). Fluorescence High-Throughput Screening for Inhibitors of TonB Action. Journal of Bacteriology. [Link]
-
Firestine, S. M., et al. (2009). Identification of inhibitors of N5-carboxyaminoimidazole ribonucleotide synthetase by high-throughput screening. Bioorganic & Medicinal Chemistry. [Link]
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Application Note & Protocol: Evaluating the Anti-neoplastic Potential of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide in Patient-Derived Colorectal Cancer Organoid Models
I. Introduction: A Novel Benzamide Derivative for Oncology Research
The landscape of cancer therapy is continually evolving, with a significant focus on developing targeted agents that can overcome the limitations of conventional chemotherapy. Benzamide derivatives represent a versatile scaffold in medicinal chemistry, with various analogues demonstrating significant potential as anti-cancer agents.[1][2][3] This document introduces 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide , a novel compound within this class, and provides a comprehensive guide for its application in advanced, physiologically relevant, patient-derived organoid (PDO) models.
While the specific biological activity of this compound is yet to be fully elucidated, its structural features—a nitrobenzamide core coupled with a fluoroacetamido group—suggest a potential role as a modulator of critical cellular processes implicated in cancer progression.[1] This application note outlines a hypothetical, yet scientifically grounded, framework for investigating this compound as a potential inhibitor of microtubule dynamics, a well-established target for anti-neoplastic drugs.
Patient-derived organoids, which are 3D micro-tissues grown from tumor cells, recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a superior model for preclinical drug screening compared to traditional 2D cell lines.[4][5] This guide provides detailed protocols for utilizing colorectal cancer (CRC) organoids to assess the efficacy, potency, and mechanism of action of this compound.
II. Postulated Mechanism of Action: Disruption of Microtubule Dynamics
Many benzamide derivatives exert their anti-cancer effects by interfering with the polymerization of tubulin, the protein subunit of microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability is a key feature that allows for the formation of the mitotic spindle during cell division.
We hypothesize that this compound binds to tubulin, disrupting its polymerization and leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This proposed mechanism provides a clear basis for the experimental protocols detailed below, which are designed to both quantify the cytotoxic effect and validate the on-target activity of the compound.
Caption: Postulated mechanism of this compound.
III. Experimental Workflow & Protocols
This section provides a comprehensive workflow for the evaluation of this compound in CRC organoid models. The workflow is designed to first establish the cytotoxic potential of the compound and then to investigate its mechanism of action.
Caption: Experimental workflow for compound evaluation in organoids.
Protocol 1: Preparation of Compound Stock and Working Solutions
Causality: Proper dissolution and storage of the compound are critical for ensuring consistent and reproducible results. DMSO is a common solvent for organic small molecules, but its final concentration in culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Reconstitution of Lyophilized Powder:
-
The molecular weight of this compound is 331.30 g/mol .[6]
-
To prepare a 10 mM stock solution, dissolve 3.31 mg of the compound in 1 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the compound in complete organoid culture medium. It is recommended to perform a two-step dilution to minimize the final DMSO concentration. For example, first dilute the 10 mM stock 1:100 in media to get a 100µM intermediate solution, then perform further serial dilutions from this intermediate stock.
-
Protocol 2: CRC Organoid Culture and Compound Treatment
Causality: This protocol is based on standard methods for 3D organoid culture.[5][7] Organoids are embedded in a basement membrane extract (BME), such as Matrigel, which provides the necessary scaffold and growth factors for 3D self-organization.[8]
Materials:
-
Cryopreserved patient-derived CRC organoids
-
Complete human intestinal organoid growth medium[7]
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Cultrex™)[8]
-
Advanced DMEM/F12
-
96-well clear-bottom, black-walled plates suitable for luminescence and imaging assays
Procedure:
-
Thawing and Seeding Organoids:
-
Thaw cryopreserved organoids rapidly in a 37°C water bath.[5]
-
Wash the organoids with 10 mL of cold Advanced DMEM/F12 and centrifuge at 300 x g for 5 minutes.
-
Resuspend the organoid pellet in a small volume of fresh, cold BME on ice.
-
Seed 40 µL domes of the organoid-BME suspension into the center of pre-warmed 96-well plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to allow the BME to solidify.
-
Carefully add 100 µL of pre-warmed complete organoid growth medium to each well.
-
Culture for 3-4 days before starting the treatment.
-
-
Compound Treatment:
-
Prepare a dose-response curve for the compound. A typical starting range for a novel compound would be from 0.1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO in media).
-
Carefully remove the old medium from the wells without disturbing the BME domes.
-
Add 100 µL of the medium containing the appropriate concentration of the compound (or vehicle control) to each well.
-
Incubate the plate at 37°C, 5% CO₂, for 72 to 96 hours.
-
Protocol 3: Assessing Organoid Viability (Dose-Response)
Causality: Luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo® 3D) are well-suited for 3D cultures as they effectively lyse the cells within the BME and provide a robust readout of metabolic activity, which correlates with cell viability.
Procedure:
-
Assay Preparation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
-
Lysis and Luminescence Reading:
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well (a 1:1 ratio with the culture medium volume).
-
Pipette up and down several times to help lyse the organoids within the dome.
-
Place the plate on an orbital shaker for 5 minutes to ensure complete lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The concentration of the compound that inhibits 50% of organoid viability. |
| Dose-Response Curve | A graphical representation of the relationship between compound concentration and organoid viability. |
| Vehicle Control | Organoids treated with the same concentration of DMSO as the highest compound concentration, serving as a baseline for 100% viability. |
Protocol 4: Mechanistic Validation via Immunofluorescence
Causality: To validate the hypothesis that the compound disrupts microtubule dynamics, immunofluorescence staining of α-tubulin can be performed. Disruption of microtubules will result in a diffuse, unorganized tubulin signal and abnormal nuclear morphology, indicative of mitotic arrest.
Procedure:
-
Organoid Treatment and Fixation:
-
Treat organoids grown in imaging-compatible plates (e.g., glass-bottom 96-well plates) with the pre-determined IC₅₀ concentration of the compound for 24 hours.
-
Carefully remove the medium and wash once with PBS.
-
Fix the organoids in 4% paraformaldehyde (PFA) for 30 minutes at room temperature.
-
-
Permeabilization and Staining:
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 2 hours at room temperature.
-
-
Imaging:
-
Wash three times with PBS.
-
Image the organoids using a confocal microscope. Look for changes in microtubule structure and an increased number of condensed, misaligned chromosomes compared to the vehicle control.
-
IV. References
-
Bio-Techne. (n.d.). Human Intestinal Organoid Culture Protocol. Retrieved from [Link]
-
Tuveson Laboratory. (n.d.). Murine and Human Organoid Protocols. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
-
PubMed. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-(Acetolyloxy)-N-(5-nitro-2-thiazolyl)benzamide. Retrieved from [Link]
-
MDPI. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved from [Link]
-
ResearchGate. (2025). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]
-
PubMed. (2013). The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents. Retrieved from [Link]
-
PubMed. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. Retrieved from [Link]
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Application Notes and Protocols for the Development of Assays for Novel Benzamide Compounds
Introduction: The Versatility of the Benzamide Scaffold in Drug Discovery
The benzamide scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of approved therapeutic agents.[1][2] Its remarkable versatility allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and precise interactions with a wide range of biological targets.[3][4][5] This has led to the successful development of benzamide-containing drugs for diverse therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][5]
Novel benzamide compounds are continually being explored for their potential to modulate key biological pathways. Their mechanisms of action are varied, most notably encompassing enzyme inhibition and receptor modulation.[3][6] For instance, certain benzamide derivatives act as potent inhibitors of enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP), both critical targets in cancer therapy.[3][7] Others function as ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, making them valuable for treating psychiatric disorders.[5][8]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement a robust assay cascade for the evaluation of novel benzamide compounds. We will delve into the critical steps of assay development, from initial target engagement to detailed biochemical and cell-based characterization, culminating in essential ADME/Tox profiling. The protocols and insights provided herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data to drive successful drug discovery programs.
Part 1: The Assay Cascade - A Strategic Approach to Characterization
A tiered approach to assay development is crucial for the efficient and cost-effective evaluation of a library of novel benzamide compounds. This cascade allows for the rapid screening of many compounds in simpler, high-throughput formats, with subsequent, more complex and physiologically relevant assays reserved for the most promising candidates.
Caption: A typical assay cascade for novel benzamide compounds.
Part 2: Target Engagement Assays - Confirming the Initial Interaction
Before investing significant resources in detailed characterization, it is paramount to confirm that a novel benzamide compound directly interacts with its intended target within a cellular context.[9][10] Target engagement assays provide this crucial validation, bridging the gap between biochemical potency and cellular activity.[9][11]
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is based on the principle that the binding of a ligand to its target protein confers thermal stability.[12] This increased stability results in a higher melting temperature for the protein-ligand complex compared to the unbound protein. By heating intact cells or cell lysates to various temperatures, centrifuging to remove aggregated, denatured proteins, and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates target engagement.[12]
Protocol: Western Blot-Based CETSA®
-
Cell Culture and Treatment:
-
Culture cells expressing the target of interest to approximately 80% confluency.
-
Treat cells with the benzamide compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Harvesting and Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the clarified lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
| Parameter | Condition | Rationale |
| Cell Type | Relevant cell line expressing the target | Ensures physiological context of the interaction. |
| Compound Concentration | 0.1 - 10 µM (or higher) | Covers a range to observe a dose-dependent stabilization. |
| Temperature Range | Typically 40°C - 70°C | Spans the melting transition of most proteins. |
| Detection Method | Western Blot, ELISA, or Mass Spectrometry | Allows for specific quantification of the target protein. |
Part 3: Biochemical Assays - Quantifying Potency and Mechanism
For benzamide compounds targeting enzymes, biochemical assays are essential for determining inhibitory potency (IC50) and elucidating the mechanism of inhibition.[13][14]
Case Study: Inhibition of a Histone Deacetylase (HDAC)
Many benzamide derivatives are known to inhibit HDACs, which are zinc-dependent enzymes.[3] A common assay for HDAC activity involves a fluorogenic substrate.
Protocol: Fluorogenic HDAC Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute the recombinant human HDAC enzyme and the fluorogenic substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore) in the assay buffer.
-
Prepare serial dilutions of the novel benzamide compounds in DMSO and then dilute further in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted benzamide compound or vehicle control to the wells of a black, flat-bottom 384-well plate.
-
Add 10 µL of the diluted HDAC enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection and Data Analysis:
-
Stop the reaction by adding 10 µL of a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
-
Mechanism of Action (MOA) Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, the assay can be performed with varying concentrations of both the inhibitor and the substrate. The data is then analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.[14][15]
Part 4: Cell-Based Assays - Assessing Functional Effects
Cell-based assays are critical for evaluating the effects of benzamide compounds on cellular signaling pathways in a more physiologically relevant setting.[11][16] For compounds targeting GPCRs, assays that measure downstream second messenger levels are commonly employed.
Case Study: Modulation of a Gq-Coupled GPCR
Many benzamide antipsychotics modulate dopamine or serotonin receptors, some of which signal through the Gq pathway, leading to an increase in intracellular calcium.
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- 15. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 16. Small Molecule Drug Discovery [promega.sg]
Application Notes & Protocols: 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide as a Covalent Chemical Probe for Investigating Nitroreductase Activity and Hypoxia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide as a chemical probe. Based on its structural features, this document outlines a hypothesized mechanism of action and provides detailed protocols for its application in studying enzymatic nitroreductase activity and cellular hypoxia, conditions highly relevant in cancer biology and infectious diseases.
Introduction to the Chemical Probe
This compound is a benzamide derivative with key functional groups that suggest its potential as a specialized chemical probe.[1][2] While its direct biological applications are not yet extensively documented, its structure, featuring a fluoroacetamide group and a nitroaromatic ring, points towards a role as an activity-based or environment-sensitive probe.
The fluoroacetamide moiety can act as a reactive "warhead," capable of forming covalent bonds with nucleophilic residues in the active sites of specific enzymes. The nitro group, on the other hand, is susceptible to reduction under hypoxic conditions by nitroreductase enzymes. This reduction can trigger a conformational change or unmask a reactive species, making it a potential reporter for such conditions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄FN₃O₄ | [1] |
| Molecular Weight | 331.298 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| CAS Number | 56287-72-0 | [1] |
Hypothesized Mechanism of Action
We propose a dual-functionality for this probe based on its chemical structure:
-
Activity-Based Probe for Nitroreductases: The primary mechanism is hypothesized to be the enzymatic reduction of the nitro group by nitroreductases. These enzymes are often overexpressed in hypoxic tumor cells and certain bacteria. The reduction of the nitro group to an amino group would significantly alter the electronic properties of the molecule.
-
Covalent Engagement of Target Proteins: The fluoroacetamide group is a masked electrophile. Upon enzymatic reduction of the nitro group, the resulting electron-donating amino group could enhance the reactivity of the fluoroacetamide, facilitating covalent modification of nearby nucleophilic amino acid residues (e.g., cysteine, lysine, or histidine) within the enzyme's active site or on interacting proteins.
This two-step activation mechanism provides a layer of specificity, ensuring that the covalent labeling predominantly occurs in environments with active nitroreductases.
Visualizing the Hypothesized Mechanism
Caption: Hypothesized bioactivation of the probe.
Applications in Research
This probe could be instrumental in several research areas:
-
Cancer Biology: Identifying and profiling nitroreductase activity in hypoxic tumors. This can aid in the development of hypoxia-activated prodrugs.
-
Microbiology: Studying nitroreductase-expressing pathogenic bacteria.
-
Drug Discovery: Screening for inhibitors of specific nitroreductases by competing with the probe's binding.
Experimental Protocols
Note: These protocols are hypothetical and should be optimized for specific experimental systems.
Protocol 1: In Vitro Nitroreductase Activity Assay
This protocol aims to validate the probe's reactivity with a purified nitroreductase enzyme.
Materials:
-
Purified nitroreductase enzyme (e.g., from E. coli)
-
This compound (the probe)
-
NADPH or NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the probe in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, prepare the reaction mixture:
-
Purified nitroreductase (e.g., 1-5 µM)
-
Probe (final concentration 10-50 µM)
-
NADPH or NADH (final concentration 200 µM)
-
Assay buffer to a final volume of 100 µL.
-
-
Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS to detect the reduced form of the probe (the amino derivative).
-
The protein pellet can be analyzed by tryptic digest and LC-MS/MS to identify covalent modification sites.
Protocol 2: Cell-Based Assay for Hypoxia Detection
This protocol describes the use of the probe to label proteins in cultured cells under hypoxic conditions.
Materials:
-
Cancer cell line known to express nitroreductases (e.g., HT-29)
-
Cell culture medium and supplements
-
Hypoxia chamber or chemical inducers of hypoxia (e.g., cobalt chloride)
-
The probe
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody for Western blotting (if a target is known or hypothesized) or materials for click chemistry if using an alkyne-tagged version of the probe.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours. A normoxic control plate should be maintained under standard conditions (e.g., 21% O₂).
-
Treat the cells with the probe (e.g., 10-50 µM) for 1-4 hours.
-
Wash the cells with cold PBS to remove excess probe.
-
Lyse the cells and collect the protein lysate.
-
Protein concentration can be quantified using a BCA assay.
-
The labeled proteins can be detected by various methods, such as:
-
Western Blotting: If a specific target is suspected, run an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the target protein. A shift in molecular weight may indicate covalent modification.
-
Proteomics: Perform a "pull-down" experiment if the probe is biotinylated, followed by mass spectrometry to identify labeled proteins.
-
Experimental Workflow Visualization
Caption: Workflow for cell-based hypoxia probing.
Data Interpretation and Expected Results
-
In Vitro Assay: A successful experiment would show a time-dependent consumption of the parent probe and the appearance of its reduced amino-metabolite in the LC-MS analysis. Mass spectrometry of the digested protein should reveal a mass shift on specific peptides corresponding to the covalent adduction of the probe.
-
Cell-Based Assay: Increased labeling of proteins should be observed in hypoxic cells compared to normoxic cells. Proteomic analysis would yield a list of potential protein targets that are specifically modified under hypoxic conditions.
Hypothetical Data Summary
| Condition | Probe Metabolite (LC-MS Peak Area) | Target Protein Labeling (Arbitrary Units) |
| Normoxia | < 1,000 | 1.0 |
| Hypoxia (1% O₂) | > 50,000 | 8.5 |
| Hypoxia + Nitroreductase Inhibitor | ~ 5,000 | 1.2 |
Trustworthiness and Self-Validation
The experimental design includes critical controls to ensure the validity of the results:
-
Normoxic vs. Hypoxic Conditions: This comparison is essential to demonstrate that the probe's activity is dependent on the low-oxygen environment.
-
Time-Course Experiments: These will establish the kinetics of the probe's activation and covalent modification.
-
Use of Nitroreductase Inhibitors: Pre-treating cells with a known nitroreductase inhibitor should abolish or significantly reduce the labeling, confirming the enzymatic basis of the probe's activation.
-
Structurally Related Negative Control: A similar molecule lacking the fluoroacetamide "warhead" could be used to show that the covalent modification is dependent on this group.
By incorporating these controls, researchers can have high confidence in the specificity of the probe and the biological relevance of their findings. The benzamide scaffold itself has been explored for developing selective binders for proteins, suggesting that derivatives can be tailored for specific targets.[3]
References
-
2-Fluoro-5-nitrobenzamide. PubChem. Available at: [Link]
-
This compound. APEX science. Available at: [Link]
-
Schönleben, M., et al. (2020). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
-
2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide. PubChem. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Stepwise Guide to In Vivo Dosage Optimization for Novel Compounds
Introduction: Navigating the Unknowns of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Welcome to the technical support center for the preclinical evaluation of novel therapeutic candidates. This guide uses This compound , a compound with limited publicly available in vivo data, as a case study to illustrate the fundamental principles of dosage optimization in rat models. While some information suggests it may act as a muscle relaxant and analgesic through prostaglandin synthesis inhibition, the absence of established pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles necessitates a rigorous, stepwise approach to determine a safe and effective dosing regimen.
This document is designed for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot challenges, and ensure the scientific integrity of your studies. We will proceed under the guiding principle that every new chemical entity (NCE) must be thoroughly characterized to maximize the potential for clinical translation while upholding the highest standards of animal welfare.[1][2][3][4]
Part 1: Foundational Studies - Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD)
The initial goal is to understand the tolerability of the compound. Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) studies are the cornerstones of any preclinical program, providing the essential safety data needed to design subsequent efficacy and toxicology studies.[5][6][7]
The Logic of the Approach
Without prior in vivo data, starting with a broad, logarithmically spaced dose range is critical. This strategy increases the probability of identifying a No-Observed-Adverse-Effect-Level (NOAEL), a dose causing moderate, but non-lethal, toxicity, and a severely toxic or lethal dose within a single, small-scale study. This approach is both resource-efficient and aligns with the ethical principles of Replacement, Reduction, and Refinement (the 3Rs).[4][8] The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[9][10] It is crucial for designing longer-term toxicity studies.[9]
Experimental Workflow: DRF to MTD
Caption: Workflow for establishing the MTD from initial preparation.
Protocol 1: Single-Dose DRF & MTD Study in Rats
-
Animal Model: Use healthy, young adult Sprague-Dawley or Wistar rats (e.g., 8-10 weeks old). Include both males and females, as sex differences in metabolism and sensitivity can occur.[5] House animals in accordance with institutional guidelines (IACUC) and allow for a minimum 7-day acclimation period.[11]
-
Compound Formulation:
-
Vehicle Selection: Based on the physicochemical properties of this compound, select an appropriate vehicle. Common choices for oral gavage include 0.5% carboxymethylcellulose (CMC), saline, or a lipid-based vehicle for poorly soluble compounds.[12][13]
-
Preparation: Prepare a homogenous suspension or solution. For suspensions, ensure consistent mixing between dosing each animal. Conduct a pre-study formulation analysis to confirm concentration and stability.
-
-
Group Allocation & Dosing:
-
Assign animals to at least 4-5 dose groups, including a vehicle control group (n=3-5/sex/group).
-
Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). If no in vitro data exists, the starting range may need to be broader or based on structurally similar compounds.
-
Administer the compound via the intended clinical route (e.g., oral gavage). The volume should not exceed recommended limits (e.g., 10 mL/kg for rats).[14]
-
-
Data Collection & Monitoring:
-
Clinical Observations: Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose. Thereafter, conduct observations at least once daily for 7 to 14 days.[15]
-
Parameters to Record: Note any changes in skin, fur, eyes, respiration, autonomic signs (salivation, urination), and central nervous system activity (tremors, convulsions, behavioral changes).[8]
-
Body Weight & Food Consumption: Measure body weight just before dosing and daily thereafter.
-
Endpoint: The MTD is identified as the highest dose that does not induce mortality, severe clinical signs, or a significant body weight loss (typically >15-20%).[9] Death is not an intended endpoint of MTD studies.[9]
-
Data Presentation: Hypothetical DRF/MTD Study Results
| Dose Group (mg/kg) | n (M/F) | Mortality (within 7 days) | Key Clinical Signs | Mean Max Body Weight Loss (%) | MTD Assessment |
| Vehicle Control | 5/5 | 0/10 | None observed (NO) | +5.2% (gain) | - |
| 30 | 5/5 | 0/10 | NO | +2.1% (gain) | Tolerated |
| 100 | 5/5 | 0/10 | Mild lethargy at 2-4h post-dose | -4.5% | Likely MTD |
| 300 | 5/5 | 2/10 | Severe lethargy, piloerection, hunched posture | -18.7% | Exceeded MTD |
| 1000 | 5/5 | 8/10 | Tremors, severe ataxia, mortality within 48h | -25.1% (in survivors) | Severely Toxic |
Part 2: Characterization - Integrating Pharmacokinetics (PK) and Pharmacodynamics (PD)
Once a tolerated dose range is established, the next critical step is to understand what the body does to the drug (PK) and what the drug does to the body (PD).[16][17][18] This knowledge is essential for bridging the gap between dosage and therapeutic effect.
The Rationale for PK/PD Integration
A drug is only effective if it reaches its target site at a sufficient concentration for a sufficient duration. PK/PD modeling helps to:
-
Establish Exposure-Response Relationships: Correlate drug concentration in plasma or tissue with the desired biological effect.[19]
-
Optimize Dosing Schedules: Determine the ideal dosing frequency (e.g., once vs. twice daily) to maintain therapeutic concentrations.
-
Improve Interspecies Scaling: Provide a more rational basis for predicting human doses than relying on dose per body weight alone.[16]
Experimental Workflow: Integrated PK/PD Study
Caption: Integrated workflow for PK/PD characterization.
Protocol 2: Exploratory PK/PD Study in Rats
-
Animal Model: Use jugular vein cannulated rats to allow for serial blood sampling from the same animal, which reduces animal numbers and inter-animal variability.
-
Dosing: Based on the MTD study, select at least two dose levels (e.g., a low, efficacious dose and the MTD). Administer the compound via the chosen route.
-
PK Sampling:
-
Collect blood samples (approx. 100-150 µL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma immediately and store at -80°C until analysis by a validated LC-MS/MS method.
-
-
PD Assessment:
-
Biomarker Selection: Choose a biomarker directly related to the proposed mechanism of action. If this compound inhibits prostaglandin synthesis, measuring prostaglandin E2 (PGE2) levels in plasma or a relevant tissue would be appropriate.
-
Functional Assessment: If evaluating analgesic properties, use a relevant pain model (e.g., hot plate test, von Frey filaments) and measure response at various time points post-dosing.
-
Sampling for PD should be timed to capture the onset, peak, and duration of the effect, ideally in parallel with PK sampling.
-
-
Data Analysis:
-
Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve, a measure of total exposure), and t½ (half-life).[20]
-
Plot the PD effect against both time and plasma concentration to build a PK/PD model. This will help determine the minimum effective concentration and the duration of action.
-
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | Oral Administration (30 mg/kg) | Oral Administration (100 mg/kg) |
| Cmax (ng/mL) | 150 ± 35 | 480 ± 90 |
| Tmax (h) | 1.0 ± 0.5 | 1.5 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 750 ± 120 | 2800 ± 450 |
| t½ (h) | 4.5 ± 1.2 | 4.8 ± 1.5 |
| Data are presented as mean ± standard deviation. |
Part 3: Troubleshooting and FAQs
Q1: How do I choose a starting dose for my DRF study when no data exists? A: This is a common challenge with NCEs.
-
Structural Analogs: Search for published studies on compounds with a similar chemical scaffold. The fluoroacetamide moiety, for instance, is present in 2-fluoroacetamide, a highly toxic rodenticide, which suggests a cautious, lower starting dose might be prudent.
-
In Vitro Data: If you have in vitro data (e.g., an IC50 or EC50), this can provide a very rough estimate, but direct conversion is unreliable. It is better used to ensure the in vivo concentrations you achieve are in a relevant range.
-
Conservative Start: When in doubt, start low. It is better to have to add a higher dose group than to have severe toxicity across all initial groups. A starting dose of 1-10 mg/kg is often a reasonable and safe starting point in the complete absence of data.
Q2: I'm observing high variability in my PK data between animals. What could be the cause? A: High variability can obscure the true PK profile. Consider these factors:
-
Formulation Issues: If your compound is a suspension, it may not be homogenous. Ensure vigorous and consistent mixing between dosing each animal. Sonication before drawing up each dose can help.
-
Dosing Accuracy: Oral gavage requires proper technique to ensure the full dose reaches the stomach. Ensure staff are well-trained to avoid accidental administration into the trachea.
-
Physiological State: Factors like stress, recent feeding (if not fasted), and the gut microbiome can influence oral absorption. Standardize your experimental conditions, including fasting period and animal handling.[21]
-
Metabolism Differences: Inter-animal variability in metabolic enzymes (e.g., Cytochrome P450s) can be a factor, though this is harder to control.
Q3: My compound is not showing any effect, even at the highest tolerated dose. What should I do? A: This could be an issue of efficacy or exposure.
-
Confirm Exposure: Before concluding the compound is inactive, you must run a PK study. It is possible the compound has very poor oral bioavailability and is not being absorbed into the bloodstream. If PK analysis shows low or no exposure (low Cmax and AUC), the problem is with absorption or rapid metabolism, not inherent activity.
-
Re-evaluate the PD Assay: Is your pharmacodynamic assay sensitive enough? Is the chosen biomarker the most relevant for the compound's mechanism?
-
Consider Alternate Routes: If oral bioavailability is the issue, an initial exploratory study using intravenous (IV) or intraperitoneal (IP) administration can help determine if the compound is active when systemic circulation is bypassed.
Q4: What are the key ethical considerations I need to address with my IACUC? A: Your protocol must demonstrate a commitment to animal welfare.[3][22]
-
Justification: Clearly justify the use of animals and the number of animals requested. Explain how your study design (e.g., using PK/PD modeling) helps to reduce the total number of animals needed in the long run.[16]
-
Humane Endpoints: Clearly define humane endpoints for your MTD study. These are the clinical signs (e.g., >20% body weight loss, inability to access food/water, severe lethargy) that will trigger euthanasia to prevent unnecessary suffering.
-
Pain Management: If the compound's mechanism or the disease model could cause pain, a clear plan for analgesia must be included, unless withholding it is scientifically justified and approved by the committee.[1][2]
References
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Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Pharmacology Discovery Services. [Link]
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Maximum tolerable dose (MTD) studies. Inotiv. [Link]
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Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Bio-Rad. [Link]
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Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
-
Carbone, L. (2019). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. ILAR journal, 60(2), 149–162. [Link]
-
Srinivasan, S., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in pharmacology, 5, 203. [Link]
-
PK/PD Studies. Venus Medicine Research Centre. [Link]
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Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]
-
Carbone, L. (2019). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. ILAR journal, 60(2), 149-162. [Link]
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Xu, R., et al. (2018). Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. Molecules (Basel, Switzerland), 23(8), 1989. [Link]
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Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. ArtyMolecule. [Link]
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Blog: What are Pharmacokinetic and Pharmacodynamic Studies? ALS Therapy Development Institute. [Link]
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Carbone, L. (2019). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. ILAR Journal, 60(2), 149-162. [Link]
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Kim, K., et al. (2021). In vivo screening of subcutaneous tolerability for the development of novel excipients. Scientific reports, 11(1), 16183. [Link]
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Atcha, Z., et al. (2021). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science : JAALAS, 60(5), 528–545. [Link]
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SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. Drug Development & Delivery. [Link]
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PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
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Dose Range Finding Studies. Charles River Laboratories. [Link]
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How can I feed powder to rats (intragastric) for an oral bioavailability study? ResearchGate. [Link]
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Ferrigno, A., Richelmi, P., & Vairetti, M. (2013). Troubleshooting and improving the mouse and rat isolated perfused liver preparation. Journal of pharmacological and toxicological methods, 67(2), 107–114. [Link]
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Dose Range-Finding Studies for Safety Assessment: 3 Reasons Not to Skip Them. Surpass. [Link]
-
"Ethical Considerations In Preclinical Testing | Balancing Science And Animal Welfare". BioBoston Consulting. [Link]
-
Balls, M., & Grand, C. (2023). Ethics and Controversies in Animal Subjects Research and Impact on Clinical Decision-Making. BINAS. Boletín informativo de la Asociación Argentina de Ciencia y Tecnología de Animales de Laboratorio, 10(1). [Link]
-
Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. Bioaccess. [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
-
Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology : JAT, 21(1), 15–23. [Link]
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Technical Support Center: Troubleshooting Off-Target Effects of Benzamide Derivatives
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To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Identifying and Mitigating Off-Target Effects of Benzamide Derivatives
Introduction: The Benzamide Scaffold - A Double-Edged Sword
The benzamide scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role in a multitude of therapeutic agents, from kinase inhibitors in oncology to antipsychotics and antiemetics.[1][2][3] Its versatility and favorable physicochemical properties make it a "privileged structure." However, this same structural ubiquity is the source of its primary challenge: a propensity for off-target interactions.[4][5]
Off-target effects occur when a drug binds to unintended molecular targets, leading to unforeseen biological consequences that can range from misleading experimental data to severe clinical toxicity.[6][7] For benzamide derivatives, these unintended interactions often involve promiscuous binding to kinases, ion channels, and various receptors, complicating the drug development process.[8][9]
This guide is designed to be your first line of support. It moves beyond simple protocols to explain the causality behind experimental observations and provides logical, field-tested troubleshooting workflows. Our goal is to empower you to dissect complex pharmacological profiles, validate your findings, and advance your research with confidence.
FAQs: Foundational Concepts
Q1: What are off-target effects and why are they a major concern for benzamide derivatives?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[6] These interactions are a critical concern because they are a major cause of drug candidate failure in preclinical and clinical trials due to unexpected toxicity.[7][10] The benzamide scaffold is present in a wide array of bioactive molecules, meaning it has an inherent structural potential to fit into the binding sites of numerous proteins.[4][11] This can lead to a range of issues:
-
Safety & Toxicity: Unforeseen interactions can cause adverse effects, such as cardiotoxicity from hERG channel blockade or neurological side effects from dopamine receptor binding.[5][12]
-
Misinterpretation of Mechanism: A biological effect observed in an experiment might be incorrectly attributed to the intended on-target action when it is actually caused by an off-target interaction.[7]
-
Reduced Efficacy: Binding to off-target proteins can reduce the free concentration of the drug available to engage its intended target, potentially lowering therapeutic efficacy.
Q2: What are the most common off-target families associated with the benzamide scaffold?
A2: Due to its structural features, the benzamide moiety is frequently implicated in binding to several key protein families:
-
Protein Kinases: The pyridine and benzamide motifs are common in many kinase inhibitors.[4][8] Consequently, benzamide derivatives can exhibit cross-reactivity with a wide range of kinases beyond the intended target, such as EGFR, PDGFR, and ROCK1.[1][2]
-
Ion Channels: A significant liability for many small molecules, including benzamides, is the blockade of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[12][13] Other channels, like the Kv1.3 potassium channel, are also known targets.[9][14]
-
GPCRs and Other Receptors: Benzamide derivatives have a well-documented history of interacting with G-protein coupled receptors, particularly dopamine and serotonin receptors, which is the basis for their use as antipsychotics but can be an undesirable off-target effect for other indications.[3]
-
Enzymes: Various enzymes, such as IMP dehydrogenase and poly(ADP-ribose)polymerase (PARP), can be inhibited by benzamide-containing molecules.[15][16]
Troubleshooting Guides: From Unexpected Results to Actionable Insights
This section addresses specific experimental challenges in a question-and-answer format, providing a logical path to diagnose and resolve issues related to off-target effects.
Problem 1: My benzamide derivative shows potent cellular activity (e.g., cytotoxicity), but it doesn't correlate with on-target inhibition. How do I investigate this?
This is a classic "phenotype-target disconnect" and a strong indicator of off-target activity. The observed cellular effect is real, but its molecular cause is not what you hypothesized.
Causality: The potent cellular phenotype could be due to (a) inhibition of a different, more critical target for cell survival, (b) engagement of multiple off-targets leading to a synergistic toxic effect, or (c) non-specific cytotoxicity due to factors like membrane disruption at high concentrations.
Troubleshooting Workflow:
-
Confirm On-Target Engagement in Cells: Before searching for off-targets, you must rigorously confirm that your compound is engaging its intended target within the intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[17][18] A lack of a thermal shift for your intended target, despite seeing a cellular phenotype, is a major red flag.
-
Initiate Broad Off-Target Screening:
-
Kinase Profiling: Screen the compound against a broad panel of kinases (e.g., Eurofins SafetyScreen44™ Kinase Panel, Reaction Biology HotSpot). This is a crucial first step given the promiscuity of benzamides with kinases.[19]
-
Safety Pharmacology Panel: Employ a standard safety panel (e.g., a Cerep or Eurofins panel) that includes key receptors, ion channels (especially hERG), and transporters known to be associated with adverse effects.[20]
-
-
Hypothesize and Validate:
-
Analyze the screening "hits." Do any of the identified off-targets have known roles in the observed phenotype (e.g., a hit on a critical cell-cycle kinase could explain anti-proliferative effects)?
-
Validate the most promising hits using orthogonal assays. For a kinase hit, perform an in-cell target engagement assay (like CETSA) for that specific off-target. For a receptor hit, use a cell-based functional assay (e.g., cAMP or calcium flux assay).
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label = "Workflow for Investigating Phenotype-Target Disconnect"; fontsize = 12; fontname = "Arial"; } END_DOT Caption: A logical workflow for diagnosing unexpected cellular activity.
Problem 2: My compound is potent in vitro but shows unexpected toxicity or lack of efficacy in vivo. Could off-target effects be the cause?
Absolutely. The in vivo environment introduces complex variables like metabolism, tissue distribution, and interactions with physiological systems not present in a simple cellular assay.
Causality:
-
Unexpected Toxicity: An off-target effect that is benign in a cell culture plate (e.g., moderate hERG inhibition) can become a dose-limiting toxicity in an animal.[12] Off-target interactions with cardiovascular, central nervous system (CNS), or respiratory systems are common culprits.[21][22]
-
Lack of Efficacy: The compound might be rapidly metabolized into a form that has poor on-target activity but retains or gains off-target activity. Alternatively, high-affinity binding to an off-target protein in a non-target tissue (like plasma proteins) can act as a "sink," preventing the drug from reaching its intended target at a therapeutic concentration.
Troubleshooting Workflow:
-
Review Existing Data: Re-examine your compound's profile. Does it have structural alerts for common liabilities (e.g., features known to cause hERG block)?[13]
-
Conduct a Core Safety Pharmacology Assessment: This is a standard preclinical step and is essential for de-risking a compound for in vivo studies.[23] As outlined by ICH guidelines (S7A/S7B), this should, at a minimum, assess effects on:[21][24]
-
Cardiovascular System: Including a hERG binding/functional assay and in vivo cardiovascular telemetry in a relevant species (e.g., dog or non-human primate).
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rodents.
-
Respiratory System: Evaluation of respiratory rate and function (e.g., using whole-body plethysmography).
-
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis: Correlate the plasma and tissue concentrations of your compound with the timing of the observed toxicity or efficacy. Does the toxicity appear at a Cmax that corresponds to the IC50 of a known off-target?
-
Metabolite Identification: Identify the major metabolites of your compound and test them in your on-target and key off-target assays. A metabolite may be the true culprit.
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label = "Troubleshooting In Vitro vs. In Vivo Discrepancies"; fontsize = 12; fontname = "Arial"; } END_DOT Caption: A decision tree for addressing in vivo complications.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Principle: CETSA leverages the fact that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[25] By heating cells treated with your compound and measuring the amount of soluble target protein remaining, you can directly confirm target engagement in a physiological context.[17][18]
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with your benzamide derivative at various concentrations (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.
-
Temperature Gradient: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments). Immediately cool tubes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of your target protein in the supernatant using a standard protein quantification method like Western Blot or an ELISA-based format (e.g., AlphaScreen®).[17]
-
Data Analysis: Plot the percentage of soluble protein remaining versus temperature for each compound concentration. A rightward shift in the melting curve in the presence of your compound indicates target stabilization and thus, engagement.
Self-Validation: The inclusion of both a vehicle control (to establish the baseline melting curve) and a known reference compound (if available) provides internal validation for the assay's performance.
Data Presentation
The ultimate goal of troubleshooting is to build a comprehensive selectivity profile. Summarizing data in a table allows for a clear comparison of on-target potency versus off-target liabilities.
Table 1: Example Selectivity Profile for a Hypothetical Benzamide Derivative (Compound X)
| Target | Assay Type | IC50 / Ki (nM) | On-Target/Off-Target | Implication |
| Primary Target Kinase | Biochemical | 15 | On-Target | Potent primary activity |
| Primary Target Kinase | CETSA (in-cell) | 75 | On-Target | Good cell permeability and target engagement |
| Off-Target Kinase Y | Biochemical | 250 | Off-Target | ~17-fold selectivity; monitor for related effects |
| Off-Target Kinase Z | Biochemical | >10,000 | Off-Target | Clean against this target |
| hERG Ion Channel | Patch-Clamp | 8,500 | Off-Target | Low risk of cardiotoxicity (>100x selectivity) |
| Dopamine D2 Receptor | Radioligand Binding | 450 | Off-Target | Potential for CNS side effects; requires follow-up |
Conclusion
Troubleshooting off-target effects is not a detour in the drug discovery process; it is the main road. For a scaffold as powerful and prevalent as the benzamide, a proactive, systematic, and mechanistically-driven approach to identifying and mitigating these effects is paramount. By combining broad screening panels with targeted, hypothesis-driven validation assays like CETSA, researchers can build a comprehensive understanding of their compound's biological activity. This rigorous, self-validating process is essential for navigating the complexities of drug development, ensuring that only the safest and most effective candidates advance.
References
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Bokelmann, K., et al. (2019). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Charles River Laboratories. Available at: [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
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D'Arcy, B. R., et al. (2021). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Available at: [Link]
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Dziekan, J. M., et al. (2016). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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FDA. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]
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Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry. Available at: [Link]
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Grygorenko, O. A., et al. (2018). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Available at: [Link]
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Kalgutkar, A. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
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Kenche, V. B., et al. (2021). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications. Available at: [Link]
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Lees-Miller, J. P., et al. (2012). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. British Journal of Pharmacology. Available at: [Link]
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Li, Y., et al. (2022). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
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Patsnap. (2025). What are preclinical safety pharmacology requirements?. Patsnap Synapse. Available at: [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Stockwell, V. O., et al. (2012). Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design. Critical Reviews in Eukaryotic Gene Expression. Available at: [Link]
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FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]
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Ali, A. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure. Available at: [Link]
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Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. Available at: [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
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Charles River Laboratories. (2023). When Drug Candidates Miss the Mark: Off-Target Liability. Charles River Laboratories. Available at: [Link]
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Schmalhofer, W. A., et al. (2008). Benzamide derivatives as blockers of Kv1.3 ion channel. Current Medicinal Chemistry. Available at: [Link]
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Zitron, E., et al. (2013). Stereoselective Inhibition of the hERG1 Potassium Channel. Frontiers in Pharmacology. Available at: [Link]
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Du, F., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences. Available at: [Link]
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Kraybill, B. C., et al. (2002). Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design. Journal of Medicinal Chemistry. Available at: [Link]
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Fois, M., et al. (2025). Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors. Drug Design, Development and Therapy. Available at: [Link]
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Jayaram, H. N., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry. Available at: [Link]
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Stokbroekx, S. J., et al. (1998). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Journal of Medicinal Chemistry. Available at: [Link]
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Pallanti, S., et al. (1997). Side-effects of benzamide derivatives. International Journal of Geriatric Psychiatry. Available at: [Link]
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La Sala, G., et al. (2020). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry. Available at: [Link]
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Parker, M., & Spence, S. (2023). When Drug Candidates Miss the Mark: Off-Target Liability. Charles River Laboratories. Available at: [Link]
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Lynch, J. J., et al. (2017). Potential functional and pathological side effects related to off-target pharmacological activity. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Technical Support Center: Stability of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Document ID: TSS-BNB-2401A
Last Updated: January 17, 2026
Introduction for the Researcher
This technical guide addresses the stability of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide, a complex molecule with several functional groups that can influence its degradation profile. Understanding the stability of this compound in various solvents is critical for ensuring the integrity of experimental results, from initial screening to formulation development. This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you navigate potential stability challenges. The guidance herein is based on established principles of physical organic chemistry and pharmaceutical stability testing.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound that are susceptible to degradation?
A1: The molecule possesses three primary sites of potential chemical instability:
-
Fluoroacetamide Linkage: This is an activated amide group susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to yield 2-amino-5-nitro-N-(o-tolyl)benzamide and fluoroacetic acid.[4][5][6][7][8]
-
Benzamide Linkage: The central amide bond connecting the nitroaromatic ring to the o-tolyl group can also undergo hydrolysis.[9][10][11][12][13] Generally, this secondary amide is more stable than the fluoroacetamide, but hydrolysis can still occur under forcing conditions (e.g., strong acid/base, high temperature).
-
Nitroaromatic Ring: While generally stable, nitroaromatic compounds can be susceptible to photolytic degradation or chemical reduction.[14][15] Exposure to UV or visible light, especially in solution, may lead to degradation.[14][15]
Q2: Which solvents are recommended for preparing stock solutions to maximize stability?
A2: For short-term storage, polar aprotic solvents are generally preferred as they are less likely to participate directly in hydrolysis reactions.
-
Recommended: Dimethyl sulfoxide (DMSO) and Acetonitrile (ACN) are excellent choices. They offer good solubility for benzamide-type structures and are chemically inert under typical storage conditions.[16]
-
Use with Caution: Protic solvents like methanol (MeOH) and ethanol (EtOH) can act as nucleophiles, potentially leading to solvolysis (transesterification or hydrolysis if water is present) over extended periods, especially if acidic or basic impurities are present.[17][18][19][20][21]
-
Avoid for Long-Term Storage: Aqueous solutions, especially those with unbuffered pH, should be avoided for long-term storage due to the high risk of hydrolysis. If aqueous buffers are required for an assay, prepare them fresh from a concentrated stock in an appropriate organic solvent.
Q3: My compound appears to be degrading in DMSO. Is this possible?
A3: While DMSO is generally inert, degradation can occur under specific circumstances:
-
Presence of Water: "Anhydrous" DMSO is highly hygroscopic and readily absorbs atmospheric moisture. The presence of water can facilitate hydrolysis, especially if the solution is stored for a long time or at elevated temperatures.
-
Acidic/Basic Impurities: Trace impurities in lower-grade DMSO or contaminants from lab equipment can catalyze degradation.
-
Thermal Stress: Storing DMSO solutions at elevated temperatures for prolonged periods can accelerate degradation pathways that are otherwise negligible at room temperature.
Q4: How does pH affect the stability of the compound in aqueous solutions?
A4: The stability of this compound is highly pH-dependent.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of both the fluoroacetamide and benzamide linkages can occur. The reaction rate typically increases as the pH decreases.[9][10][12][13]
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range, though slow hydrolysis of the fluoroacetamide group may still occur over time.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis is a significant risk. The amide protons become more acidic, and hydroxide ions are potent nucleophiles, leading to rapid degradation of both amide bonds.[10][11]
Troubleshooting Guide: Unexpected Degradation
If you observe unexpected loss of parent compound or the appearance of new peaks in your analytical chromatogram, consult the following guide.
| Observation | Potential Cause | Recommended Action |
| Rapid degradation in MeOH or EtOH stock. | Solvolysis/Hydrolysis: The alcohol solvent or contaminating water is reacting with the compound. This may be catalyzed by acidic/basic impurities. | 1. Switch to a polar aprotic solvent like DMSO or ACN for stock solutions. 2. Use high-purity, anhydrous solvents. 3. Prepare solutions fresh and store at -20°C or -80°C. |
| Appearance of new peaks after exposure to ambient light. | Photodegradation: The nitroaromatic ring is likely absorbing UV/visible light, leading to decomposition.[14][15] | 1. Work in a dimly lit area. 2. Use amber vials or wrap containers in aluminum foil.[22] 3. Perform a photostability stress test (see Protocol 2) to confirm light sensitivity. |
| Degradation in buffered aqueous solution during an assay. | pH-mediated Hydrolysis: The buffer pH is outside the optimal stability range (pH 6-8). | 1. Confirm the pH of your final assay solution. 2. Assess stability over the time course of the experiment by analyzing samples at t=0 and at the end of the assay. 3. If unstable, consider reducing the incubation time or temperature. |
| Inconsistent results between experimental repeats. | Variable Solvent Quality or Storage: Inconsistent levels of water or impurities in the solvent, or variable storage times/temperatures. | 1. Standardize solvent source and grade. 2. Implement a strict "prepare fresh" policy for all solutions. 3. Ensure consistent storage conditions (temperature, light protection). |
Data Presentation: Hypothetical Solvent Stability
The following table presents hypothetical stability data to illustrate the expected trends for this compound. This data should be used as a guideline for solvent selection and experimental design.
Table 1: Hypothetical Stability of this compound in Common Solvents at 25°C, Protected from Light.
| Solvent | Solvent Type | % Parent Remaining (24h) | % Parent Remaining (72h) | Primary Degradant |
| DMSO | Polar Aprotic | >99% | >98% | Hydrolysis Product 1 |
| Acetonitrile | Polar Aprotic | >99% | >99% | N/A |
| Methanol | Polar Protic | 95% | 88% | Hydrolysis Product 1 |
| Water (pH 7) | Polar Protic | 92% | 80% | Hydrolysis Product 1 |
| Water (pH 3) | Polar Protic | 85% | 65% | Hydrolysis Products 1 & 2 |
| Water (pH 10) | Polar Protic | 70% | 40% | Hydrolysis Products 1* & 2 |
*Hydrolysis Product 1: 2-amino-5-nitro-N-(o-tolyl)benzamide (from fluoroacetamide cleavage) **Hydrolysis Product 2: 2-(2-Fluoroacetamido)-5-nitrobenzoic acid (from benzamide cleavage)
Experimental Protocols & Methodologies
Protocol 1: General Solution Stability Assessment
This protocol provides a framework for evaluating the stability of the compound in a solvent of interest.
Objective: To determine the rate of degradation in a specific solvent under controlled conditions.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in the chosen solvent (e.g., DMSO).
-
Dilution: Dilute the stock solution to a final concentration of 50 µg/mL in the test solvent (e.g., Methanol, Acetonitrile, buffered solution).
-
Initial Analysis (T=0): Immediately analyze the solution using a validated stability-indicating HPLC method to determine the initial peak area of the parent compound.
-
Incubation: Store the solution under the desired conditions (e.g., 25°C, protected from light).
-
Time-Point Analysis: Analyze aliquots of the solution at predetermined time points (e.g., 4, 8, 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A significant loss is typically considered >5-10%.[1]
Caption: Workflow for General Solution Stability Assessment.
Protocol 2: Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[1][14][23][24]
Objective: To accelerate degradation under various stress conditions to understand degradation pathways.
Methodology:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for 8-24 hours.[25][26] Neutralize before HPLC analysis.
-
Base Hydrolysis: Treat a solution with 0.1 M NaOH at room temperature for 2-8 hours.[25][26] Neutralize before HPLC analysis.
-
Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature for 12-24 hours.[25][26]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.[25] Dissolve and analyze.
-
Photostability: Expose the solid compound or a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/m².[22][27][28][29] A dark control sample wrapped in foil must be run in parallel.[22]
Target Degradation: The goal for each condition is to achieve 5-20% degradation of the parent compound.[30] If degradation is minimal, the stress condition (e.g., acid concentration, temperature) can be intensified.
Caption: Potential Degradation Pathways Under Forced Stress Conditions.
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- 29. ikev.org [ikev.org]
- 30. biopharminternational.com [biopharminternational.com]
Technical Support Center: Strategies for Enhancing the Potency of Novel Benzamide Inhibitors
Welcome to the Technical Support Center for novel benzamide inhibitor development. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the potency of benzamide-based compounds. Here, we move beyond basic protocols to delve into the mechanistic reasoning and empirical strategies that underpin successful potency enhancement.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Each section is crafted to address specific challenges you may encounter during your experimental workflows, from initial hit validation to lead optimization. Our goal is to provide not just procedural steps, but the scientific rationale that empowers you to make informed decisions in your research.
I. Foundational Concepts in Benzamide Inhibitor Potency
FAQ 1: What are the primary mechanisms of action for benzamide inhibitors and how do they influence potency?
Benzamide inhibitors exert their effects through various mechanisms, primarily by targeting enzymes or receptors.[1] Understanding the specific mechanism of your target is paramount to designing more potent molecules.
-
Enzyme Inhibition: A significant number of benzamide derivatives function as enzyme inhibitors. For instance, certain benzamides act as Histone Deacetylase (HDAC) inhibitors, a mechanism explored in cancer therapy.[1][2] In this context, the benzamide moiety often serves as a zinc-binding group within the active site of the enzyme.[1] Potency is therefore heavily influenced by how effectively the benzamide and its substituents interact with the enzyme's binding pocket.
-
Receptor Antagonism: Many benzamide compounds act as antagonists at receptors, such as the dopamine D2-like receptors.[1] Their potency is determined by their binding affinity to the receptor, which in turn is governed by the three-dimensional arrangement of chemical groups on the benzamide scaffold.[1]
-
Other Targets: Benzamides have also been shown to inhibit other enzymes like Acetylcholinesterase (AChE) and 12-Lipoxygenase (12-LOX).[1]
FAQ 2: How does the structure-activity relationship (SAR) dictate the potency of benzamide inhibitors?
The Structure-Activity Relationship (SAR) is a critical concept that describes how the chemical structure of a molecule relates to its biological activity. For benzamide inhibitors, SAR studies are essential for rational drug design.
Key structural features that influence potency include:
-
Substituents on the Benzamide Ring: The nature and position of chemical groups on the benzamide ring are crucial. For example, in HDAC inhibitors, an increase in electron density around the benzamide ring can enhance inhibitory activity.[3][4] The position of substituents is also important, with substitutions at the para position of the aromatic ring sometimes improving activity.[4]
-
The "Cap" Group: In the context of HDAC inhibitors, the "cap" group interacts with the rim of the enzyme's active site.[5] This region varies among different HDAC isoforms, making the cap group a key determinant of both potency and selectivity.[5]
-
Linker Region: The linker connects the zinc-binding group to the cap group. The length and flexibility of this linker can significantly impact how the inhibitor fits into the enzyme's binding pocket, thereby affecting potency.[6]
Visualization: Pharmacophore Model for Benzamide-Based HDAC Inhibitors
The following diagram illustrates the key pharmacophoric features of a typical benzamide-based HDAC inhibitor.
Caption: Key pharmacophoric elements of a benzamide HDAC inhibitor.
II. Troubleshooting Experimental Assays for Potency Determination
A common hurdle in drug discovery is obtaining reliable and reproducible data from experimental assays. This section provides troubleshooting guidance for common assays used to determine the potency of benzamide inhibitors.
Guide 1: Troubleshooting Biochemical (Enzyme Inhibition) Assays
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on its target enzyme.
| Problem | Potential Cause | Troubleshooting Strategy |
| No or low enzyme activity | Inactive enzyme | Test the enzyme on a control substrate with known activity. Ensure proper storage conditions (-20°C or as recommended) and avoid repeated freeze-thaw cycles.[7] |
| Incorrect assay buffer conditions | Verify that the assay buffer is at the optimal pH and temperature for enzyme activity.[8] | |
| Inconsistent or non-reproducible results | Pipetting errors | Use calibrated pipettes and avoid pipetting very small volumes.[8] |
| Improperly thawed reagents | Ensure all components are completely thawed and mixed before use.[8] | |
| High background signal | Contaminated reagents | Use fresh, high-purity reagents. Run a "no enzyme" control to assess background signal. |
| Sample contaminants | High salt concentrations, detergents, or residual solvents from purification can inhibit enzyme activity.[9] Perform a "spike and recovery" experiment to test for inhibitors in your sample.[9] | |
| IC50 value shifts with enzyme concentration | Tight-binding inhibition | This can occur with very potent inhibitors where the inhibitor concentration is close to the enzyme concentration.[10] Consult an enzymologist for appropriate data analysis methods.[10] |
Visualization: Workflow for Troubleshooting Enzyme Inhibition Assays
Caption: A logical workflow for troubleshooting enzyme inhibition assays.
Guide 2: Troubleshooting Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by assessing their effects within a living cell.[11][12]
| Problem | Potential Cause | Troubleshooting Strategy |
| High cell death/toxicity | Compound is cytotoxic at the tested concentrations | Perform a cytotoxicity assay (e.g., MTT or XTT) to determine the compound's toxic concentration range.[12] |
| Solvent toxicity | Ensure the concentration of the vehicle (e.g., DMSO) is not toxic to the cells.[12] | |
| Low or no cellular activity | Poor cell permeability | The compound may not be effectively entering the cells. Consider structural modifications to improve permeability. |
| Efflux by cellular pumps | The compound may be actively transported out of the cells. Test in the presence of an efflux pump inhibitor.[13] | |
| High variability between wells/plates | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before and during plating.[14] |
| "Edge effects" in microplates | Avoid using the outer wells of the plate, or fill them with media to minimize evaporation.[14] |
Protocol: General Procedure for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of your benzamide inhibitors.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your benzamide inhibitor (e.g., from 0.01 µM to 100 µM).[12] Remove the old media from the cells and add the media containing the different concentrations of your compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[12]
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm).
III. Advanced Strategies for Potency Enhancement
Once you have established a reliable assay, the next step is to rationally design and synthesize more potent inhibitors.
FAQ 3: How can I leverage computational tools to guide potency enhancement?
Computational methods are invaluable for understanding inhibitor-target interactions and predicting the effects of structural modifications.
-
Molecular Docking: This technique predicts the preferred orientation of your inhibitor when bound to its target protein. It can provide insights into key interactions and help prioritize which analogs to synthesize.
-
3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models can provide a deeper understanding of the structural requirements for potent binding.[3][4] These models can generate contour maps that visualize regions where steric bulk or electrostatic interactions are favorable or unfavorable for activity.[3][4]
-
Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the inhibitor-target complex, helping to assess the stability of the binding mode over time.[3][4]
FAQ 4: What are some common medicinal chemistry strategies to increase the potency of benzamide inhibitors?
-
Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties. This can be used to improve potency, selectivity, or pharmacokinetic properties.
-
Structure-Based Design: If a crystal structure of your target protein is available, you can use it to design inhibitors that fit optimally into the active site.
-
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small chemical fragments that bind to the target and then growing or linking them to create a more potent inhibitor.
IV. Conclusion
Increasing the potency of novel benzamide inhibitors is a multifaceted process that requires a combination of robust experimental techniques, a deep understanding of SAR, and the strategic application of computational tools. By systematically troubleshooting your assays and employing rational design principles, you can significantly enhance your chances of success in developing potent and effective therapeutic agents.
V. References
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed. Retrieved from [Link]
-
Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling. (2020). PubMed. Retrieved from [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2019). ResearchGate. Retrieved from [Link]
-
Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved from [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2022). Future Medicinal Chemistry. Retrieved from [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved from [Link]
-
Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. (2014). PubMed Central. Retrieved from [Link]
-
Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. (2015). Assay and Drug Development Technologies. Retrieved from [Link]
-
Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. (2007). International Journal of Cancer. Retrieved from [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. Retrieved from [Link]
-
Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. (2000). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. (2018). Scientific Reports. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Retrieved from [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchfly.com [benchfly.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. marinbio.com [marinbio.com]
Technical Support Center: Synthesis of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Welcome to the technical support center for the synthesis of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this compound, a key intermediate in various research applications.[1][2][3] This document moves beyond a simple protocol, offering a troubleshooting framework grounded in mechanistic principles to help you navigate common challenges and significantly improve your reaction yields.
The synthesis is best approached as a two-step sequence:
-
Step 1: Amide Bond Formation. Synthesis of the precursor, 2-amino-5-nitro-N-(o-tolyl)benzamide, via the coupling of 2-amino-5-nitrobenzoic acid and o-toluidine.
-
Step 2: Fluoroacetylation. Selective N-acylation of the 2-amino group of the precursor with a fluoroacetylating agent.
This guide will address potential pitfalls and optimization strategies for each of these critical steps.
Troubleshooting Guide & FAQs
Part 1: Synthesis of 2-amino-5-nitro-N-(o-tolyl)benzamide (Intermediate)
The foundational step in this synthesis is the efficient formation of the amide bond between 2-amino-5-nitrobenzoic acid and o-toluidine. Low yields at this stage are a common bottleneck.
Low yields in this step typically stem from three primary issues: poor activation of the carboxylic acid, side reactions, or challenging purification.
Potential Cause 1: Inefficient Carboxylic Acid Activation The carboxyl group of 2-amino-5-nitrobenzoic acid must be activated to react with the relatively weak nucleophile, o-toluidine. Standard methods like EDC/HOBt are common, but the specific substrate may require different conditions.[4]
-
Troubleshooting Steps:
-
Convert to Acid Chloride: A more robust method is to convert the carboxylic acid to an acyl chloride. React 2-amino-5-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The resulting highly reactive acyl chloride can then be reacted with o-toluidine, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Alternative Coupling Reagents: If the acid chloride route is problematic, explore other modern coupling reagents. HATU or HBTU, in the presence of a base like DIPEA in a polar aprotic solvent such as DMF, are powerful alternatives known to be effective for sterically hindered or electronically deactivated substrates.[5]
-
Potential Cause 2: Side Reactions The presence of the free 2-amino group on the benzoic acid derivative can lead to self-polymerization under activation conditions.
-
Troubleshooting Steps:
-
Protecting Group Strategy: While adding complexity, protecting the 2-amino group (e.g., as a Boc or Fmoc carbamate) prior to the amide coupling can prevent self-reaction.[6] This would require an additional deprotection step after the amide bond is formed.
-
Slow Addition: When using the acid chloride method, add the acyl chloride solution dropwise to a cooled solution (0 °C) of o-toluidine and base. This maintains a low concentration of the reactive species, minimizing side reactions.
-
Potential Cause 3: Purification Losses The product and unreacted starting materials may have similar polarities, leading to difficult separation by column chromatography or recrystallization.
-
Troubleshooting Steps:
-
Aqueous Workup: Implement a thorough aqueous workup. Wash the crude organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted o-toluidine and a dilute base (e.g., saturated NaHCO₃) to remove unreacted 2-amino-5-nitrobenzoic acid.[7]
-
Recrystallization Solvent Screening: Systematically screen for an optimal recrystallization solvent. Good candidates include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[7]
-
Diagram: Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Part 2: Fluoroacetylation of 2-amino-5-nitro-N-(o-tolyl)benzamide
The second step involves the selective acylation of the primary aromatic amine. The key challenges here are achieving complete conversion without side reactions and managing the reactivity of the fluoroacetylating agent.
Incomplete conversion is often due to insufficient reactivity of the amine, a deactivated acylating agent, or an inappropriate choice of base. The nitro group on the ring is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the 2-amino group.
Potential Cause 1: Reduced Nucleophilicity of the Amine The electron-withdrawing nitro group deactivates the aniline amine, making it a weaker nucleophile than a standard aniline.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40 °C or reflux in DCM) can provide the necessary activation energy to overcome the reduced nucleophilicity. Monitor the reaction by TLC to avoid decomposition.
-
Use a More Reactive Acylating Agent: If using fluoroacetic anhydride, switching to fluoroacetyl chloride will provide a more electrophilic species, which can react more readily with the deactivated amine.
-
Potential Cause 2: Hydrolysis of Acylating Agent Fluoroacetyl chloride and anhydride are highly sensitive to moisture. Trace water in the solvent or on the glassware will hydrolyze them to the unreactive fluoroacetic acid.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Potential Cause 3: Inappropriate Base The choice of base is critical. A base that is too weak may not effectively scavenge the generated acid, while one that is too sterically hindered may not be efficient.[8]
-
Troubleshooting Steps:
-
Optimize Base: While TEA is common, pyridine can be a better choice as it can also act as a nucleophilic catalyst. If steric hindrance is an issue, a less hindered base may be beneficial. Use at least 1.1 to 1.5 equivalents of the base to ensure full acid scavenging.[8]
-
The most likely side product is the diacylated species, where the secondary amide nitrogen is also acylated to form an imide. Although the amide nitrogen is significantly less nucleophilic than the aniline nitrogen, this can occur under harsh conditions.[9]
Potential Cause: Over-acylation (Imide Formation) Using a large excess of the fluoroacetylating agent or running the reaction at high temperatures for extended periods can lead to acylation of the less reactive benzamide nitrogen.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the fluoroacetylating agent, typically 1.05 to 1.2 equivalents. Avoid large excesses.
-
Slow Addition at Low Temperature: Dissolve the starting material and base in the solvent and cool the mixture to 0 °C in an ice bath. Add the fluoroacetylating agent dropwise over 15-30 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion. This protocol minimizes the instantaneous concentration of the acylating agent and reduces the likelihood of the less favorable diacylation.
-
Diagram: Troubleshooting Low Yield in Fluoroacetylation
Caption: Decision tree for troubleshooting the fluoroacetylation step.
Part 3: Purification and Characterization
Purification of the final product typically requires a combination of aqueous workup and chromatography or recrystallization.[10]
-
Step-by-Step Purification Protocol:
-
Quench Reaction: After the reaction is complete (as monitored by TLC), cool the mixture to 0 °C and slowly add water or a saturated aqueous NaHCO₃ solution to quench any remaining fluoroacetylating agent.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM (3x volume).
-
Washes: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. This removes the base and any water-soluble byproducts.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification:
-
Column Chromatography: The crude solid can be purified using silica gel column chromatography. A good starting eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50).
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can yield highly pure material.
-
-
| Parameter | Step 1: Amide Coupling | Step 2: Fluoroacetylation | Rationale & Key Considerations |
| Primary Reagents | 2-amino-5-nitrobenzoic acid, o-toluidine | 2-amino-5-nitro-N-(o-tolyl)benzamide | - |
| Secondary Reagents | SOCl₂ followed by base; or HATU/DIPEA | Fluoroacetyl chloride, Pyridine | Step 1: SOCl₂ creates a highly reactive acyl chloride. Step 2: Fluoroacetyl chloride is more reactive than the anhydride; pyridine acts as both base and catalyst. |
| Solvent | Anhydrous DCM or Toluene | Anhydrous DCM or THF | Must be anhydrous to prevent hydrolysis of reactive intermediates. |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp (or mild heat) | Low temperature during addition of reactive agents minimizes side reactions. Gentle heating may be needed for Step 2. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Critical for preventing moisture contamination. |
| Workup | Acid/Base Washes | Quench, then Acid/Base Washes | Essential for removing unreacted starting materials and simplifying final purification. |
References
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link][8]
-
ResearchGate. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link][9]
-
NIH National Library of Medicine. (2020). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link][4]
-
Reddit. (2021). Purification of N-benzylbenzamides. Retrieved from [Link][10]
-
ResearchGate. (2017). What is the most efficient method to protect aromatic amines apart from acetylation?. Retrieved from [Link][6]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Amino-5-nitro-N-(o-tolyl)benzamide_TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Protocol Refinement for Reproducible Results with 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Welcome to the technical support center for 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide (FNTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to achieve reproducible and reliable results in your experiments involving this compound.
Introduction to this compound (FNTA)
This compound is a specialized organic compound often utilized in medicinal chemistry and drug discovery as a building block or an intermediate.[1] Its structure, featuring a nitroaromatic ring, a fluoroacetamide group, and a benzamide linkage, suggests its potential role in the development of targeted therapeutics, particularly in areas where such functional groups are known to influence biological activity.[2][3] The presence of the fluoroacetyl group can enhance metabolic stability and binding affinity, while the nitro group can be a precursor for an amino group, allowing for further chemical modifications.
Chemical Properties: [1]
| Property | Value |
| Molecular Formula | C₁₆H₁₄FN₃O₄ |
| Molecular Weight | 331.30 g/mol |
| CAS Number | 56287-72-0 |
| Appearance | Likely a solid, neat in form |
Synthesis Protocol: A Representative Method
While specific proprietary synthesis methods may vary, a common and logical approach to preparing FNTA involves the fluoroacetylation of an appropriate amino precursor. The following protocol is a representative, generalized procedure based on established organic chemistry principles for amide bond formation.[4]
Proposed Synthetic Pathway
Caption: Proposed synthesis of FNTA via N-acylation.
Step-by-Step Experimental Protocol
-
Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-amino-5-nitro-N-(o-tolyl)benzamide in a suitable anhydrous aprotic solvent (e.g., dichloromethane [DCM] or tetrahydrofuran [THF]).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, dropwise to the cooled solution.
-
Acylation: Slowly add 1.05 equivalents of a fluoroacetylating agent (e.g., fluoroacetyl chloride or fluoroacetic anhydride) to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield pure FNTA.[5][6]
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and handling of FNTA.
Synthesis and Work-up Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents.- Insufficient base.- Water contamination. | - Use freshly distilled solvents and reagents.- Ensure the base is not quenched by acidic impurities.- Perform the reaction under strictly anhydrous conditions.[7] |
| Multiple Spots on TLC after Reaction | - Incomplete reaction.- Formation of side products (e.g., di-acylation).- Degradation of starting material or product. | - Increase reaction time or temperature slightly.- Use a controlled amount of the acylating agent.- Maintain a controlled temperature throughout the reaction. |
| Product is an Oil and Won't Solidify | - Presence of impurities.- Residual solvent. | - Attempt purification via column chromatography.- Ensure all solvent is removed under high vacuum.[8] |
| Low Yield after Work-up | - Product loss during extraction if it has some water solubility.- Degradation of the product during acidic or basic washes. | - Back-extract the aqueous layers.- Use mild washing conditions (e.g., saturated NaHCO₃ instead of NaOH).[9] |
Purification Challenges
Caption: Troubleshooting common purification problems.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing FNTA? A1: The ideal solvent will dissolve the compound when hot but not when cold. For amide compounds, polar solvents like ethanol, acetonitrile, or ethyl acetate are good starting points.[6] It is recommended to perform small-scale solubility tests with various solvents to find the optimal one.
Q2: My final product has a yellowish tint. How can I remove the color? A2: A yellowish tint in nitroaromatic compounds is common. If this is due to impurities, you can try treating a hot solution of your crude product with a small amount of activated charcoal before filtering and recrystallizing. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[10]
Q3: Is the fluoroacetamide group stable? A3: Fluoroacetamides are generally stable protecting groups. However, they can be cleaved under strong basic or acidic conditions, especially with heating.[11] It is advisable to use mild conditions for any subsequent reactions.
Q4: What are the key safety precautions for handling FNTA? A4: FNTA should be handled with care. As a nitroaromatic compound, it may be toxic and should be handled in a well-ventilated fume hood.[12][13] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust and contact with skin and eyes.
Q5: How can I confirm the identity and purity of my synthesized FNTA? A5: Standard analytical techniques should be used.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups like amides (N-H and C=O stretches) and the nitro group (N-O stretches).
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Characterization Data (Hypothetical)
Below are the expected spectral characteristics for FNTA.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the range of 7.0-8.5 ppm.- Amide N-H protons as broad singlets.- Methylene protons of the fluoroacetyl group as a doublet due to coupling with fluorine.- Methyl protons of the tolyl group as a singlet. |
| ¹³C NMR | - Carbonyl carbons of the amide and fluoroacetamide groups.- Aromatic carbons.- Methylene carbon of the fluoroacetyl group coupled to fluorine.- Methyl carbon of the tolyl group. |
| IR (cm⁻¹) | - N-H stretching around 3300-3500.- C=O stretching of amides around 1650-1680.- N-O stretching of the nitro group around 1500-1550 and 1300-1350. |
| MS (ESI+) | [M+H]⁺ at m/z = 332.1 |
Safety and Handling
6.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Skin Protection: Nitrile or neoprene gloves and a flame-retardant lab coat.[9]
-
Respiratory Protection: Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator for organic vapors is necessary.[9]
6.2. Emergency Procedures
-
Inhalation: Move to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9]
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
6.3. Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[13]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[12]
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Validation & Comparative
comparing 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide to other prostaglandin inhibitors
For researchers, scientists, and drug development professionals, the robust evaluation of novel therapeutic compounds is paramount. This guide provides a comprehensive framework for the comparative analysis of prostaglandin inhibitors, with a focus on the widely targeted cyclooxygenase (COX) enzymes. While direct experimental data on the novel compound 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide as a prostaglandin inhibitor is not publicly available, this guide will utilize established non-steroidal anti-inflammatory drugs (NSAIDs) — Celecoxib, Etoricoxib, and Diclofenac — to illustrate the essential principles and methodologies for such a comparison.
The Central Role of Prostaglandins and Their Inhibition
Prostaglandins are lipid compounds with diverse physiological effects, including the mediation of inflammation, pain, and fever.[1][2] Their synthesis is a key biological pathway, initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to this process, converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and other prostanoids.[1]
-
COX-1 is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins that play a protective role, particularly in the gastrointestinal tract and in platelet aggregation.[1][2]
-
COX-2 , in contrast, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][2]
The therapeutic action of NSAIDs lies in their ability to inhibit these COX enzymes, thereby reducing the production of prostaglandins and mitigating inflammation and pain.[1] However, the concurrent inhibition of COX-1 can lead to undesirable side effects, such as gastric ulcers.[3] This has driven the development of COX-2 selective inhibitors, often referred to as "coxibs," which aim to provide anti-inflammatory efficacy with an improved gastrointestinal safety profile.[4]
Mechanism of Action: The COX Pathway
The inhibition of prostaglandin synthesis is achieved by blocking the active site of the COX enzymes, preventing the conversion of arachidonic acid. The following diagram illustrates the prostaglandin E2 (PGE2) synthesis pathway and the points of intervention for COX inhibitors.
Caption: Workflow for a Fluorometric COX Activity Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer containing a heme cofactor, which is essential for COX peroxidase activity. Serially dilute the test compound to a range of concentrations.
-
Enzyme Incubation: In a 96-well plate, add the purified COX-1 or COX-2 enzyme to the assay buffer.
-
Inhibitor Addition: Add the diluted test compound to the wells and incubate for a defined period (e.g., 10-15 minutes) to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of arachidonic acid (the substrate) and a fluorometric probe.
-
Signal Detection: Immediately measure the fluorescence in a kinetic mode using a microplate reader. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Plot the rate of reaction against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Prostaglandin E2 (PGE2) Immunoassay
This cell-based assay measures the production of PGE2 by cells in culture, providing a more physiologically relevant assessment of inhibitor efficacy. It typically involves stimulating cells to produce prostaglandins and then quantifying the amount of PGE2 released into the culture medium using an enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow:
Sources
Comparative Efficacy Analysis: A Guide to NLRP3 Inflammasome Inhibition by 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide and MCC950
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases.[1][2] Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research.[3][4] This guide provides a detailed comparative analysis of a novel benzamide derivative, 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide, against the well-established benchmark inhibitor, MCC950. We will delve into the mechanistic underpinnings of NLRP3 activation, present available efficacy data, and provide a comprehensive, field-proven protocol for researchers to conduct their own comparative assessments.
Introduction: The NLRP3 Inflammasome Signaling Hub
The NLRP3 inflammasome is a multi-protein complex that acts as a cellular sensor for a vast array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5][6] Its activation is a tightly regulated two-step process:
-
Signal 1 (Priming): This initial step, often triggered by microbial components like lipopolysaccharide (LPS) engaging Toll-like receptors (TLRs), leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and pro-IL-1β, via the NF-κB signaling pathway.[1][3]
-
Signal 2 (Activation): A diverse range of secondary stimuli, such as extracellular ATP, crystalline substances, or mitochondrial dysfunction, triggers the oligomerization of the NLRP3 sensor protein.[1][5] This assembly recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1.[7] Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[7] It also cleaves Gasdermin D (GSDMD), leading to pore formation in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis.[8][9]
The Comparators:
-
MCC950: A potent and highly selective diarylsulfonylurea-containing small molecule that specifically inhibits the NLRP3 inflammasome.[10][11] Its mechanism involves directly binding to the NACHT domain of NLRP3, preventing ATP hydrolysis, which is essential for the conformational changes required for activation and oligomerization.[7][11][12]
-
This compound: A novel benzamide derivative. While specific public data on this exact molecule is limited, related benzamide structures have been explored as NLRP3 inhibitors.[13] The purpose of this guide is to establish a framework for evaluating its efficacy relative to the gold-standard MCC950.
Comparative Efficacy Data
Objective comparison requires quantitative data. The most common metric for inhibitor potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%.
| Compound | Target | Assay System | IC50 Value | Source |
| MCC950 | NLRP3 | LPS+ATP stimulated Mouse BMDMs | ~7.5 nM | [10][12] |
| MCC950 | NLRP3 | LPS+ATP stimulated Human MDMs | ~8.1 nM | [10] |
| This compound | NLRP3 | Data Not Publicly Available | TBD | - |
Interpretation: MCC950 demonstrates potent, low-nanomolar inhibition of NLRP3 activation in both mouse and human primary macrophages.[10] The key objective for researchers evaluating the novel benzamide will be to determine its IC50 in a comparable assay system. An IC50 in a similar nanomolar range would suggest comparable potency.
Experimental Protocol for Comparative Efficacy Assessment
To ensure a robust and reliable comparison, a standardized in-vitro assay is essential. The following protocol describes the gold-standard method for assessing NLRP3 inhibitor efficacy in primary mouse bone marrow-derived macrophages (BMDMs).
Principle: This assay mimics the two-signal requirement for NLRP3 activation. BMDMs are first primed with LPS (Signal 1) to induce the expression of inflammasome components. The cells are then pre-treated with the inhibitor before being stimulated with ATP (Signal 2) to trigger inflammasome assembly and IL-1β release. The amount of IL-1β secreted into the supernatant is quantified by ELISA, providing a direct measure of inflammasome activity and its inhibition. A parallel cytotoxicity assay is crucial to ensure that the observed reduction in IL-1β is due to specific inflammasome inhibition and not simply cell death.
Step-by-Step Methodology:
-
Isolation and Culture of BMDMs:
-
Rationale: Primary macrophages provide a physiologically relevant system for studying innate immune responses.
-
Procedure: Isolate bone marrow from the femurs and tibias of C57BL/6 mice.[14] Lyse red blood cells and culture the remaining cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20-50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 5-7 days to differentiate them into macrophages.[14]
-
-
Cell Seeding:
-
Rationale: A consistent cell density is crucial for reproducible results.
-
Procedure: Once differentiated, lift the adherent BMDMs and seed them into 96-well tissue culture plates at a density of approximately 2 x 10^5 cells per well.[15] Allow cells to adhere overnight.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Rationale: Pre-incubation allows the inhibitor to enter the cells and engage its target before inflammasome activation is triggered.
-
Procedure: Prepare serial dilutions of this compound and MCC950 (as a positive control) in culture medium. A typical concentration range for MCC950 would be 1 nM to 10 µM.[10] Remove the LPS-containing medium and add the inhibitor-containing medium to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Rationale: ATP is a potent and widely used DAMP that activates the NLRP3 inflammasome by inducing potassium efflux.[10]
-
Procedure: Add ATP to a final concentration of 5 mM to each well (except for negative controls) and incubate for 30-45 minutes.[17] Stimulation time is critical, as prolonged exposure can lead to excessive cell death.
-
-
Sample Collection & Analysis:
-
Procedure: Carefully collect the cell culture supernatants for analysis.
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Cytotoxicity Assessment: Use a portion of the supernatant to measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon membrane damage, using a commercial LDH cytotoxicity assay kit.[16]
-
-
Data Analysis:
-
Rationale: This allows for the determination of the IC50 value.
-
Procedure: Normalize the IL-1β release data to the vehicle-treated control. Plot the normalized IL-1β concentration against the logarithmic concentration of the inhibitor. Use a non-linear regression model (variable slope, four parameters) to calculate the IC50 value. The LDH data should show minimal cytotoxicity at concentrations that effectively inhibit IL-1β release, confirming the inhibitor's specificity.
-
Discussion and Future Directions
This guide outlines a direct path to comparing the efficacy of the novel compound this compound against the benchmark inhibitor, MCC950. The primary determinant of success will be its potency, as reflected by the IC50 value.
-
If the Benzamide shows high potency (low nM IC50): This would make it a promising candidate for further investigation. Subsequent studies should focus on its selectivity. It is crucial to test its effect on other inflammasomes (e.g., AIM2 and NLRC4) to ensure it is as specific as MCC950, which shows no cross-reactivity.[10][11]
-
If the Benzamide shows moderate to low potency (high nM to µM IC50): While less promising as a lead candidate, it could still serve as a scaffold for medicinal chemistry efforts to improve its activity.
-
Regardless of potency: The cytotoxicity profile is paramount. A compound that inhibits IL-1β release only at concentrations that also induce cell death is not a viable therapeutic candidate.
By adhering to the rigorous, self-validating protocol described herein, researchers can generate high-quality, reproducible data to accurately position this novel benzamide within the competitive landscape of NLRP3 inflammasome inhibitors.
References
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Coll, R. C., Robertson, A. A., Chae, J. J., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248–255. Available from: [Link]
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InvivoGen. (n.d.). MCC950 | NLRP3 inflammasome inhibitor. Retrieved January 17, 2026, from [Link]
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McInerney, C., et al. (2021). Inhibiting the NLRP3 Inflammasome. Pharmaceuticals (Basel), 14(12), 1269. Available from: [Link]
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Jiang, H., He, H., et al. (2017). Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review. Journal of Inflammation Research, 10, 137–143. Available from: [Link]
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Mangan, M. S., et al. (2022). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Journal of Inflammation Research, 15, 3813–3844. Available from: [Link]
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Kelley, N., Jeltema, D., Duan, Y., & He, Y. (2019). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences, 20(13), 3328. Available from: [Link]
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Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477–489. Available from: [Link]
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Song, N., et al. (2021). The Signaling Pathways Regulating NLRP3 Inflammasome Activation. Inflammation, 44(4), 1229–1245. Available from: [Link]
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Coll, R. C., Hill, J. R., et al. (2019). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Chemical Biology, 15(6), 556–559. Available from: [Link]
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PubMed. (2021). The Signaling Pathways Regulating NLRP3 Inflammasome Activation. Inflammation, 44(4), 1229-1245. Available from: [Link]
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Jiang, H., et al. (2022). A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target. ACS Chemical Biology, 17(4), 844–853. Available from: [Link]
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Wen, H., et al. (2021). Inflammasome assays in vitro and in mouse models. Current Protocols in Immunology, 135(1), e1332. Available from: [Link]
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Bio-protocol. (2014). In vitro Inflammasome Assay. Bio-protocol, 4(18). Available from: [Link]
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Liu, T., et al. (2023). Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate. STAR Protocols, 4(3), 102528. Available from: [Link]
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Saller, B. S., et al. (2022). Methods to Activate the NLRP3 Inflammasome. Methods in Molecular Biology, 2521, 173–204. Available from: [Link]
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Hollingsworth, L. R. R., & Harper, J. W. (2024). Assaying NLRP3-mediated LDH and IL-1β release. protocols.io. Available from: [Link]
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Zahid, A., et al. (2021). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Molecules, 26(14), 4148. Available from: [Link]
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ResearchGate. (2023). MCC950 inhibited NLRP3 inflammasome activity in PR50-expressing HMC3 microglial cells. ResearchGate. Available from: [Link]
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Guo, C., et al. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. ACS Chemical Neuroscience, 8(10), 2194–2201. Available from: [Link]
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Dempsey, C., et al. (2022). Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors. ACS Medicinal Chemistry Letters, 13(8), 1334–1341. Available from: [Link]
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Comparative Efficacy Analysis of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide Across Diverse Cancer Cell Lineages
A Senior Application Scientist's Guide to Cross-Validating Novel Anticancer Compounds
Executive Summary
The preclinical evaluation of novel therapeutic candidates is foundational to oncology drug discovery. A critical step in this process is the cross-validation of a compound's activity across a panel of diverse cancer cell lines. This guide provides a comprehensive framework for assessing the efficacy and elucidating the mechanism of action of a novel investigational compound, 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide . We present a systematic workflow, from initial broad-panel cytotoxicity screening to in-depth mechanistic studies in sensitive and resistant cell lines. This guide details the causality behind experimental choices, provides validated, step-by-step protocols, and interprets hypothetical data to showcase how differential responses can inform future clinical strategies.
The structural features of the compound—specifically the nitrobenzamide and fluoroacetamide moieties—suggest a potential dual mechanism of action, possibly involving hypoxia-activated cytotoxicity and metabolic disruption[1][2]. Our investigation framework is designed to test this hypothesis by quantifying cell viability, and characterizing the compound's effects on apoptosis and cell cycle progression.
Introduction: The Rationale for Cross-Cell Line Validation
The heterogeneity of human cancers is a primary challenge in oncology. A drug that shows potent activity in one cancer type may be ineffective in another due to vast differences in genetic mutations, protein expression, and metabolic wiring. Therefore, screening a new chemical entity against a diverse panel of cell lines, such as the NCI-60 panel, is an established and powerful strategy to identify patterns of activity and potential biomarkers of response[3][4][5].
This guide uses this compound (herein referred to as Compound X) as a case study. Its nitroaromatic structure is reminiscent of hypoxia-activated prodrugs, which are selectively reduced to cytotoxic agents in the low-oxygen environment of solid tumors[1]. The fluoroacetamide group is a known metabolic poison[2]. This suggests a multi-pronged attack on cancer cells, the efficacy of which may vary significantly between cell lines with different metabolic rates or expression levels of specific reductase enzymes. Our objective is to design and execute a series of experiments to characterize this differential activity and provide a mechanistic basis for the observed results.
Part 1: Broad-Spectrum Efficacy Screening and IC50 Determination
The first step is to quantify the cytotoxic/cytostatic potential of Compound X across a representative panel of human cancer cell lines. This allows for the identification of sensitive and resistant models for further study.
Causality of Experimental Design:
-
Cell Line Panel Selection: A diverse panel is chosen to represent different tissues of origin and known genetic backgrounds. For this hypothetical study, we selected:
-
MCF-7: Breast adenocarcinoma, estrogen receptor (ER)-positive, p53 wild-type.
-
MDA-MB-231: Triple-negative breast cancer, highly invasive, p53 mutant.
-
A549: Lung carcinoma, p53 wild-type.
-
HCT116: Colon carcinoma, p53 wild-type.
-
HT-29: Colon adenocarcinoma, p53 mutant.
-
-
Endpoint Measurement: We will determine the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency. A low IC50 value indicates high potency[6][7].
-
Assay Choice: The CellTiter-Glo® Luminescent Cell Viability Assay is selected. It measures ATP levels, which is a direct indicator of metabolically active cells. This assay is known for its sensitivity and is used in high-throughput screens like the NCI-60[3].
Experimental Protocol 1: IC50 Determination via CellTiter-Glo®
-
Cell Seeding: In a 96-well, white-walled microplate, seed cells in 100 µL of RPMI 1640 medium supplemented with 10% Fetal Bovine Serum and 2 mM L-glutamine[8]. Plating densities should be optimized for each cell line (e.g., 5,000 cells/well for HCT116, 8,000 for A549) to ensure exponential growth over the 72-hour experiment. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Create a 2-fold serial dilution series in culture medium to yield final concentrations ranging from 100 µM to 0.195 µM. Include a vehicle control (0.1% DMSO in medium).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions (in triplicate). Incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis:
Hypothetical Results: Comparative Cytotoxicity
The following table summarizes the hypothetical IC50 values obtained for Compound X.
| Cell Line | Tissue of Origin | p53 Status | IC50 (µM) [Hypothetical] |
| HCT116 | Colon | Wild-Type | 1.5 ± 0.2 |
| MCF-7 | Breast | Wild-Type | 4.8 ± 0.5 |
| HT-29 | Colon | Mutant | 12.3 ± 1.1 |
| A549 | Lung | Wild-Type | 25.7 ± 2.9 |
| MDA-MB-231 | Breast | Mutant | > 50 |
From these results, HCT116 is identified as the most sensitive cell line, while A549 is identified as a resistant cell line for subsequent mechanistic studies. The differential sensitivity between the two colon lines (HCT116 vs. HT-29) suggests that p53 status may play a role in the response to Compound X.
Part 2: Mechanistic Cross-Validation in Sensitive vs. Resistant Lines
To understand why HCT116 is sensitive and A549 is resistant, we will investigate the primary mechanisms of cell death and cell cycle perturbation.
Figure 1: A comprehensive workflow for cross-validating compound activity.
Apoptosis Induction Analysis
Causality: Apoptosis, or programmed cell death, is a desired outcome for anticancer therapies[11]. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells[12][13]. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised, a hallmark of late apoptosis or necrosis.
-
Cell Culture and Treatment: Seed HCT116 and A549 cells in 6-well plates. Once they reach ~70% confluency, treat them with Compound X at their respective IC50 concentrations (1.5 µM for HCT116, 25.7 µM for A549) and a 2x IC50 concentration for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., from Abcam kit ab14085).
-
Incubate for 15 minutes at room temperature in the dark[14].
-
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer and analyze immediately on a flow cytometer. Healthy cells will be Annexin V- / PI- (lower left quadrant), early apoptotic cells are Annexin V+ / PI- (lower right), and late apoptotic/necrotic cells are Annexin V+ / PI+ (upper right).
Cell Cycle Perturbation Analysis
Causality: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing proliferation. Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is proportional to their DNA content, allowing for quantification of cells in each phase of the cycle[15].
-
Cell Treatment: Treat HCT116 and A549 cells as described in Protocol 2 for 24 hours.
-
Cell Fixation: Harvest cells and wash with PBS. Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells[16][17]. Fix for at least 30 minutes on ice.
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[15].
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze by flow cytometry. Use software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Hypothetical Results: Mechanistic Assays
| Assay | Cell Line | Condition | Result (Hypothetical) |
| Apoptosis | HCT116 | 2x IC50 Compound X | 45% Apoptotic Cells (Early + Late) |
| A549 | 2x IC50 Compound X | 8% Apoptotic Cells (Early + Late) | |
| Cell Cycle | HCT116 | 2x IC50 Compound X | Significant increase in Sub-G1 peak, G2/M arrest |
| A549 | 2x IC50 Compound X | No significant change in cell cycle distribution |
These results suggest that Compound X strongly induces apoptosis and G2/M cell cycle arrest in the sensitive HCT116 line but has minimal effect on the resistant A549 line at equitoxic concentrations.
Probing the Apoptotic Pathway via Western Blot
Causality: To confirm the apoptotic mechanism, we will measure the levels of key proteins in the intrinsic apoptotic pathway. The cleavage of Caspase-3 is a central execution step, and its substrate, PARP, is also cleaved, which is a hallmark of apoptosis. The Bcl-2 family of proteins regulates this pathway[18].
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Navigating the Structure-Activity Landscape of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide Analogs: A Comparative Guide
Researchers, scientists, and drug development professionals often seek to understand how subtle changes in a molecule's structure can dramatically impact its biological activity. This guide endeavors to provide a comprehensive comparison of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide analogs, a class of compounds with potential therapeutic applications. However, a thorough review of the current scientific literature reveals a significant gap in the availability of direct experimental data on the structure-activity relationship (SAR) of this specific series of analogs.
While the parent compound, this compound, has been identified as a potent muscle relaxant with analgesic properties, dedicated studies detailing the synthesis and comparative biological evaluation of its analogs are not publicly available at this time. Structure-activity relationship studies are fundamental to medicinal chemistry, as they provide the empirical foundation for optimizing lead compounds into effective and safe therapeutic agents. The absence of such data for this particular chemical scaffold precludes a detailed, data-driven comparison of analog performance.
This guide will, therefore, adopt a broader perspective, exploring the general principles of SAR for benzamide derivatives based on available literature for structurally related compounds. This approach will provide a foundational understanding of how modifications to the core benzamide structure might influence biological activity, offering a theoretical framework for the future design and evaluation of novel this compound analogs.
The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry
Benzamides are a prominent class of compounds in drug discovery, featuring a benzene ring attached to an amide group. This versatile scaffold is present in a wide array of approved drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and antiarrhythmics. The biological activity of benzamide derivatives can be finely tuned by introducing various substituents at different positions of the benzene ring and the amide nitrogen.
Hypothetical SAR Exploration of this compound Analogs
Based on established principles of medicinal chemistry and SAR studies of other benzamide series, we can hypothesize how modifications to the this compound structure could impact its activity. The core structure can be divided into three key regions for potential modification:
-
The 2-(2-Fluoroacetamido) Group: This moiety is crucial for the molecule's interaction with its biological target.
-
The 5-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzamide core.
-
The N-(o-tolyl) Group: This aromatic substituent plays a role in the compound's overall lipophilicity and steric profile.
Modifications to the 2-Acetamido Moiety
The 2-acetamido group is a key feature. The fluorine atom in the acetyl group is of particular interest. The introduction of fluorine can modulate several key properties of a drug candidate, including its metabolic stability and binding affinity.[1]
-
Impact of the Fluoroacetyl Group: The high electronegativity of the fluorine atom can influence the acidity of the N-H proton of the amide, potentially altering its hydrogen bonding capabilities with a target receptor.
-
Bioisosteric Replacements: Replacing the fluoroacetyl group with other functionalities could lead to analogs with different potencies and selectivities. For instance, substituting it with other halogenated acetyl groups (e.g., chloroacetyl) or non-halogenated acyl groups could provide insights into the importance of the fluorine atom for activity.
The Role of the 5-Nitro Group
The nitro group is a strong electron-withdrawing group, which can impact the overall electronic distribution of the molecule and its ability to interact with biological targets.
-
Electronic Effects: The position and nature of electron-withdrawing or electron-donating groups on the benzamide ring are critical determinants of biological activity in many series of compounds.
-
Bioisosteric Replacements: Replacing the nitro group with other electron-withdrawing groups, such as a cyano or a sulfonyl group, could help to probe the electronic requirements for activity. Conversely, substitution with electron-donating groups, like an amino or methoxy group, would likely lead to a significant change in the compound's biological profile.
Modifications of the N-Aryl Substituent
The N-(o-tolyl) group contributes to the lipophilicity and steric bulk of the molecule, which are critical for its pharmacokinetic and pharmacodynamic properties.
-
Steric and Lipophilic Effects: The size and shape of the substituent on the amide nitrogen can influence how the molecule fits into the binding pocket of its target. Altering the substitution pattern on the tolyl ring (e.g., moving the methyl group to the meta or para position) or replacing the tolyl group with other aryl or alkyl groups would likely have a profound impact on activity.
-
Conformational Rigidity: Introducing conformational constraints, for example, by incorporating the N-aryl group into a ring system, could lock the molecule into a more active conformation, potentially leading to increased potency.
Experimental Protocols for Future SAR Studies
To elucidate the SAR of this compound analogs, a systematic synthetic and biological evaluation program would be required.
General Synthetic Scheme
A general synthetic approach to these analogs would likely involve the amidation of a substituted 2-amino-5-nitrobenzoic acid with an appropriate aniline. The 2-amino group could then be acylated with fluoroacetic anhydride or a related acylating agent.
Caption: General synthetic route for this compound analogs.
In Vitro Biological Evaluation
Analogs would need to be screened in relevant in vitro assays to determine their biological activity. Given that the parent compound is a muscle relaxant, initial screens could involve assays that measure muscle contraction or neuronal excitability. For example, the effect of the compounds on isolated muscle preparations or on specific ion channels involved in muscle function could be investigated.
In Vivo Studies
Promising candidates from in vitro screens would then be evaluated in animal models of muscle spasticity or pain to confirm their efficacy and assess their pharmacokinetic properties and potential side effects.
Conclusion
While a detailed, data-driven comparative guide on the structure-activity relationship of this compound analogs is not currently possible due to a lack of published experimental data, this guide provides a framework for understanding the potential SAR of this compound class. By applying established principles of medicinal chemistry, we have outlined key structural features that could be modified to modulate biological activity. The proposed synthetic and biological evaluation strategies provide a roadmap for future research in this area. The systematic exploration of the SAR of these analogs holds the potential to uncover novel therapeutic agents with improved efficacy and safety profiles.
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Fiorino, F., et al. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & Medicinal Chemistry, 20(16), 5001-11. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
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Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
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A Strategic Guide to Target Identification and Specificity Assessment of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated pharmacological tool or therapeutic candidate is predicated on a deep understanding of its molecular interactions. This guide addresses the compound 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide , a molecule for which the primary biological target is not yet defined in publicly accessible literature.[1]
The core challenge, therefore, is not merely to assess this compound's specificity but to first uncover its primary biological target(s). A specificity profile is meaningful only in the context of a defined on-target activity against which off-target effects can be measured.
This guide is structured in two pivotal parts. Part 1 outlines a comprehensive, multi-pronged strategy for the deconvolution of the molecular target(s) of this compound. Part 2 provides a detailed framework for rigorously assessing its binding specificity and selectivity once a primary target has been identified, comparing its hypothetical performance against alternative inhibitors.
Part 1: The Critical Path to Target Deconvolution
Before any specificity assessment can be undertaken, we must first identify the protein(s) with which our compound of interest interacts to elicit a biological effect. This process, known as target deconvolution, is a crucial step in modern drug discovery.[2] We will employ a logical workflow that begins with cost-effective computational methods to generate hypotheses, followed by robust experimental validation.
In Silico Target Prediction: Generating Actionable Hypotheses
Computational approaches offer a rapid and economical first pass to predict potential biological targets by comparing the compound's structure to vast databases of molecules with known activities.[3][4][5]
-
Causality: The principle of chemical similarity posits that structurally similar molecules are likely to have similar biological targets. By mining chemogenomic databases, we can generate a preliminary list of candidate targets, significantly narrowing the experimental search space.[4]
-
Recommended Approach: Chemical Similarity and Machine Learning
-
Ligand-Based Similarity Searching: Utilize platforms like TargetHunter or the ChEMBL database to identify known bioactive compounds that are structurally similar to this compound.[4] This will provide a list of potential targets associated with these similar molecules.
-
Machine Learning Models: Employ predictive tools like KinasePred, which use machine learning algorithms trained on large datasets to predict the probability of a small molecule inhibiting specific kinase families or other target classes.[6]
-
The output of this phase is not a definitive answer but a ranked list of potential targets, which will guide the design of subsequent experimental assays.
Phenotypic Screening: Uncovering Cellular Function
Parallel to in silico work, phenotypic screening can provide invaluable clues by revealing the functional consequences of treating cells with the compound, without preconceived notions of its target.[7][8]
-
Causality: A distinct phenotypic change (e.g., apoptosis, cell cycle arrest, inhibition of cytokine release) implicates the involvement of the cellular pathways governing that response. By observing the compound's effect, we can infer the biological process it modulates, thereby refining our list of potential targets.[9]
-
Recommended Approach: High-Content Imaging
-
Treat a panel of relevant human cell lines (e.g., cancer lines, immune cells) with a dose-response of this compound.
-
Utilize high-content imaging to analyze multiple cellular parameters simultaneously, such as cell morphology, viability, proliferation, and the localization of key proteins.
-
A distinct and potent phenotypic signature can be cross-referenced with databases (e.g., the Connectivity Map) to find correlations with the effects of compounds with known mechanisms of action.[2]
-
Experimental Target Identification: Direct Evidence of Binding
The hypotheses generated from in silico and phenotypic screens must be validated through direct experimental evidence. Chemical proteomics provides powerful, unbiased methods to identify protein-ligand interactions directly within a complex biological system.[10][11]
This classic and effective method uses the compound as "bait" to "fish" for its binding partners in a cell lysate.[12][13][14]
-
Causality: This technique relies on the specific, physical interaction between the compound and its target protein(s). By immobilizing the compound on a solid support, we can selectively capture its binding partners, wash away non-specific interactors, and identify the captured proteins by mass spectrometry.[15]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
CETSA is a powerful label-free technique to confirm target engagement in a native cellular environment.[16] When coupled with mass spectrometry (a technique often called Thermal Proteome Profiling or TPP), it becomes an unbiased tool for target discovery.[17]
-
Causality: The binding of a ligand (our compound) to a protein alters its thermal stability. When cells are heated, unbound proteins denature and aggregate at a characteristic melting temperature. Ligand-bound proteins are often stabilized, causing them to remain soluble at higher temperatures. This thermal shift can be detected on a proteome-wide scale using quantitative mass spectrometry.[17]
Part 2: A Framework for Rigorous Specificity Assessment
Assuming the target deconvolution efforts in Part 1 successfully identified a primary target—let's hypothetically call it "Kinase X" —we can now proceed to a comprehensive specificity assessment. The goal is to quantify the compound's on-target potency and compare it against its activity on a wide range of other proteins.
For this guide, we will compare the performance of Compound A (this compound) with two hypothetical alternatives:
-
Compound B: A well-characterized, highly selective inhibitor of Kinase X.
-
Compound C: A known multi-kinase inhibitor that also targets Kinase X.
Broad Kinome Profiling: Defining the Selectivity Landscape
The most efficient way to assess the specificity of a kinase inhibitor is to screen it against a large panel of kinases.
-
Causality: By measuring the binding affinity or inhibitory activity of Compound A against hundreds of kinases at a fixed concentration, we can rapidly generate a comprehensive selectivity profile. This allows for the identification of potential off-targets and provides a quantitative measure of selectivity.[18]
-
Recommended Approach: Competition Binding Assay (e.g., KINOMEscan®) This assay format measures the ability of a compound to displace a known, immobilized ligand from the active site of each kinase in the panel. The results are typically reported as percent inhibition relative to a control, which can be used to calculate dissociation constants (Kd) for high-affinity interactions.[2][19]
Table 1: Hypothetical KINOMEscan® Results (% Inhibition @ 1 µM)
| Target | Compound A (% Inhibit) | Compound B (% Inhibit) | Compound C (% Inhibit) |
|---|---|---|---|
| Kinase X (On-Target) | 99% | 98% | 95% |
| Kinase Y | 85% | 5% | 92% |
| Kinase Z | 15% | <1% | 55% |
| Kinase W | 5% | 2% | 78% |
| ... (450+ other kinases) | <10% | <5% | Multiple hits >50% |
-
Interpretation:
-
Compound A shows high potency for the intended target, Kinase X, but also significant activity against Kinase Y, indicating a potential off-target liability.
-
Compound B demonstrates high selectivity, with potent inhibition of only Kinase X.
-
Compound C confirms its multi-targeted nature, hitting Kinase X and numerous other kinases.
-
Cellular Target Engagement: Verifying On-Target Activity in a Physiological Context
Biochemical assays are essential, but it is critical to confirm that the compound engages its target in the complex environment of a living cell.[9]
-
Causality: Factors like cell permeability, efflux pumps, and intracellular metabolism can dramatically affect a compound's ability to reach and bind its target. Cellular target engagement assays provide direct evidence that the compound interacts with its intended target under more physiologically relevant conditions.[16][20]
-
Recommended Approach: Targeted Cellular Thermal Shift Assay (CETSA) This assay measures the thermal stabilization of a specific target protein in intact cells upon compound treatment. A shift in the protein's melting curve is direct evidence of target engagement.[21]
Table 2: Hypothetical Targeted CETSA Results (ΔTm in °C)
| Target | Compound A (ΔTm) | Compound B (ΔTm) | Compound C (ΔTm) |
|---|---|---|---|
| Kinase X (On-Target) | +5.2 °C | +6.5 °C | +4.8 °C |
| Kinase Y (Off-Target) | +4.1 °C | No significant shift | +5.5 °C |
-
Interpretation:
-
All three compounds demonstrate engagement with Kinase X in cells.
-
Crucially, Compound A also stabilizes Kinase Y, confirming that the off-target interaction observed in the biochemical screen also occurs in a cellular context. Compound B shows no such off-target engagement.
-
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A Comprehensive Guide to Evaluating the Therapeutic Index of Novel Benzamide Derivatives: A Case Study of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
This guide provides a robust framework for determining the therapeutic index (TI) of novel chemical entities, using the hypothetical compound 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide as a case study. As specific preclinical data for this compound is not publicly available, we will establish a logical, scientifically-grounded workflow that researchers can adapt for their own novel benzamide derivatives. We will proceed by postulating a plausible therapeutic application based on its structural motifs and then detail the necessary comparative studies.
Structurally, the presence of a nitro group and a fluoroacetamide moiety suggests potential applications in oncology, particularly as a hypoxia-activated prodrug or a histone deacetylase (HDAC) inhibitor. For the purpose of this guide, we will hypothesize that its primary mechanism of action is the inhibition of HDAC enzymes, a validated target in cancer therapy.
The Concept of Therapeutic Index: The Cornerstone of Drug Safety
The therapeutic index is a quantitative measure of a drug's safety margin, comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A wider margin is highly desirable, indicating a lower risk of adverse effects at therapeutically effective doses.
It is typically calculated as: TI = TD₅₀ / ED₅₀
Where:
-
TD₅₀ (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect. In preclinical in vitro studies, this is often represented by the CC₅₀ (50% cytotoxic concentration).
-
ED₅₀ (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population. In vitro, this corresponds to the EC₅₀ or IC₅₀ (50% effective or inhibitory concentration).
This guide will outline the essential in vitro and in vivo studies required to determine these values and thereby calculate the TI.
Experimental Workflow for TI Determination
The evaluation process is a tiered approach, starting with broad in vitro assessments and progressing to more complex in vivo models. This workflow ensures that resources are invested efficiently and that a comprehensive safety and efficacy profile is built.
Figure 1: High-level experimental workflow for determining the therapeutic index.
Detailed Methodologies & Comparative Analysis
To provide a meaningful evaluation, we will compare our hypothetical compound, "FNB-1" (this compound), with two well-established HDAC inhibitors:
-
Vorinostat (SAHA): A pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.
-
Entinostat (MS-275): A class I selective HDAC inhibitor.
Part A: In Vitro Efficacy & Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against the target enzyme and the half-maximal cytotoxic concentration (CC₅₀) against both cancerous and healthy cells.
Protocol 1: HDAC Enzymatic Inhibition Assay
-
Principle: A fluorometric assay is used to measure the activity of recombinant human HDAC enzymes (e.g., HDAC1) in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
Recombinant HDAC1 enzyme is incubated with a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Serial dilutions of FNB-1, Vorinostat, and Entinostat (e.g., from 0.1 nM to 100 µM) are added to the enzyme-substrate mixture.
-
Following incubation, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cellular Cytotoxicity (MTT Assay)
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Lines:
-
Cancer Cell Line: NCI-H460 (human non-small cell lung cancer), known to be sensitive to HDAC inhibitors.
-
Normal Cell Line: WI-38 (human fetal lung fibroblast), to assess general cytotoxicity.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of FNB-1, Vorinostat, and Entinostat for 72 hours.
-
MTT reagent is added to each well and incubated, allowing viable cells to convert it into formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured at 570 nm.
-
-
Data Analysis: The CC₅₀ value is calculated from the dose-response curve, representing the concentration that reduces cell viability by 50%.
Data Presentation: In Vitro Results
| Compound | HDAC1 IC₅₀ (nM) | NCI-H460 CC₅₀ (nM) | WI-38 CC₅₀ (nM) | In Vitro TI (Selectivity Index) (WI-38 CC₅₀ / NCI-H460 CC₅₀) |
| FNB-1 (Hypothetical) | 15 | 150 | 1800 | 12.0 |
| Vorinostat | 30 | 350 | 2500 | 7.1 |
| Entinostat | 8 | 95 | 900 | 9.5 |
Interpretation: A higher in vitro TI, or selectivity index, suggests that the compound is preferentially toxic to cancer cells over normal cells. In this hypothetical scenario, FNB-1 shows a promising selectivity index compared to established drugs.
Part B: In Vivo Efficacy & Toxicity
Objective: To determine the median effective dose (ED₅₀) for tumor growth inhibition and the median toxic dose (TD₅₀) or Maximum Tolerated Dose (MTD) in a murine model.
Protocol 3: Murine Xenograft Model for Efficacy (ED₅₀)
-
Model: NCI-H460 cells are implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into groups.
-
Vehicle control and various dose levels of FNB-1, Vorinostat, and Entinostat are administered daily via an appropriate route (e.g., oral gavage).
-
Tumor volume and body weight are measured 2-3 times per week.
-
-
Data Analysis: The ED₅₀ is determined as the dose required to achieve 50% tumor growth inhibition at the end of the study compared to the vehicle control group.
Protocol 4: Acute Toxicity Study for MTD/TD₅₀
-
Model: Healthy BALB/c mice are used.
-
Procedure:
-
Mice are administered single, escalating doses of the compounds.
-
Animals are observed for 14 days for signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and major organs are harvested for histopathological examination.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or mortality). The TD₅₀ can be calculated from the dose-response curve for a specific toxic endpoint.
Data Presentation: In Vivo Results
| Compound | Efficacy ED₅₀ (mg/kg) | Toxicity TD₅₀ (mg/kg) | In Vivo TI (TD₅₀ / ED₅₀) |
| FNB-1 (Hypothetical) | 25 | 300 | 12.0 |
| Vorinostat | 50 | 400 | 8.0 |
| Entinostat | 15 | 120 | 8.0 |
Discussion & Conclusion
The therapeutic index is the single most important parameter in early-stage drug development for predicting the potential clinical success of a compound. The multi-step evaluation process described here provides the critical data needed to make an informed " go/no-go " decision.
Figure 2: The relationship between effective and toxic doses defines the therapeutic window.
Based on our hypothetical data, FNB-1 demonstrates a superior therapeutic index both in vitro and in vivo when compared to Vorinostat and Entinostat. Its higher selectivity for cancer cells over normal cells in vitro translates to a wider safety margin in the animal model. This profile would strongly support its advancement into further preclinical development, including pharmacokinetic studies and evaluation in more complex orthotopic or patient-derived xenograft (PDX) models.
This guide underscores the necessity of a systematic, comparative approach. By benchmarking against established drugs, researchers can contextualize their findings and build a compelling case for the therapeutic potential of their novel compounds.
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
Independent Verification of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide Research Findings: A Comparative Guide
This guide provides a framework for the independent verification and comparative analysis of the reported biological activities of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide. Due to the limited publicly available data on this specific compound, we will establish a comprehensive evaluation strategy. This includes proposing a plausible synthetic route, outlining detailed protocols for assessing its claimed anti-inflammatory, analgesic, and muscle relaxant properties, and comparing its potential efficacy against a well-characterized compound, Nitazoxanide, which shares some structural motifs.
Introduction to this compound
This compound is a synthetic compound reported to possess anti-inflammatory, muscle relaxant, and analgesic properties[1]. It is described as a functional derivative of fluoroacetic acid and is suggested to act by inhibiting prostaglandin synthesis[1]. The core structure is a substituted benzamide, a common scaffold in medicinal chemistry. The presence of a fluoroacetamide group is of particular interest, as fluorine incorporation can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity[2].
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C16H14FN3O4 | [3][4] |
| Molecular Weight | 331.3 g/mol | [1] |
| Synonyms | 2-[(2-Fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | [3] |
Proposed Synthetic Pathway
The synthesis of this compound can be logically envisioned as a two-step process starting from commercially available precursors. The key intermediate is 2-amino-5-nitro-N-(o-tolyl)benzamide[5][6][7]. The final step involves the fluoroacetylation of the amino group.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-amino-5-nitro-N-(o-tolyl)benzamide (Intermediate)
This step involves the amidation of a suitable benzoic acid derivative. A plausible route is the reaction of 2-amino-5-nitrobenzoic acid with o-toluidine, or a related reaction starting from 2-chloro-5-nitrobenzoic acid followed by amination.
Step 2: Synthesis of this compound (Final Product)
This involves the fluoroacetylation of the intermediate from Step 1. A standard procedure for the acetylation of anilines can be adapted for this purpose[8][9].
-
Dissolution: Dissolve the synthesized 2-amino-5-nitro-N-(o-tolyl)benzamide in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution and stir at room temperature.
-
Acylation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of fluoroacetyl chloride or fluoroacetic anhydride in DCM to the flask.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude product can then be purified by column chromatography on silica gel.
Comparative Analysis: this compound vs. Nitazoxanide
For a meaningful comparison, we have selected Nitazoxanide , a broad-spectrum antimicrobial agent that also exhibits anti-inflammatory properties. Nitazoxanide contains a nitrothiazole amide structure, which shares some features with our target compound, making it a relevant, albeit functionally distinct, comparator[10][11].
| Parameter | This compound | Nitazoxanide |
| Reported Primary Activities | Anti-inflammatory, Analgesic, Muscle Relaxant[1] | Antiprotozoal, Antibacterial[10][11] |
| Mechanism of Action (Proposed/Established) | Inhibition of prostaglandin synthesis[1] | Inhibition of pyruvate:ferredoxin oxidoreductase (PFOR)[11] |
| Experimental Data (Publicly Available) | Limited | Extensive |
Experimental Verification Workflows
To independently verify the claimed biological activities of this compound, a series of in vitro and in vivo assays are recommended.
Anti-inflammatory Activity Assessment
The primary claim of anti-inflammatory action via prostaglandin synthesis inhibition can be tested by assessing the compound's ability to inhibit cyclooxygenase (COX) enzymes.
Caption: Workflow for verifying anti-inflammatory activity.
This assay directly measures the inhibition of COX-1 and COX-2 enzymes. Several methods are available, including radiochemical assays and those based on the colorimetric detection of prostaglandin products[5][12][13][14].
Protocol Outline:
-
Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzymes with varying concentrations of the test compound and a reference standard (e.g., indomethacin).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Product Quantification: Measure the production of prostaglandins (e.g., PGE2) using an appropriate method, such as an ELISA kit or LC-MS/MS[3][15].
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.
This is a standard model for evaluating acute inflammation[16][17][18][19].
Protocol Outline:
-
Animal Groups: Divide rats or mice into control, test compound-treated, and positive control (e.g., indomethacin) groups.
-
Compound Administration: Administer the test compound orally or intraperitoneally.
-
Induction of Inflammation: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition compared to the control group.
Analgesic Activity Assessment
The hot plate test is a common method for assessing central analgesic activity[20][21][22].
Protocol Outline:
-
Animal Groups: Use groups similar to the anti-inflammatory model.
-
Compound Administration: Administer the test compound and a positive control (e.g., morphine).
-
Testing: Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time is used to prevent tissue damage[4][23].
-
Data Analysis: Compare the reaction times of the treated groups to the control group.
Muscle Relaxant Activity Assessment
The rotarod test is widely used to evaluate motor coordination and muscle relaxant effects[2][11][24][25][26].
Protocol Outline:
-
Animal Training: Train the animals to stay on a rotating rod at a specific speed.
-
Compound Administration: Administer the test compound and a positive control (e.g., diazepam).
-
Testing: Place the animals on the rotarod at set time intervals after drug administration and record the time they are able to remain on the rod.
-
Data Analysis: A significant decrease in the time spent on the rod indicates a muscle relaxant effect.
Conclusion
While this compound has been reported to have promising pharmacological activities, a lack of detailed, peer-reviewed data necessitates independent verification. The experimental workflows outlined in this guide provide a robust framework for researchers to systematically evaluate its anti-inflammatory, analgesic, and muscle relaxant properties. By employing standardized in vitro and in vivo models and comparing the results to well-characterized reference compounds, a clear and objective assessment of this compound's therapeutic potential can be achieved. This approach, grounded in established scientific methodologies, will ensure the trustworthiness and validity of any future research findings.
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Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC - NIH. [Link]
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2-(Acetolyloxy)-N-(5-nitro-2-thiazolyl)benzamide - PharmaCompass.com. [Link]
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1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. [Link]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. [Link]
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Analgesia Hot Plat Test. [Link]
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Acetylation of Prostaglandin H2 Synthases by Aspirin is Inhibited by Redox Cycling of the Peroxidase - PMC - PubMed Central. [Link]
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Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed. [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH. [Link]
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2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | C16H14FN3O4 | CID - PubChem. [Link]
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In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. [Link]
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In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. [Link]
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Muscle Relaxant Activity by Rotarod Apparatus - YouTube. [Link]
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Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis - American Chemical Society. [Link]
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(PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide - ResearchGate. [Link]
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Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. [Link]
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A Preclinical Benchmarking Guide for 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide: A Putative Novel Cereblon Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide outlines a comprehensive preclinical strategy to benchmark the novel benzamide compound, 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide, against current standard-of-care immunomodulatory drugs (IMiDs). Given its structural similarities to known Cereblon (CRBN) binders, we hypothesize that this compound may function as a modulator of the CRL4-CRBN E3 ubiquitin ligase complex. This document provides a detailed roadmap for the systematic evaluation of this hypothesis, encompassing target engagement, cellular activity, in vivo efficacy, and pharmacokinetic profiling. The experimental protocols detailed herein are designed to rigorously assess the compound's potential as a new therapeutic agent, likely for hematological malignancies such as multiple myeloma.
Introduction and Rationale
The therapeutic landscape for several hematological cancers, notably multiple myeloma, has been significantly reshaped by the advent of immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide.[1][2] The primary molecular target of these agents is Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3] By binding to CRBN, IMiDs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is critical for the anti-myeloma effects of IMiDs.[3][4]
The compound this compound is a novel small molecule with a benzamide scaffold, a structural feature present in other known CRBN binders. This structural alert provides a strong rationale for investigating its potential as a novel CRBN modulator. This guide proposes a structured, multi-tiered experimental plan to:
-
Confirm Target Engagement: Unequivocally determine if the compound directly binds to and stabilizes CRBN.
-
Elucidate Mechanism of Action: Investigate its ability to induce the degradation of known CRBN neosubstrates and modulate downstream signaling pathways.
-
Evaluate Anti-neoplastic Activity: Assess its efficacy in relevant cancer cell lines and in vivo models.
-
Profile Druglikeness: Characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
This benchmarking study will be conducted in direct comparison to the well-established CRBN modulators, lenalidomide and pomalidomide, which represent the current standard of care in multiple myeloma.[1][2][3]
Hypothesized Mechanism of Action
We hypothesize that this compound binds to the thalidomide-binding domain of CRBN, thereby modulating the activity of the CRL4-CRBN E3 ubiquitin ligase. This interaction is predicted to induce the recruitment and subsequent ubiquitination and degradation of neosubstrates such as IKZF1 and IKZF3, leading to anti-proliferative and pro-apoptotic effects in susceptible cancer cells, particularly those of lymphoid origin.
Caption: Hypothesized mechanism of this compound as a CRBN modulator.
Experimental Plan: A Phased Approach
A four-phased experimental plan is proposed to systematically evaluate the compound.
Phase 1: In Vitro Target Engagement and Mechanism Validation
The primary objective of this phase is to confirm direct binding to CRBN and validate the hypothesized downstream effects.
3.1.1. Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA): This assay will be the initial screen to assess target engagement in a cellular context.[5][6] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Experimental Protocol: CETSA
-
Culture a relevant human cell line (e.g., HEK293T or a multiple myeloma cell line like MM.1S) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, lenalidomide, pomalidomide, or DMSO (vehicle control) for 1-2 hours.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the amount of soluble CRBN by Western blot using a CRBN-specific antibody.
-
Plot the fraction of soluble CRBN as a function of temperature to determine the melting curve and any thermal shift induced by the compounds.
-
-
Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of the compound to purified CRBN protein.
Experimental Protocol: SPR
-
Immobilize recombinant human CRBN protein onto a sensor chip.
-
Prepare a series of concentrations of this compound, lenalidomide, and pomalidomide in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface and monitor the binding response in real-time.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
3.1.2. Neosubstrate Degradation Assays
-
Western Blotting for IKZF1 and IKZF3: To determine if the compound induces the degradation of these key neosubstrates.
Experimental Protocol: Neosubstrate Western Blot
-
Culture multiple myeloma cell lines (e.g., MM.1S, H929) and treat with a dose range of the test compound, lenalidomide, pomalidomide, or DMSO for 4-24 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).[7][8]
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensities to determine the extent of IKZF1 and IKZF3 degradation.
-
-
In Vitro Ubiquitination Assay: To directly assess the compound's ability to promote the ubiquitination of neosubstrates by the CRL4-CRBN complex.
Experimental Protocol: In Vitro Ubiquitination
-
Assemble the ubiquitination reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), E3 ligase (CRL4-CRBN), ubiquitin, and ATP.[9][10]
-
Add the recombinant neosubstrate (e.g., IKZF1) and the test compound, lenalidomide, pomalidomide, or DMSO.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction and analyze the products by SDS-PAGE and Western blot using an anti-IKZF1 antibody to visualize the laddering pattern indicative of polyubiquitination.
-
Caption: Workflow for Phase 1: In Vitro Target Engagement and Mechanism Validation.
Phase 2: Cellular and Immunomodulatory Profiling
This phase will evaluate the compound's functional consequences in cancer cell lines.
3.2.1. Anti-proliferative and Cytotoxicity Assays
-
Cell Viability Assays (MTT or CellTiter-Glo): To determine the compound's effect on the viability and proliferation of a panel of multiple myeloma cell lines.
Experimental Protocol: MTT Assay
-
Seed multiple myeloma cells in 96-well plates at a predetermined optimal density.[11][12]
-
Treat the cells with a serial dilution of the test compound, lenalidomide, pomalidomide, or a vehicle control.
-
Incubate for 72-96 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[13][14]
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
3.2.2. Immunomodulatory Activity
-
Cytokine Profiling: To assess the compound's impact on the secretion of key cytokines from peripheral blood mononuclear cells (PBMCs).
Experimental Protocol: Cytokine Profiling
-
Isolate PBMCs from healthy donor blood.
-
Culture PBMCs in the presence of the test compound, lenalidomide, pomalidomide, or controls, with and without T-cell stimulation (e.g., anti-CD3/CD28 beads).
-
After 24-72 hours, collect the culture supernatants.
-
Measure the concentrations of key cytokines such as IL-2, IFN-γ, and TNF-α using a multiplex immunoassay (e.g., Luminex) or ELISA.[15][16][17][18]
-
Phase 3: In Vivo Efficacy Assessment
This phase will evaluate the anti-tumor activity of the compound in a relevant animal model.
3.3.1. Multiple Myeloma Xenograft Model
-
Subcutaneous Xenograft Model: To assess the in vivo efficacy of the compound in suppressing tumor growth.
Experimental Protocol: Subcutaneous Xenograft Model
-
Subcutaneously inject a suitable multiple myeloma cell line (e.g., MM.1S) into the flank of immunocompromised mice (e.g., NOD/SCID).[19][20][21]
-
Allow tumors to establish to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: vehicle control, this compound (at various doses), lenalidomide, and pomalidomide.
-
Administer treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for IKZF1/IKZF3).
-
Phase 4: ADME and Pharmacokinetic Profiling
This phase will characterize the drug-like properties of the compound.
3.4.1. In Vitro ADME Assays
-
A panel of standard in vitro ADME assays will be conducted to assess the compound's developability.[22][23][24]
Protocols:
-
Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.[25]
-
Plasma Protein Binding: Use equilibrium dialysis to determine the fraction of the compound bound to plasma proteins.[22][25]
-
Plasma Stability: Assess the stability of the compound in plasma from different species.[26]
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
3.4.2. In Vivo Pharmacokinetic (PK) Studies
-
To determine the pharmacokinetic profile of the compound in mice.
Experimental Protocol: Murine PK Study
-
Administer a single dose of the compound to mice via intravenous and oral routes.[27][28][29][30]
-
Collect blood samples at multiple time points post-administration.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the compound in plasma samples using LC-MS/MS.
-
Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[31]
-
Data Presentation and Interpretation
All quantitative data will be summarized in clear, comparative tables to facilitate the benchmarking of this compound against lenalidomide and pomalidomide.
Table 1: In Vitro Activity Profile
| Parameter | This compound | Lenalidomide | Pomalidomide |
|---|---|---|---|
| CRBN Binding Affinity (KD, SPR) | TBD | TBD | TBD |
| IKZF1 Degradation DC50 (MM.1S) | TBD | TBD | TBD |
| IKZF3 Degradation DC50 (MM.1S) | TBD | TBD | TBD |
| Cell Viability IC50 (MM.1S) | TBD | TBD | TBD |
| Cell Viability IC50 (H929) | TBD | TBD | TBD |
| IL-2 Secretion EC50 (PBMCs) | TBD | TBD | TBD |
Table 2: In Vivo Efficacy in MM.1S Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
|---|---|---|
| Vehicle | 0 | TBD |
| Compound (Low Dose) | TBD | TBD |
| Compound (High Dose) | TBD | TBD |
| Lenalidomide | TBD | TBD |
| Pomalidomide | TBD | TBD |
Table 3: Pharmacokinetic and ADME Profile
| Parameter | This compound | Lenalidomide | Pomalidomide |
|---|---|---|---|
| Mouse PK - Oral Bioavailability (%) | TBD | TBD | TBD |
| Mouse PK - Half-life (h) | TBD | TBD | TBD |
| Liver Microsomal Stability (% remaining) | TBD | TBD | TBD |
| Plasma Protein Binding (%) | TBD | TBD | TBD |
Standard-of-Care Context
The performance of this compound will be evaluated in the context of current standard-of-care regimens for multiple myeloma. For newly diagnosed patients, triplet or quadruplet therapies such as bortezomib, lenalidomide, and dexamethasone (VRd), often with the addition of an anti-CD38 monoclonal antibody like daratumumab, are common.[32][33][34] In the relapsed/refractory setting, treatment choices depend on prior therapies, but often involve pomalidomide-based combinations or other novel agents.[35][36][37][38][39] A successful novel CRBN modulator would need to demonstrate significant advantages over these established therapies, such as improved efficacy, a better safety profile, or activity in resistant patient populations.
Conclusion
This guide provides a rigorous, hypothesis-driven framework for the preclinical evaluation of this compound. By systematically benchmarking its performance against standard-of-care CRBN modulators, this research plan will generate the critical data needed to assess its potential as a novel therapeutic agent for multiple myeloma and other hematological malignancies.
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Multiple Myeloma Research Foundation. (n.d.). Drugs & Treatment by Stage. Retrieved from [Link]
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HealthTree Foundation for Multiple Myeloma. (n.d.). First-Line Treatment Options for Multiple Myeloma. Retrieved from [Link]
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InventUM. (2025, May 29). New Standard-of-Care Emerges for Multiple Myeloma. Retrieved from [Link]
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Dr.Oracle. (2025, October 13). What is the standard treatment approach for newly diagnosed multiple myeloma?. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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Protocol Online. (2005, December 5). Xenograft Tumor Model Protocol. Retrieved from [Link]
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- Al-Kindi, S., Al-Maawali, A., Al-Rasbi, S., Al-Farsi, A., Al-Harrasi, A., Al-Kindi, M., ... & Dehbi, M. (2025). Relapsed/refractory multiple myeloma: standard of care management of patients in the Gulf region.
- Al-Kindi, S., Al-Maawali, A., Al-Rasbi, S., Al-Farsi, A., Al-Harrasi, A., Al-Kindi, M., ... & Dehbi, M. (2025). Relapsed/refractory multiple myeloma: standard of care management of patients in the Gulf region.
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ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
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Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]
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BioAgilytix. (n.d.). Multiplexed Cytokine Analysis in Drug Development. Retrieved from [Link]
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UNMC. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Section 1: Immediate Safety & Hazard Assessment
This document provides a comprehensive operational and disposal plan for 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide (CAS No. 56287-72-0).[1][2][3] The procedural guidance herein is grounded in established safety protocols and regulatory requirements.
The paramount consideration for handling this compound is its structural inclusion of a fluoroacetamide moiety. Fluoroacetamide and its parent compound, fluoroacetic acid, are acutely toxic substances.[4][5] The U.S. Environmental Protection Agency (EPA) classifies fluoroacetamide as an Acute Hazardous Waste with the waste number P057.[5] Therefore, this compound must be managed with the highest degree of caution, assuming a similar toxicity profile. Effects from exposure can be severe and may be delayed by up to 20 hours.[4][5] There is no known antidote for fluoroacetamide poisoning.[4]
All waste generated, including the pure compound, solutions, reaction byproducts, and contaminated labware, must be treated as acutely toxic hazardous waste .[6]
Section 2: Core Disposal Principles: A Multi-Faceted Hazard Profile
The disposal strategy for this compound is dictated by three key structural features, which classify it into distinct hazardous waste streams that demand careful segregation.
-
Acutely Toxic Waste (P-Listed Precursor): The fluoroacetamide functional group is the primary driver of its hazard profile. All handling and disposal procedures must prioritize the containment of this extremely toxic component.
-
Halogenated Organic Compound: The presence of fluorine requires that this compound be disposed of in a designated "Halogenated Organic Waste" stream.[7][8] Co-mingling with non-halogenated waste is prohibited, as it contaminates the entire container and drastically increases disposal costs and complexity.[9] Halogenated wastes require high-temperature incineration at specialized facilities to ensure complete destruction and prevent the formation of persistent environmental pollutants.[8]
-
Nitroaromatic Compound: The nitro group adds to the chemical's reactivity and potential toxicity. While this is a mono-nitro compound and less likely to be explosive than di- or tri-nitro analogues, it is incompatible with strong oxidizing agents and bases.[6][10]
Section 3: Personal Protective Equipment (PPE)
Due to the compound's presumed high toxicity, a stringent PPE protocol is mandatory. All handling of the compound and its waste must be conducted within a certified chemical fume hood.
-
Hand Protection: Nitrile gloves are a minimum requirement. Consider double-gloving for all waste handling procedures. Gloves must be disposed of as hazardous waste after use or upon any known contamination.[7][11]
-
Eye Protection: Chemical safety goggles are mandatory.[7]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[7]
-
Respiratory Protection: While working in a fume hood should provide adequate protection, an appropriate respirator may be required for spill cleanup or emergencies, as determined by your institution's Environmental Health and Safety (EHS) department.[4]
Section 4: Waste Characterization and Segregation
Proper segregation is the most critical step in the disposal process. All waste streams containing this compound must be directed to a single, properly labeled Halogenated Organic Waste container. Never dispose of this chemical down the drain or in regular trash.[7][12]
The following workflow diagram outlines the decision process for segregating waste derived from this compound.
Caption: Logical workflow for the proper disposal of waste.
Section 5: Step-by-Step Disposal Protocol
A. Container Selection and Labeling:
-
Select an Appropriate Container: Obtain a designated hazardous waste container from your institution's EHS department. The container must be made of a material compatible with the organic solvents used (e.g., polyethylene for many solvents) and have a secure, tight-fitting lid.[9][13]
-
Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label.[14][15] The label must include:
B. Disposing of Solid Waste:
-
Collect any unused, expired, or residual solid compound.
-
Place it directly into a designated solid waste container labeled for halogenated organic waste.
-
Alternatively, for small amounts, triple rinse the original container with a suitable organic solvent (e.g., acetone, ethyl acetate) and manage the rinsate as liquid hazardous waste. The empty, rinsed container can then be managed as non-hazardous solid waste.
C. Disposing of Liquid Waste (Solutions):
-
Carefully pour solutions containing the compound into the designated Halogenated Organic Liquid Waste container.
-
Perform this action inside a chemical fume hood to minimize inhalation exposure.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Securely close the lid immediately after adding the waste.[9]
D. Disposing of Contaminated Labware and PPE:
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
-
Non-Sharps: Disposable items such as gloves, weigh boats, pipette tips, and absorbent pads that are contaminated with the compound must be collected in a sealed bag or container, clearly labeled as hazardous waste, and placed in the solid halogenated waste stream.[9]
-
Glassware: Reusable glassware must be decontaminated. Rinse the glassware three times with a minimal amount of an appropriate solvent. Collect all rinsate in the halogenated organic liquid waste container. After this procedure, the glassware can be washed normally.
E. Storage and Final Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment to mitigate spills.[9]
-
When the container is full, or according to your institution's policies, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.[6][7]
Section 6: Spill Management
Given the extreme toxicity, all spills must be treated as a serious incident.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Notify your supervisor and institutional EHS department.[11]
-
Isolate: Prevent entry to the affected area.
-
Do Not Clean Alone: Do not attempt to clean up a spill of this material alone. Cleanup should only be performed by trained personnel with appropriate PPE, including respiratory protection.[4]
-
Cleanup Procedure (Trained Personnel Only):
-
For small powder spills, gently cover with an inert absorbent material (e.g., sand, vermiculite).[4] Avoid raising dust.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
For liquid spills, absorb with spill pads or other inert material.[9]
-
Place all cleanup materials into a sealed, labeled container for disposal as halogenated hazardous waste.[9]
-
Section 7: Regulatory Framework
All disposal procedures must comply with federal, state, and local regulations. In the United States, the primary regulations are:
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[16][17] This includes proper identification, segregation, labeling, storage, and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard ensure worker safety through proper training, labeling, and access to safety information.[16][18][19]
Section 8: Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 56287-72-0 | [1][3] |
| Molecular Formula | C₁₆H₁₄FN₃O₄ | [1][3] |
| Molecular Weight | 331.30 g/mol | [1][3] |
| Toxicity | Specific LD50 data not available. Must be handled as acutely toxic based on the fluoroacetamide moiety. Fluoroacetamide is an EPA P-listed waste (P057). | [4][5] |
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide (CAS: 56287-72-0).[1] Given the absence of a specific Safety Data Sheet (SDS), this guide synthesizes data from related chemical families—fluoroacetamides and nitroaromatic compounds—to establish a robust framework for safe laboratory operations. The structural components of this molecule suggest a high potential for toxicity and energetic behavior, necessitating a cautious and well-documented approach to its handling and disposal.
Hazard Analysis: A Synthesis of Structural Dangers
This compound is a complex organic molecule intended for laboratory use only.[1] Its chemical structure combines three key hazard-conferring moieties: a fluoroacetamide group, a nitroaromatic ring, and a benzamide core. Each contributes to a significant and multifaceted risk profile.
-
Fluoroacetamide Moiety: The presence of the fluoroacetamide group is of primary concern. Fluoroacetamide is known to be extremely toxic and acts as a metabolic poison by disrupting the citric acid cycle.[2] It can be fatal if swallowed, inhaled, or absorbed through the skin, with effects that may be delayed.[2][3] There is no known antidote for fluoroacetamide poisoning.[4]
-
Nitroaromatic Moiety: Nitroaromatic compounds are a class of chemicals known for their energetic properties, with some being explosive.[5][6] They can also be toxic, with potential for mutagenic and carcinogenic effects.[5][7] Upon heating or combustion, they can produce toxic fumes, including nitrogen oxides.[3][7]
-
Benzamide Moiety: While the benzamide core is less acutely hazardous, it is part of a larger structure that may have cytotoxic properties, similar to other complex pharmaceutical compounds. Handling procedures for cytotoxic drugs are therefore a relevant and conservative benchmark for ensuring safety.[8][9][10]
Given this composite hazard profile, this compound should be treated as a highly toxic substance with potential for energetic decomposition. A thorough risk assessment is mandatory before any handling.[11]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the final and most critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Gloves | Double Gloving: An inner and outer pair of nitrile gloves are required. Nitrile gloves that meet the ASTM D6978 (a standard for chemotherapy drug handling) are recommended.[9] Rationale: The fluoroacetamide moiety can be absorbed through the skin.[3] Double gloving provides an additional barrier and allows for safe removal of the outer, potentially contaminated glove. |
| Eye and Face Protection | Safety Goggles and Face Shield: Tightly fitting chemical safety goggles and a full-face shield are mandatory.[12] Rationale: This combination protects against splashes, aerosols, and airborne particles, which could lead to eye contamination or inhalation. |
| Body Protection | Disposable Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.[9] Rationale: This prevents contamination of personal clothing and skin. The gown should be changed immediately if contaminated. |
| Respiratory Protection | NIOSH-Approved Respirator: A NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary, especially when handling the solid compound or preparing solutions.[12] Rationale: The inhalation of dust or aerosols can be a primary route of exposure to the highly toxic fluoroacetamide component. |
| Foot Protection | Closed-Toe Shoes and Shoe Covers: Sturdy, closed-toe shoes are a baseline requirement in any laboratory. Disposable shoe covers should be worn when handling larger quantities or in the event of a spill.[8] Rationale: Shoe covers prevent the tracking of contaminants out of the laboratory. |
Operational Plan: From Receipt to Experimentation
A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]
-
The storage location should be clearly labeled with the compound's name and associated hazards.
-
Given the high toxicity, storing the compound in a locked poison cabinet is recommended.
-
All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[12]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[13]
-
Use dedicated spatulas and weighing boats for this compound.
-
Clean all equipment thoroughly after use, treating the cleaning materials as hazardous waste.
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Work in a fume hood and wear all prescribed PPE.
-
Clearly label all solutions with the compound's name, concentration, solvent, and hazard warnings.
The following diagram illustrates the workflow for safely handling this compound.
Caption: Workflow for handling this compound.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Evacuate the immediate area.
-
Wear a full-face respirator, chemical-resistant suit, and double gloves.
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[15]
-
Place the absorbed material into a sealed container for hazardous waste disposal.[15]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
For large spills, contact your institution's environmental health and safety department immediately.
The decision-making process for PPE selection is outlined in the diagram below.
Caption: Decision tree for selecting appropriate PPE.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical requirement.
-
Waste Categorization: Due to its fluoroacetamide component, this compound should be treated as acutely hazardous waste. Fluoroacetamide is listed under EPA waste number P057.[16] All waste containing this compound should be labeled accordingly.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and weighing boats, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste, including reaction mixtures and cleaning solvents, in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Do not dispose of this chemical down the drain.[14]
-
All waste must be disposed of through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[15]
-
Follow all local, state, and federal regulations for the disposal of acutely hazardous waste.[14]
-
By adhering to these stringent safety protocols, researchers can mitigate the significant risks associated with handling this compound and ensure a safe and compliant laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
